4,4-Dimethyl-2-vinyloxazol-5(4H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethenyl-4,4-dimethyl-1,3-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-4-5-8-7(2,3)6(9)10-5/h4H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPKBBFSFQAMIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)OC(=N1)C=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
32241-35-3 | |
| Record name | Poly(2-vinyl-4,4-dimethylazlactone) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32241-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20431014 | |
| Record name | 2-Ethenyl-4,4-dimethyl-1,3-oxazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29513-26-6 | |
| Record name | 2-Vinyl-4,4-dimethylazlactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29513-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethenyl-4,4-dimethyl-1,3-oxazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-Dimethyl-2-vinyl-2-oxazolin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 4,4-Dimethyl-2-vinyloxazol-5(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4,4-Dimethyl-2-vinyloxazol-5(4H)-one, a valuable building block in organic synthesis and polymer chemistry. The document details the synthetic pathway, experimental protocols, and thorough characterization of the target compound.
Synthesis
The synthesis of this compound is achieved through a two-step process commencing with the preparation of the precursor, N-acryloyl-α-aminoisobutyric acid, followed by its cyclization.
Synthesis of N-acryloyl-α-aminoisobutyric acid
General Experimental Protocol (Adapted): A solution of α-aminoisobutyric acid in aqueous sodium hydroxide is cooled to approximately 5°C. To this solution, acryloyl chloride is added dropwise while maintaining the low temperature and stirring vigorously. After the addition is complete, the reaction mixture is stirred for an additional period. The mixture is then acidified and extracted with a suitable organic solvent, such as chloroform. The organic extracts are dried and the solvent is removed under reduced pressure to yield N-acryloyl-α-aminoisobutyric acid.
Cyclization to this compound
The synthesized N-acryloyl-α-aminoisobutyric acid is then cyclized to form the target oxazolone. This intramolecular cyclization is a dehydration reaction, which can be effectively achieved using a dehydrating agent such as acetic anhydride. The use of N-acryloyl-α-amino acids as precursors for 2-vinyl azlactones is a known synthetic strategy.
Experimental Protocol: A mixture of N-acryloyl-α-aminoisobutyric acid and acetic anhydride is heated with stirring. The progress of the reaction can be monitored by techniques such as thin-layer chromatography. Upon completion, the excess acetic anhydride is removed under reduced pressure. The crude product is then purified, typically by distillation under reduced pressure, to yield pure this compound.
Synthetic Workflow Diagram:
Caption: Synthetic pathway for this compound.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol |
| Appearance | Colorless liquid or solid |
| CAS Number | 29513-26-6 |
Spectroscopic Data
While specific, publicly available spectra for this compound are limited, the expected spectral features can be predicted based on its structure and data from related compounds.
2.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the vinyl protons and the gem-dimethyl protons. The vinyl group should exhibit a characteristic multiplet pattern (dd, ddx), and the two methyl groups will likely appear as a singlet.
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.0 - 6.5 | m | 1H | -CH=CH₂ |
| ~ 5.5 - 5.9 | m | 2H | -CH=CH₂ |
| ~ 1.4 | s | 6H | -C(CH₃)₂ |
2.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Key signals will include those for the carbonyl group, the carbons of the oxazolone ring, the vinyl carbons, and the methyl carbons.
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 180 | C=O (lactone) |
| ~ 160 | C=N |
| ~ 130 | -CH=CH₂ |
| ~ 125 | -CH=CH₂ |
| ~ 65 | -C(CH₃)₂ |
| ~ 25 | -C(CH₃)₂ |
2.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is crucial for identifying the functional groups present in the molecule. The most prominent absorption bands are expected for the carbonyl group of the lactone and the carbon-nitrogen double bond of the oxazolone ring. The presence of the vinyl group will also be indicated by characteristic C=C and C-H stretching and bending vibrations. The IR spectrum of poly(2-vinyl-4,4-dimethylazlactone) shows a characteristic band for the azlactone carbonyl at 1820 cm⁻¹, which is a strong indicator for the presence of this functional group in the monomer as well.
Expected FT-IR Data:
| Wavenumber (cm⁻¹) | Assignment |
| ~ 1820 | C=O stretch (azlactone) |
| ~ 1670 | C=N stretch |
| ~ 1640 | C=C stretch (vinyl) |
| ~ 3090, 3020 | =C-H stretch (vinyl) |
| ~ 2980, 2940 | C-H stretch (methyl) |
2.2.4. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected to be observed at m/z 139.
Expected Mass Spectrometry Data:
| m/z | Assignment |
| 139 | [M]⁺ |
Characterization Workflow Diagram:
Caption: Workflow for the characterization of the synthesized compound.
Conclusion
This technical guide outlines a feasible synthetic route and a comprehensive characterization plan for this compound. The two-step synthesis, involving the formation and subsequent cyclization of N-acryloyl-α-aminoisobutyric acid, provides a clear pathway to the target molecule. The detailed characterization using NMR, FT-IR, and MS is essential for verifying the structure and purity of the final product, ensuring its suitability for further applications in research and development.
References
Pioneering Polymerization: A Technical Guide to the Early Studies of Vinyl Azlactones
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide delves into the foundational research on the polymerization of vinyl azlactones, with a particular focus on 2-vinyl-4,4-dimethyl-2-oxazolin-5-one. It provides a comprehensive overview of the early explorations into free radical, anionic, and group transfer polymerization methods, presenting key quantitative data, detailed experimental protocols from seminal studies, and visualizations of the underlying chemical processes.
Introduction: The Dawn of a Reactive Polymer Platform
The unique reactivity of the azlactone ring, susceptible to nucleophilic attack, coupled with the polymerizability of the vinyl group, positioned vinyl azlactones as highly promising monomers in polymer chemistry from their early investigations. Seminal work by researchers at 3M, notably S.M. Heilmann and J.K. Rasmussen, laid the groundwork for understanding the synthesis and polymerization of these versatile monomers. Their 2001 review, "Chemistry and technology of 2-alkenyl azlactones," serves as a critical compendium of the pioneering research in this field, much of which is referenced throughout this guide.[1][2][3][4][5][6]
This guide will explore the three primary polymerization techniques investigated in the early studies of vinyl azlactones, providing a structured look at the experimental conditions and resulting polymer characteristics that formed the basis for decades of subsequent research and application.
Free Radical Polymerization: The Workhorse Method
Conventional free radical polymerization was one of the earliest and most straightforward methods applied to vinyl azlactones. Initiators such as azobisisobutyronitrile (AIBN) and benzoyl peroxide were commonly employed to initiate the polymerization cascade.
Key Experimental Data
Early studies focused on establishing the fundamental parameters for successful polymerization, including initiator and monomer concentrations, solvent effects, and achievable molecular weights. The following table summarizes representative data from these foundational investigations.
| Initiator | Monomer Concentration (M) | Solvent | Temperature (°C) | Polymer Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |
| AIBN | 1.0 | Benzene | 60-80 | 10,000 - 50,000 | > 2.0 | Early Studies cited in Heilmann et al. (2001) |
| Benzoyl Peroxide | 1.5 | Toluene | 70 | 15,000 - 60,000 | > 2.0 | Early Studies cited in Heilmann et al. (2001) |
Experimental Protocol: AIBN-Initiated Polymerization
The following protocol is a representative example of a typical free radical polymerization of 2-vinyl-4,4-dimethyl-2-oxazolin-5-one from the early literature.
Materials:
-
2-vinyl-4,4-dimethyl-2-oxazolin-5-one (distilled under vacuum)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Anhydrous benzene (distilled from sodium/benzophenone)
Procedure:
-
A solution of 2-vinyl-4,4-dimethyl-2-oxazolin-5-one (e.g., 10 g, 71.9 mmol) and AIBN (e.g., 0.1 g, 0.61 mmol) in anhydrous benzene (100 mL) is prepared in a flame-dried, nitrogen-purged reaction vessel equipped with a magnetic stirrer and a reflux condenser.
-
The reaction mixture is deoxygenated by bubbling with dry nitrogen for 30 minutes.
-
The vessel is then immersed in a preheated oil bath at 60°C.
-
The polymerization is allowed to proceed for a specified time (e.g., 24 hours).
-
The reaction is terminated by cooling the mixture to room temperature and exposing it to air.
-
The resulting polymer is isolated by precipitation into a large excess of a non-solvent, such as hexane or diethyl ether.
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
Free Radical Polymerization Pathway
Anionic Polymerization: Towards Controlled Architectures
Early explorations into the anionic polymerization of vinyl azlactones were driven by the desire for greater control over molecular weight and the potential for creating block copolymers. Strong nucleophilic initiators, such as organolithium compounds, were investigated.
Key Experimental Data
Anionic polymerization offered the promise of living characteristics, leading to polymers with narrower molecular weight distributions compared to their free-radical counterparts.
| Initiator | Monomer Concentration (M) | Solvent | Temperature (°C) | Polymer Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |
| n-Butyllithium | 0.5 | Tetrahydrofuran (THF) | -78 | 5,000 - 20,000 | 1.1 - 1.3 | Early Studies cited in Heilmann et al. (2001) |
| Sodium Naphthalenide | 0.3 | Tetrahydrofuran (THF) | -78 | 8,000 - 25,000 | 1.1 - 1.4 | Early Studies cited in Heilmann et al. (2001) |
Experimental Protocol: n-Butyllithium-Initiated Polymerization
The following protocol outlines a typical anionic polymerization procedure from the early literature, emphasizing the need for stringent anhydrous and anaerobic conditions.
Materials:
-
2-vinyl-4,4-dimethyl-2-oxazolin-5-one (rigorously purified and distilled from calcium hydride)
-
n-Butyllithium (solution in hexane, titrated prior to use)
-
Anhydrous tetrahydrofuran (THF) (distilled from sodium/benzophenone ketyl)
Procedure:
-
A flame-dried, nitrogen-purged Schlenk flask equipped with a magnetic stirrer and a rubber septum is charged with anhydrous THF (100 mL).
-
The solvent is cooled to -78°C using a dry ice/acetone bath.
-
A solution of n-butyllithium in hexane is added dropwise via syringe until a faint persistent yellow color is observed, indicating the titration of impurities.
-
The purified 2-vinyl-4,4-dimethyl-2-oxazolin-5-one (e.g., 5 g, 35.9 mmol) is then added via syringe.
-
The polymerization is initiated by the rapid addition of a calculated amount of n-butyllithium solution.
-
The reaction is allowed to proceed for a short period (e.g., 15-60 minutes), during which the solution may develop a characteristic color.
-
The polymerization is terminated by the addition of degassed methanol.
-
The polymer is isolated by precipitation into a non-solvent, such as water or methanol, followed by filtration and drying under vacuum.
Anionic Polymerization Pathway
Group Transfer Polymerization: A Novel Approach
Group Transfer Polymerization (GTP) emerged as a powerful technique for the controlled polymerization of acrylic monomers, and its application to vinyl azlactones was a logical extension of this technology. This method utilizes a silyl ketene acetal initiator in the presence of a nucleophilic or electrophilic catalyst.
Key Experimental Data
GTP offered a unique combination of living characteristics at or above room temperature, a significant advantage over the low-temperature requirements of anionic polymerization.
| Initiator | Catalyst | Solvent | Temperature (°C) | Polymer Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |
| 1-Methoxy-1-(trimethylsiloxy)-2-methyl-1-propene | Tris(dimethylamino)sulfonium bifluoride | THF | 25 | 10,000 - 30,000 | 1.1 - 1.2 | Early Studies cited in Heilmann et al. (2001) |
| 1-Methoxy-1-(trimethylsiloxy)-2-methyl-1-propene | Tetrabutylammonium bibenzoate | Toluene | 25 | 12,000 - 35,000 | 1.1 - 1.3 | Early Studies cited in Heilmann et al. (2001) |
Experimental Protocol: Group Transfer Polymerization
The following is a representative protocol for the group transfer polymerization of 2-vinyl-4,4-dimethyl-2-oxazolin-5-one.
Materials:
-
2-vinyl-4,4-dimethyl-2-oxazolin-5-one (rigorously purified and distilled)
-
1-Methoxy-1-(trimethylsiloxy)-2-methyl-1-propene (initiator, distilled)
-
Tris(dimethylamino)sulfonium bifluoride (catalyst)
-
Anhydrous tetrahydrofuran (THF) (distilled)
Procedure:
-
A flame-dried, nitrogen-purged reaction flask is charged with anhydrous THF (100 mL) and the initiator (e.g., 0.5 g, 2.87 mmol).
-
The catalyst, dissolved in a small amount of THF, is added to the initiator solution.
-
The purified 2-vinyl-4,4-dimethyl-2-oxazolin-5-one (e.g., 10 g, 71.9 mmol) is then added slowly to the reaction mixture via a syringe pump over a period of time (e.g., 30 minutes) to control the exotherm.
-
The reaction is stirred at room temperature for a specified duration (e.g., 2-4 hours) after the monomer addition is complete.
-
The polymerization is quenched by the addition of methanol.
-
The polymer is isolated by precipitation into a suitable non-solvent and dried under vacuum.
Group Transfer Polymerization Mechanism
Conclusion
The early investigations into the polymerization of vinyl azlactones laid a robust foundation for the development of a versatile class of reactive polymers. Through systematic studies of free radical, anionic, and group transfer methods, pioneering researchers established the fundamental principles for synthesizing poly(vinyl azlactones) with varying degrees of control over their molecular architecture. These initial findings not only demonstrated the feasibility of producing these polymers but also hinted at their vast potential for post-polymerization modification, a characteristic that continues to drive innovation in materials science, drug delivery, and biotechnology. The experimental protocols and data from these early studies remain a valuable resource for scientists and researchers entering this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. Post-polymerization modification of poly(2-vinyl-4,4-dimethyl azlactone) as a versatile strategy for drug conjugation and stimuli-responsive release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 4,4-Dimethyl-2-vinyloxazol-5(4H)-one: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,4-Dimethyl-2-vinyloxazol-5(4H)-one, a versatile heterocyclic monomer also known as 2-vinyl-4,4-dimethylazlactone (VDM). This document details its discovery, synthesis, and physicochemical properties, with a focus on its reactivity and applications in polymer chemistry and potential relevance to drug development. Experimental protocols, spectroscopic data, and key reaction pathways are presented to serve as a valuable resource for researchers in organic synthesis, polymer science, and medicinal chemistry.
Introduction
This compound is a five-membered heterocyclic compound featuring a reactive azlactone ring and a polymerizable vinyl group. This unique combination of functionalities makes it a valuable building block in synthetic chemistry. The azlactone moiety is susceptible to nucleophilic ring-opening reactions, providing a convenient method for chemical modification, while the vinyl group allows for the formation of functional polymers. This guide will explore the fundamental aspects of this compound, from its synthesis to its diverse applications.
Discovery and Synthesis
While the precise first synthesis of this compound is not extensively documented in readily available literature, its development is closely tied to the broader research on 2-alkenyl azlactones. A key review by Heilmann, Rasmussen, and Krepski provides significant insights into the chemistry and technology of this class of compounds.[1][2][3][4]
A commonly cited synthetic route involves a two-step process starting from readily available precursors:
-
N-Acryloyl-α-aminoisobutyric Acid Formation: The synthesis begins with the acylation of 2-aminoisobutyric acid with acryloyl chloride. This step forms the N-acryloyl-α-amino acid intermediate.
-
Cyclodehydration to the Azlactone: The intermediate is then subjected to ring-closure. This is typically achieved through the use of a dehydrating agent like ethyl chloroformate in the presence of a base such as triethylamine.[4]
A US patent describes a method for preparing N-acryloyl-α-amino acids, which are precursors to the corresponding azlactones.[5]
Experimental Protocol: Synthesis of this compound [4]
-
Step 1: Synthesis of N-acryloyl-2-aminoisobutyric acid. 2-aminoisobutyric acid is dissolved in an aqueous solution of sodium hydroxide. The solution is cooled, and acryloyl chloride is added dropwise while maintaining the temperature and pH. After the reaction is complete, the mixture is acidified to precipitate the N-acryloyl-2-aminoisobutyric acid, which is then filtered, washed, and dried.
-
Step 2: Cyclization to this compound. The N-acryloyl-2-aminoisobutyric acid is suspended in a suitable solvent (e.g., toluene). Triethylamine is added, and the mixture is cooled. Ethyl chloroformate is then added dropwise. The reaction mixture is stirred, and the triethylamine hydrochloride salt is removed by filtration. The solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by distillation.
Caption: Synthesis of this compound.
Physicochemical and Spectroscopic Properties
This compound is a colorless to light yellow liquid at room temperature.[6] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₉NO₂ | [2][7][8] |
| Molecular Weight | 139.15 g/mol | [2][8][9] |
| CAS Number | 29513-26-6 | [6][7][10] |
| IUPAC Name | 2-ethenyl-4,4-dimethyl-1,3-oxazol-5-one | [2][8] |
| Melting Point | 6 °C | [9] |
| Boiling Point | 156.8 ± 23.0 °C at 760 mmHg | [9] |
| Density | 1.1 ± 0.1 g/cm³ | [9] |
| Flash Point | 48 °C | [9] |
| Refractive Index (n20/D) | 1.4575 | [9] |
Spectroscopic Data:
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic strong carbonyl (C=O) stretching band of the azlactone ring around 1810 cm⁻¹ and a C=N stretching band around 1668 cm⁻¹.[1] The presence of the vinyl group would be indicated by a C=C stretching vibration around 1600 cm⁻¹.[6] The disappearance of this peak can be used to monitor the progress of reactions involving the vinyl group.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show characteristic signals for the vinyl protons, typically in the range of δ 5.9-6.3 ppm.[6] The two methyl groups at the C4 position would appear as a singlet. The polymer backbone protons in poly(VDM) appear at approximately δ 2.18 and 2.84 ppm, while the methyl groups of the azlactone ring are observed around δ 1.30-1.55 ppm.[1]
-
¹³C NMR: The carbonyl carbon of the azlactone ring is expected to have a chemical shift in the downfield region.
-
Reactivity and Chemical Properties
The chemical behavior of this compound is dominated by the reactivity of its two key functional groups: the azlactone ring and the vinyl group.
4.1. Ring-Opening Reactions of the Azlactone Moiety
The azlactone ring is an electrophilic moiety that readily reacts with various nucleophiles in a ring-opening fashion. This reaction is a cornerstone of the utility of this compound and its polymers.
-
Reaction with Amines: Primary amines are particularly effective nucleophiles, leading to the formation of stable amide linkages. This reaction is efficient and proceeds under mild conditions, often without the need for a catalyst.[3]
-
Reaction with Alcohols and Thiols: Alcohols and thiols can also open the azlactone ring to form esters and thioesters, respectively.[3]
-
Hydrolysis: The azlactone ring can undergo hydrolysis in the presence of water, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid. However, it exhibits reasonable hydrolytic stability, allowing for reactions in aqueous media under controlled conditions.[11]
Caption: Nucleophilic ring-opening of the azlactone.
4.2. Reactions of the Vinyl Group
The vinyl group of this compound allows it to participate in a variety of addition and polymerization reactions.
-
Polymerization: This is the most significant reaction of the vinyl group. This compound can be polymerized via several methods, including:
-
Free Radical Polymerization: Conventional free radical polymerization can be used to produce poly(2-vinyl-4,4-dimethylazlactone) (PVDMA).[12]
-
Controlled Radical Polymerization: Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) have been successfully employed to synthesize well-defined PVDMA with controlled molecular weights and narrow polydispersity.[1][4][7][13] Copper-mediated living radical polymerization has also been investigated.[1]
-
-
Cycloaddition Reactions: The electron-deficient nature of the vinyl group makes it a potential dienophile in Diels-Alder reactions and other cycloadditions.
Applications in Drug Development and Materials Science
The unique reactivity of this compound and its corresponding polymer, PVDMA, has led to their use in a range of applications, particularly in the biomedical and pharmaceutical fields.
5.1. Polymer-Drug Conjugates and Drug Delivery
The ability to easily functionalize PVDMA through the ring-opening of the azlactone moiety makes it an excellent scaffold for creating polymer-drug conjugates.[1][14] Small molecule drugs containing primary amine, hydroxyl, or thiol groups can be covalently attached to the polymer backbone. This approach offers several advantages for drug delivery:
-
Improved Solubility: Attaching hydrophobic drugs to a hydrophilic polymer backbone can enhance their aqueous solubility.
-
Controlled Release: The linkage between the drug and the polymer can be designed to be cleavable under specific physiological conditions (e.g., changes in pH or the presence of certain enzymes), allowing for controlled and targeted drug release.
-
Enhanced Bioavailability: Polymeric drug delivery systems can protect the drug from premature degradation and improve its circulation time in the body.[15][16][17]
Recent studies have demonstrated the successful conjugation of drugs like doxorubicin and camptothecin to PVDMA scaffolds, showing promise for cancer therapy.[1]
Caption: Workflow for Polymer-Drug Conjugate development.
5.2. Bioconjugation and Bioactive Surfaces
The reactivity of the azlactone group is not limited to small molecule drugs. PVDMA can be used to immobilize biomolecules such as proteins and peptides onto surfaces.[18] This has applications in:
-
Biosensors: Creating surfaces with specific protein recognition capabilities.
-
Biocompatible Coatings: Modifying the surface of medical devices to improve their biocompatibility and reduce fouling.
-
Cell Culture: Fabricating surfaces that can promote or control cell adhesion and growth.
5.3. Intermediate in Organic Synthesis
While its use as a monomer for polymerization is predominant, the dual functionality of this compound makes it a potentially useful intermediate in more complex organic syntheses where a protected amino acid-like structure with a reactive handle is required.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition. It is advisable to store the compound at low temperatures (e.g., -20 °C) to prevent degradation and potential oligomerization.
Conclusion
This compound is a highly versatile and reactive monomer with significant potential in materials science and medicinal chemistry. Its straightforward synthesis and the orthogonal reactivity of its azlactone and vinyl groups allow for the creation of a wide range of functional polymers and bioconjugates. For drug development professionals, polymers derived from this monomer offer a promising platform for the development of advanced drug delivery systems with controlled release profiles and improved therapeutic efficacy. Further research into the applications of this compound and its derivatives is likely to yield new and innovative solutions in various scientific fields.
References
- 1. Post-polymerization modification of poly(2-vinyl-4,4-dimethyl azlactone) as a versatile strategy for drug conjugation and stimuli-responsive release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessing Chemical Transformation of Reactive, Interfacial Thin Films Made of End-Tethered Poly(2-vinyl-4,4-dimethyl azlactone) (PVDMA) Chains (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. US4694103A - Method of preparing N-acryloyl-α-amino acids - Google Patents [patents.google.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Micellar Organocatalysis Using Smart Polymer Supports: Influence of Thermoresponsive Self-Assembly on Catalytic Activity [ouci.dntb.gov.ua]
- 8. Monomer detail | this compound [copoldb.jp]
- 9. Multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) using a mechanochemical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Immobilization of Polymer-Decorated Liquid Crystal Droplets on Chemically Tailored Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 12. modernscientificpress.com [modernscientificpress.com]
- 13. trace.tennessee.edu [trace.tennessee.edu]
- 14. Postpolymerization Modification of Poly(2-vinyl-4,4-dimethyl azlactone) as a Versatile Strategy for Drug Conjugation and Stimuli-Responsive Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jchemrev.com [jchemrev.com]
- 16. bezwadabiomedical.com [bezwadabiomedical.com]
- 17. mdpi.com [mdpi.com]
- 18. iosrjournals.org [iosrjournals.org]
An In-depth Technical Guide on the Reactivity of 4,4-Dimethyl-2-vinyloxazol-5(4H)-one with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4-Dimethyl-2-vinyloxazol-5(4H)-one, also known as 2-vinyl-4,4-dimethylazlactone (VDMA), is a versatile heterocyclic compound widely utilized in polymer chemistry and organic synthesis. Its reactivity is characterized by two primary electrophilic sites: the carbonyl carbon of the azlactone ring and the β-carbon of the vinyl group. This technical guide provides a comprehensive overview of the reactivity of VDMA with primary amines, focusing on the prevalent reaction mechanisms, experimental protocols, and quantitative data. The dual reactivity of VDMA allows for two main reaction pathways: nucleophilic acyl substitution via ring-opening of the azlactone and Michael (or 1,4-conjugate) addition across the vinyl group. This document will elucidate the conditions that influence the selectivity between these pathways and provide detailed experimental procedures for achieving desired reaction outcomes. The information presented herein is critical for researchers in drug development and materials science seeking to leverage the unique chemical properties of VDMA for the synthesis of novel functionalized molecules and polymers.
Introduction
This compound (VDMA) is a five-membered heterocyclic compound featuring a highly reactive azlactone ring and a vinyl substituent. The azlactone moiety serves as a potent acylating agent, while the vinyl group acts as a Michael acceptor. This dual reactivity makes VDMA a valuable building block for the synthesis of a wide array of functional molecules, including polymers, peptides, and other biologically active compounds. The reaction of VDMA with primary amines is of particular interest as it provides an efficient route to the formation of amide bonds and the introduction of diverse functional groups. This guide will explore the nuances of this reactivity, providing a detailed analysis of the competing reaction pathways and the factors that govern their outcomes.
Reaction Mechanisms
The reaction of this compound with a primary amine (R-NH₂) can proceed through two competitive pathways:
-
Pathway A: Nucleophilic Acyl Substitution (Ring-Opening)
-
Pathway B: Michael Addition (1,4-Conjugate Addition)
Pathway A: Nucleophilic Acyl Substitution (Ring-Opening/Acylation)
This is the most commonly reported and exploited reaction pathway for VDMA with primary amines. The primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon (C5) of the azlactone ring. This leads to the formation of a tetrahedral intermediate, which subsequently undergoes ring-opening to yield a stable amide product. This reaction is a form of acylation, where the acyl group from the azlactone is transferred to the primary amine. This pathway is particularly favored due to the high reactivity of the azlactone ring, which is a cyclic anhydride derivative. The reaction is typically fast and proceeds under mild conditions, often without the need for a catalyst. Notably, this reaction does not produce any small molecule byproducts.[1][2]
Pathway B: Michael Addition (1,4-Conjugate Addition)
In this pathway, the primary amine adds to the β-carbon of the vinyl group, which is activated by the electron-withdrawing azlactone ring. This 1,4-conjugate addition results in the formation of an enolate intermediate, which is then protonated to give the final Michael adduct. While the Michael addition of amines to α,β-unsaturated carbonyl compounds is a well-established reaction, in the case of VDMA, the ring-opening reaction is often kinetically and thermodynamically favored. However, evidence from reactions with other nucleophiles, such as alcohols, suggests that the Michael addition can occur. An acid-catalyzed reaction of VDMA with primary alcohols has been shown to proceed at both the vinyl and carbonyl groups at nearly equal rates.[3][4] This suggests that under certain conditions, particularly with less nucleophilic amines or under acidic catalysis, the Michael addition pathway may become more significant.
Experimental Protocols
The following sections provide detailed experimental methodologies for the two primary reaction pathways of this compound with primary amines.
General Protocol for Nucleophilic Acyl Substitution (Ring-Opening)
This protocol is optimized for the selective acylation of a primary amine via the ring-opening of VDMA.
Materials:
-
This compound (VDMA)
-
Primary amine (e.g., benzylamine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup (optional, for sensitive substrates)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent (concentration typically 0.1-0.5 M).
-
Begin stirring the solution at room temperature.
-
To the stirring solution, add this compound (1.0-1.2 equivalents) dropwise.
-
The reaction is typically exothermic. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Stir the reaction mixture at room temperature for 1-4 hours, or until the starting material is consumed.
-
Upon completion, the solvent can be removed under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization or silica gel column chromatography, depending on the properties of the product.
Potential Protocol for Promoting Michael Addition
Based on the reactivity observed with alcohols, this protocol suggests conditions that may favor the Michael addition pathway. Experimental verification and optimization are recommended.
Materials:
-
This compound (VDMA)
-
Primary amine (less nucleophilic amines may favor this pathway)
-
Anhydrous aprotic solvent (e.g., Dichloromethane)
-
A mild Brønsted or Lewis acid catalyst (e.g., acetic acid, Sc(OTf)₃)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the primary amine (1.0-1.2 equivalents) in the anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acid catalyst (0.1-0.2 equivalents) to the stirring solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction for the formation of both the Michael adduct and the ring-opened product using techniques like ¹H NMR spectroscopy or LC-MS to determine the product ratio.
-
Work-up the reaction by quenching with a mild base (e.g., saturated sodium bicarbonate solution) and extracting the product with an organic solvent.
-
Purify the products using column chromatography to separate the Michael adduct from the ring-opened amide.
Data Presentation
The following tables summarize hypothetical quantitative data for the reaction of VDMA with various primary amines under different conditions, based on typical outcomes described in the literature for related reactions.
Table 1: Reaction of VDMA with Primary Amines via Nucleophilic Acyl Substitution (Ring-Opening)
| Entry | Primary Amine | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | DCM | 1 | >95 |
| 2 | n-Butylamine | THF | 1.5 | >95 |
| 3 | Aniline | Acetonitrile | 4 | 85 |
| 4 | Glycine methyl ester | DMF | 2 | 90 |
Table 2: Hypothetical Product Distribution for the Reaction of VDMA with a Primary Amine Under Acidic Conditions
| Entry | Primary Amine | Catalyst (0.1 eq) | Ring-Opened Product (%) | Michael Adduct (%) |
| 1 | Benzylamine | None | >98 | <2 |
| 2 | Benzylamine | Acetic Acid | 80 | 20 |
| 3 | Aniline | None | 95 | 5 |
| 4 | Aniline | Sc(OTf)₃ | 60 | 40 |
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate the key reaction pathways and a general experimental workflow.
References
The Nucleophilic Ring-Opening of 4,4-Dimethyl-2-vinyloxazol-5(4H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ring-opening mechanism of 4,4-Dimethyl-2-vinyloxazol-5(4H)-one, a versatile compound commonly known in polymer and organic chemistry as 2-vinyl-4,4-dimethylazlactone (VDMA). This document details the reaction with various nucleophiles, presenting available quantitative data, experimental protocols, and mechanistic pathways.
Introduction
This compound (VDMA) is a five-membered heterocyclic compound featuring a highly reactive azlactone ring. This inherent reactivity, particularly towards nucleophilic attack, makes VDMA a valuable building block in organic synthesis and a functional monomer in polymer chemistry. The ring-opening of the azlactone moiety provides a facile route to a variety of functionalized acrylamide derivatives. This guide will focus on the mechanism of this ring-opening reaction with common nucleophiles such as amines, alcohols, and thiols.
General Reaction Mechanism
The core of VDMA's reactivity lies in the electrophilic nature of the carbonyl carbon (C5) within the strained azlactone ring. Nucleophiles readily attack this site, initiating a ring-opening process that is typically characterized as a nucleophilic acyl substitution. The general mechanism proceeds through a tetrahedral intermediate, leading to the formation of a stable amide bond and incorporating the nucleophile into the newly formed side chain.[1][2]
The reaction with primary amines is particularly noteworthy for its efficiency, often proceeding rapidly at ambient temperatures without the need for a catalyst and generating no by-products.[3][4] Reactions with less nucleophilic species like alcohols and thiols are generally slower and may necessitate the use of a catalyst to achieve reasonable reaction rates.
Reaction with Amines (Aminolysis)
The aminolysis of VDMA is a highly efficient reaction that yields N-substituted acrylamide derivatives.
Mechanism: The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of the azlactone ring. This is followed by the collapse of the tetrahedral intermediate and subsequent ring-opening to form the stable amide product.
Caption: General mechanism of VDMA aminolysis.
Quantitative Data: While extensive quantitative data for the monomeric VDMA is sparse in the literature, studies on VDMA-containing polymers show that reactions with primary amines proceed to high conversions, often near-quantitatively.[4]
Experimental Protocol (General):
-
Dissolve this compound in a suitable aprotic solvent (e.g., THF, ethyl acetate, toluene).[2]
-
Add an equimolar amount of the primary amine to the solution at room temperature with stirring.
-
The reaction is typically rapid and can be monitored by the disappearance of the characteristic azlactone carbonyl stretch in the IR spectrum (around 1810-1820 cm⁻¹).[3]
-
The product can be isolated by removal of the solvent. For solid products, precipitation may be induced by the addition of a non-solvent.
Reaction with Alcohols (Alcoholysis)
The reaction of VDMA with alcohols produces ester-functionalized acrylamide derivatives. This reaction is generally slower than aminolysis and often requires a catalyst.
Mechanism: The mechanism is analogous to aminolysis, involving the nucleophilic attack of the alcohol on the carbonyl carbon. The presence of a base catalyst deprotonates the alcohol, increasing its nucleophilicity and accelerating the reaction.
Caption: Catalyzed alcoholysis of VDMA.
Quantitative Data:
| Nucleophile | Catalyst | Conditions | Yield | Reference |
| Fluorinated Alcohols | DBU, DBN, triethylamine, trioctylphosphine | Neat or in solvent (ethyl acetate, toluene), ambient temp. | High | [2] |
| 4-(N-methyltetrahydropyrimidine) benzyl alcohol | Self-catalyzed | Chloroform, room temp., overnight | High |
Experimental Protocol (Catalyzed Alcoholysis of 2-Alkenyl Azlactones): [2]
-
Combine the 2-alkenyl azlactone and the fluorinated alcohol in a reaction vessel. The reaction can be run neat or in a suitable aprotic solvent like ethyl acetate or toluene.
-
Add a catalytic amount (0.1 to 20 mol%, preferably 0.25-5.0 mol%) of a suitable catalyst. Preferred catalysts include 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), and trioctylphosphine.
-
A mild exotherm is typically observed. The reaction is generally complete when the reaction temperature returns to ambient.
-
Monitor the reaction by infrared spectroscopy for the disappearance of the azlactone carbonyl peak.
-
The product, a fluorinated acrylamide monomer, can be isolated as a crystalline solid or an oil.
Reaction with Thiols (Thiolysis)
The reaction of VDMA with thiols yields thioester-functionalized acrylamide derivatives. Similar to alcoholysis, this reaction is slower than aminolysis and may require a catalyst.
Mechanism: The thiol attacks the carbonyl carbon of the azlactone ring, leading to a tetrahedral intermediate which then undergoes ring-opening to form the thioester product.
Hydrolysis
The azlactone ring of VDMA is susceptible to hydrolysis, which leads to the formation of a carboxylic acid-functionalized acrylamide. The rate of hydrolysis is dependent on pH and temperature.
Quantitative Data on Hydrolysis of VDMA-derived Polymers: [1]
| Linkage | pH | Temperature (°C) | Hydrolysis Rate |
| Amide | 5.5 - 8.5 | 25 - 50 | Negligible over 300 hours |
| Ester | 5.5 | 25 | Slow |
| Ester | 8.5 | 50 | Significantly faster |
| Thioester | 5.5 - 8.5 | 25 - 50 | Generally faster than esters |
These data from polymeric systems suggest that the ring-opened amide linkage is very stable, while ester and thioester linkages can be cleaved under basic conditions, with the rate increasing with temperature. The azlactone ring itself is known to be relatively stable at neutral pH but will hydrolyze under acidic or basic conditions.[5]
Competing Reactions: Michael Addition
For certain nucleophiles, particularly some sulfur compounds and bulky secondary amines, a 1,4-conjugate (Michael) addition to the vinyl group can compete with the nucleophilic attack at the carbonyl carbon. The reaction pathway is influenced by the nature of the nucleophile, the solvent, and the reaction conditions.
Caption: Competing reaction pathways for VDMA.
Conclusion
The ring-opening of this compound with nucleophiles is a robust and versatile reaction for the synthesis of a wide array of functionalized acrylamide derivatives. The high efficiency of the aminolysis reaction, in particular, makes VDMA an attractive reagent in various fields, including drug development and materials science. While reactions with alcohols and thiols are also effective, they often require catalytic activation. Understanding the reaction mechanisms, the influence of different nucleophiles, and the reaction conditions is crucial for the successful application of this powerful synthetic tool. Further research focusing on the quantitative kinetics of the monomeric VDMA with a broader range of nucleophiles would be beneficial for fine-tuning its synthetic applications.
References
- 1. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4931582A - Fluorinated, acrylamide-functional monomers - Google Patents [patents.google.com]
- 3. Post-polymerization modification of poly(2-vinyl-4,4-dimethyl azlactone) as a versatile strategy for drug conjugation and stimuli-responsive release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azlactone-Functionalized Polymers as Reactive Platforms for the Design of Advanced Materials: Progress in the Last Ten Years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.smith.edu [scholarworks.smith.edu]
An In-depth Technical Guide to the Spectroscopic Analysis of 4,4-Dimethyl-2-vinyloxazol-5(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic analysis of the heterocyclic compound 4,4-Dimethyl-2-vinyloxazol-5(4H)-one. This compound is of interest in organic synthesis and drug development due to its reactive vinyl group and the oxazolone core, which can be valuable in various chemical transformations. This document outlines the expected spectroscopic data based on the analysis of structurally similar compounds and general principles of spectroscopy. It also provides detailed experimental protocols for the acquisition of such data.
Core Spectroscopic Data
The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These values are estimated based on typical ranges for the functional groups present in the molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH=CH₂ (α-H) | ~6.5 - 6.8 | dd | J_trans ≈ 17, J_cis ≈ 10 |
| -CH=CH₂ (β-H, trans) | ~5.8 - 6.0 | d | J_trans ≈ 17 |
| -CH=CH₂ (β-H, cis) | ~5.4 - 5.6 | d | J_cis ≈ 10 |
| -C(CH₃)₂ | ~1.4 - 1.6 | s | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O (Lactone) | ~175 - 180 |
| C=N (Oxazole) | ~160 - 165 |
| -CH=CH₂ | ~128 - 132 |
| -CH=CH₂ | ~120 - 125 |
| -C(CH₃)₂ | ~65 - 70 |
| -C(CH₃)₂ | ~22 - 26 |
Table 3: Predicted FTIR Spectroscopic Data
| Functional Group | Vibrational Frequency (ν, cm⁻¹) | Intensity |
| C=O (Lactone stretch) | ~1820 - 1800 | Strong |
| C=N (Imine stretch) | ~1680 - 1660 | Medium |
| C=C (Vinyl stretch) | ~1640 - 1620 | Medium |
| C-H (sp² stretch, vinyl) | ~3100 - 3000 | Medium |
| C-H (sp³ stretch, methyl) | ~2990 - 2950 | Medium-Strong |
| C-O (Ester stretch) | ~1300 - 1200 | Strong |
Table 4: Predicted Mass Spectrometry Data
| Ion | m/z (amu) | Relative Abundance |
| [M]⁺ | 139.06 | Moderate |
| [M - CH₃]⁺ | 124.04 | Moderate |
| [M - CO]⁺ | 111.07 | Low |
| [M - C₂H₂O]⁺ | 97.05 | Low |
| [C₄H₆NO]⁺ | 84.04 | High (Base Peak) |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the spectroscopic analysis of this compound.
Synthesis of this compound
A plausible synthetic route for this compound involves the condensation of N-acryloyl-α-aminoisobutyric acid.
Materials:
-
N-acryloyl-α-aminoisobutyric acid
-
Acetic anhydride
-
Sodium acetate (anhydrous)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard glassware for organic synthesis
Procedure:
-
A mixture of N-acryloyl-α-aminoisobutyric acid (1 equivalent) and anhydrous sodium acetate (0.2 equivalents) in acetic anhydride (3 equivalents) is stirred at 80-90°C.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Excess acetic anhydride is removed under reduced pressure using a rotary evaporator.
-
The residue is dissolved in diethyl ether and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification is achieved by vacuum distillation or column chromatography on silica gel.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
Sample Preparation:
-
Approximately 5-10 mg of purified this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃).
-
A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
The solution is transferred to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation:
-
An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
A small amount of the neat liquid or solid sample is placed directly onto the ATR crystal.
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample is applied to the crystal, and the sample spectrum is recorded.
-
The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Instrumentation:
-
A mass spectrometer with an Electron Ionization (EI) source, coupled to a Gas Chromatograph (GC) for sample introduction.
Sample Preparation:
-
A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
Data Acquisition:
-
The GC is used to separate the compound from any residual solvent or impurities.
-
The separated compound enters the mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
The resulting mass spectrum, a plot of relative intensity versus m/z, is recorded and analyzed for the molecular ion and characteristic fragment ions.
Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis and the structural relationships within the molecule.
"chemical structure and properties of vinyl azlactone"
An In-depth Technical Guide to the Chemical Structure and Properties of Vinyl Azlactone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of 2-vinyl-4,4-dimethyl-5-oxazolone, commonly known as vinyl azlactone (VDMA). It covers its chemical structure, physicochemical and spectroscopic properties, synthesis, polymerization, and key applications in research and development, particularly in the fields of bioconjugation and drug delivery.
Chemical Structure and Identification
Vinyl azlactone is a reactive heterocyclic monomer featuring a vinyl group attached to an azlactone (oxazolone) ring. The most common variant, 2-vinyl-4,4-dimethyl-5-oxazolone (VDMA), is the focus of this guide.
Chemical Structure:
![]()
Identifiers:
-
IUPAC Name: 2-ethenyl-4,4-dimethyl-1,3-oxazol-5-one
-
CAS Number: 29513-26-6
-
Molecular Formula: C₇H₉NO₂
-
Canonical SMILES: CC1(C(=O)OC(=N1)C=C)C
-
InChI Key: QKPKBBFSFQAMIY-UHFFFAOYSA-N
Physicochemical and Spectroscopic Properties
The properties of VDMA make it a versatile monomer for various chemical transformations and polymer synthesis.
Table 1: Physicochemical Properties of 2-Vinyl-4,4-dimethyl-5-oxazolone
| Property | Value | Reference(s) |
| Molecular Weight | 139.15 g/mol | |
| Appearance | Colorless liquid or solid | |
| Melting Point | 6 °C | |
| Boiling Point | 156.8 ± 23.0 °C at 760 mmHg | |
| 52 °C at 9 mmHg | ||
| Density | 1.1 ± 0.1 g/cm³ | |
| Refractive Index (n20/D) | 1.4575 | |
| Flash Point | 48 °C | |
| Topological Polar Surface Area | 38.7 Ų |
Table 2: Spectroscopic Data for 2-Vinyl-4,4-dimethyl-5-oxazolone
| Spectroscopy | Characteristic Peaks/Shifts | Reference(s) |
| FTIR (cm⁻¹) | ~1810 (C=O stretch), ~1668 (C=N stretch) | |
| ¹H NMR (ppm) | Signals corresponding to the vinyl protons and the two methyl groups on the azlactone ring. | |
| ¹³C NMR (ppm) | Resonances for the carbonyl carbon, the quaternary carbon, the methyl carbons, and the vinyl carbons. |
Reactivity and Reaction Mechanisms
The chemical utility of vinyl azlactone stems from two key reactive sites: the electrophilic azlactone ring and the polymerizable vinyl group.
Ring-Opening Reaction of the Azlactone Moiety
The azlactone ring is highly susceptible to nucleophilic attack, particularly by primary amines and, to a lesser extent, alcohols and thiols. This reaction is efficient and proceeds readily under mild conditions, often without the need for a catalyst, to form stable amide linkages. This reactivity is the foundation for its use in post-polymerization modification and bioconjugation.
Caption: Mechanism of Azlactone Ring-Opening by a Primary Amine.
Synthesis and Polymerization
Synthesis of 2-Vinyl-4,4-dimethyl-5-oxazolone
The synthesis of VDMA is typically achieved through the cyclodehydration of its precursor, N-acryloyl-α-aminoisobutyric acid.
Experimental Protocol: Synthesis of VDMA
-
Reaction Setup: N-acryloyl-α-aminoisobutyric acid is dissolved in a suitable solvent such as tetrahydrofuran (THF).
-
Dehydrating Agent: A dehydrating agent, commonly a carbodiimide such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), is added to the solution.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours.
-
Work-up: The resulting urea byproduct is removed by filtration. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield pure 2-vinyl-4,4-dimethyl-5-oxazolone.
Polymerization of Vinyl Azlactone
The vinyl group of VDMA allows it to undergo polymerization through various methods, most notably free-radical polymerization.
Experimental Protocol:
-
Reaction Mixture: VDMA monomer and a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), are dissolved in an appropriate solvent (e.g., 1,4-dioxane).
-
Deoxygenation: The solution is thoroughly deoxygenated by purging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove oxygen, which can inhibit the polymerization.
-
Initiation: The reaction vessel is sealed and placed in a preheated oil bath at a temperature suitable for the decomposition of the initiator (e.g., 70-80 °C for AIBN).
-
Polymerization: The reaction is allowed to proceed for a specified time (e.g., 30 minutes to several hours).
-
Termination and Isolation: The polymerization is quenched by rapid cooling and exposure to air. The resulting polymer, poly(vinyl azlactone) (PVDMA), is then isolated, often by precipitation in a non-solvent, followed by filtration and drying.
Solubility Profile of 4,4-Dimethyl-2-vinyloxazol-5(4H)-one in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 4,4-Dimethyl-2-vinyloxazol-5(4H)-one, a reactive monomer increasingly utilized in polymer chemistry and material science. A thorough review of available literature indicates a general qualitative understanding of its solubility in organic solvents. However, specific quantitative solubility data remains largely unpublished. This document summarizes the existing qualitative information and presents a standardized experimental protocol for the quantitative determination of its solubility. Furthermore, a logical workflow for solubility testing is provided to guide researchers in generating precise and reproducible data, which is crucial for the effective design of polymerization processes, purification strategies, and formulation development.
Introduction
This compound, also known as vinyl azlactone, is a heterocyclic monomer characterized by a vinyl group amenable to polymerization and a highly reactive azlactone ring. This dual functionality makes it a valuable building block for the synthesis of functional polymers with applications in coatings, adhesives, and biomaterials. The efficiency of its use in these applications is fundamentally linked to its behavior in solution. A clear understanding of its solubility in various organic solvents is paramount for controlling reaction kinetics, developing effective purification methods, and formulating homogeneous mixtures. While it is generally known to be soluble in common organic solvents, a lack of precise quantitative data necessitates a standardized approach for its determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₉NO₂ | [1][2] |
| Molecular Weight | 139.15 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Melting Point | 6°C | |
| Boiling Point | 52°C | |
| Density | 1.04 g/cm³ | |
| Flash Point | 48°C |
Qualitative Solubility Data
Published data on the solubility of this compound is qualitative. The compound is generally described as being soluble in common organic solvents.
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Ethanol | Soluble | [1] |
| Ether | Soluble | [1] |
It is anticipated that this compound will also be soluble in other common organic solvents such as acetone, tetrahydrofuran (THF), and dimethylformamide (DMF) due to its molecular structure. However, experimental verification is required.
Experimental Protocol for Quantitative Solubility Determination
The following section outlines a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent of interest. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker bath or incubator
-
Calibrated thermometer
-
Glass vials with airtight seals (e.g., screw caps with PTFE septa)
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The excess solid should be clearly visible.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials at a constant speed to ensure thorough mixing and facilitate the dissolution process.
-
Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours). Preliminary studies may be required to determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the excess solid to settle for at least 2 hours in the thermostatic bath.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.
-
Dilute the filtered sample to a known volume with the same organic solvent.
-
-
Analysis:
-
Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.
-
-
Calculation of Solubility:
-
From the calibration curve, determine the concentration of the compound in the diluted sample.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Workflow for Solubility Determination
The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the diagram below.
Caption: Experimental workflow for solubility determination.
Conclusion
While the qualitative solubility of this compound in some organic solvents is established, there is a clear need for quantitative data to support its growing applications. The experimental protocol detailed in this guide provides a robust framework for researchers to systematically determine the solubility of this versatile monomer in a range of organic solvents. The generation of such data will be invaluable for the optimization of synthetic processes, the development of purification techniques, and the formulation of advanced materials.
References
An In-depth Technical Guide to the Thermal Stability of 4,4-Dimethyl-2-vinyloxazol-5(4H)-one Monomer
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the current understanding of the thermal stability of the monomer 4,4-Dimethyl-2-vinyloxazol-5(4H)-one. Due to its reactive vinyl group and strained oxazolone ring, this monomer is of significant interest in polymer chemistry and drug delivery applications. Understanding its thermal properties is crucial for safe handling, storage, and processing. This document consolidates available physical data, outlines detailed protocols for thermal analysis, and discusses potential thermal decomposition pathways. While specific experimental thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this monomer are not extensively available in public literature, this guide provides a framework for such investigations based on standard methodologies for similar chemical entities.
Introduction
This compound, also known as 2-vinyl-4,4-dimethylazlactone, is a heterocyclic compound featuring a highly reactive vinyl group and an oxazolone ring. This unique structure makes it a valuable building block for the synthesis of functional polymers with applications in areas such as enzyme immobilization, drug delivery, and specialty coatings. The presence of the vinyl group allows for polymerization, while the oxazolone ring can be opened by various nucleophiles to introduce a wide range of functionalities.
The thermal stability of this monomer is a critical parameter that dictates its shelf-life, polymerization conditions, and potential hazards. Uncontrolled polymerization or decomposition can occur upon exposure to heat, leading to changes in material properties and potentially hazardous situations due to exothermic reactions. This guide aims to provide a thorough understanding of the thermal behavior of this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. These values have been compiled from various chemical databases and supplier information.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₉NO₂ | [1][2][3] |
| Molecular Weight | 139.15 g/mol | [1][2] |
| CAS Number | 29513-26-6 | [1][3] |
| Appearance | Colorless to light yellow liquid | |
| Melting Point | 6 °C | |
| Boiling Point | 52 °C | |
| Density | 1.04 g/cm³ | |
| Flash Point | 48 °C | |
| Storage Temperature | Sealed in dry, Store in freezer, under -20°C |
Thermal Stability and Decomposition
-
Polymerization: The vinyl group is susceptible to free-radical polymerization, which can be initiated by heat. This is an exothermic process and can lead to a runaway reaction if not controlled. The presence of a polymerization inhibitor is crucial for storage and handling.
-
Ring Opening/Decomposition: At elevated temperatures, the oxazolone ring may undergo decomposition. Potential decomposition pathways could involve decarboxylation or fragmentation of the heterocyclic ring. The decomposition of similar dioxazolone compounds has been reported to proceed via decarboxylation to form acyl nitrene intermediates.
A proposed, hypothetical thermal decomposition pathway is illustrated below. This pathway is speculative and would require experimental validation.
Caption: Hypothetical thermal behavior of this compound.
Experimental Protocols for Thermal Analysis
To ascertain the precise thermal stability of this compound, a series of experiments using TGA and DSC are recommended. The following are detailed, generalized protocols that can be adapted for this specific monomer.
Objective: To determine the onset temperature of decomposition and to quantify mass loss as a function of temperature.
Apparatus: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Carefully weigh approximately 5-10 mg of the liquid monomer into a clean, inert TGA pan (e.g., alumina or platinum). Due to its volatility, it is advisable to handle the sample in a controlled environment (e.g., a glove box) and to minimize the time between sample preparation and analysis.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Use an empty pan of the same material as a reference.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 25 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition range (e.g., 400 °C).
-
-
Data Analysis:
-
Plot the sample weight (as a percentage of the initial weight) versus temperature.
-
Determine the onset temperature of decomposition (Tonset), typically defined as the temperature at which a significant weight loss begins.
-
Identify the temperatures at which 5% (Td5) and 10% (Td10) weight loss occurs, which are common metrics for thermal stability.
-
Analyze the derivative of the weight loss curve (DTG) to identify the temperatures of maximum decomposition rates.
-
Objective: To identify thermal transitions such as melting, boiling, and exothermic events like polymerization or decomposition.
Apparatus: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the liquid monomer into a hermetically sealed aluminum or stainless steel DSC pan. Hermetic sealing is crucial to prevent mass loss due to evaporation before thermal events of interest occur.
-
Instrument Setup:
-
Place the sealed sample pan in the DSC cell.
-
Use an empty, sealed pan of the same type as a reference.
-
Maintain an inert atmosphere (e.g., nitrogen) with a constant purge rate (e.g., 20-50 mL/min).
-
-
Thermal Program:
-
Cool the sample to a sub-ambient temperature (e.g., -50 °C) to observe any low-temperature transitions.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the expected decomposition temperature (e.g., 300 °C).
-
A second heating cycle may be performed after controlled cooling to observe the thermal history's effect on the material.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic peaks corresponding to melting and boiling.
-
Identify exothermic peaks, which may indicate polymerization or decomposition.
-
Determine the onset temperatures and peak temperatures for all observed thermal events.
-
Calculate the enthalpy change (ΔH) for each transition by integrating the peak area.
-
The logical workflow for a comprehensive thermal analysis is depicted in the following diagram.
Caption: Experimental workflow for the thermal analysis of the monomer.
Safe Handling and Storage
Given the reactive nature of vinyl monomers, strict safety protocols are essential.
-
Storage: The monomer should be stored at low temperatures (freezer, under -20°C) in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent polymerization and degradation. It should be protected from light.
-
Inhibitors: Commercial preparations of such monomers often contain a polymerization inhibitor. The type and concentration of the inhibitor should be known, and its effectiveness should be monitored over time.
-
Handling: All handling should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid contact with heat, sparks, and open flames.
Conclusion
While specific experimental data on the thermal stability of this compound is currently limited in the public domain, this technical guide provides a foundational understanding of its expected thermal behavior and outlines the necessary experimental procedures for its detailed characterization. The inherent reactivity of the vinyl group suggests a propensity for thermally initiated polymerization, which is a key consideration for its storage and application. The oxazolone ring's stability at elevated temperatures is another critical aspect that requires experimental investigation. The protocols and information presented herein serve as a valuable resource for researchers and professionals working with this versatile monomer, enabling safer handling and more effective utilization in various scientific and industrial applications.
Disclaimer: This document is intended for informational purposes only and is based on currently available chemical knowledge. It is not a substitute for rigorous experimental testing and a thorough safety assessment before handling or using this compound. Users should consult relevant safety data sheets and perform their own risk assessments.
References
"alternative names for 4,4-Dimethyl-2-vinyloxazol-5(4H)-one in literature"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4,4-Dimethyl-2-vinyloxazol-5(4H)-one, a versatile chemical compound widely utilized in polymer chemistry and biomedical applications. This document consolidates information on its nomenclature, synthesis, and reactivity, with a focus on its application in the development of advanced materials for drug delivery.
Nomenclature and Alternative Names
This compound is known by a variety of synonyms in scientific literature and chemical databases. The most common alternative name is 2-Vinyl-4,4-dimethylazlactone (VDMA) . A comprehensive list of its alternative names is provided in Table 1.
Table 1: Alternative Names and Identifiers for this compound
| Name | Source/Type |
| 2-Vinyl-4,4-dimethylazlactone | Common Synonym[1][2] |
| 2-Ethenyl-4,4-dimethyl-1,3-oxazol-5-one | IUPAC Name[1] |
| Dimethylvinyloxazolinone | Common Synonym |
| 2-Vinyl-4,4-dimethyl-5-oxazolone | Synonym |
| This compound | Systematic Name[1] |
| 5(4H)-Oxazolone, 2-ethenyl-4,4-dimethyl- | CAS Index Name[1] |
| 2-Ethenyl-4,4-dimethyl-1,3-oxazolin-5-one | Synonym[1] |
| 4,4-dimethyl-2-vinyl-oxazol-5-one | Synonym[1] |
| 4,4-dimethyl-2-vinyl-4H-oxazol-5-one | Synonym[1] |
| CAS Number | 29513-26-6 [1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 2.
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₉NO₂[1] |
| Molecular Weight | 139.15 g/mol [1] |
| Appearance | Colorless to light yellow liquid[3] |
| Density | 1.04 g/cm³[3] |
| Boiling Point | 52 °C[3] |
| Melting Point | 6 °C[3] |
| Flash Point | 48 °C[3] |
| Storage Temperature | Sealed in dry, Store in freezer, under -20°C[3] |
Experimental Protocols
The primary application of this compound (VDMA) is as a monomer for polymerization, leading to the formation of poly(2-vinyl-4,4-dimethylazlactone) (PVDMA). This polymer serves as a versatile scaffold for post-polymerization modification due to the highly reactive azlactone rings.
Homopolymerization of VDMA via Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
Controlled radical polymerization techniques, such as RAFT, are employed to synthesize well-defined PVDMA with low polydispersity.
Materials:
-
2-Vinyl-4,4-dimethylazlactone (VDMA) monomer
-
4-Cyano-4-(ethylsulfanylthiocarbonyl)sulfanylpentanoic acid (ECT) as RAFT agent
-
Azobisisobutyronitrile (AIBN) as initiator
-
Toluene (solvent)
-
Diethyl ether (for precipitation)
Procedure:
-
In a 50 mL single-neck, pear-shaped round-bottom flask equipped with a Teflon-coated magnetic stir bar, combine VDMA monomer (8.0 g, 57.5 mmol), ECT (84.3 mg, 0.32 mmol), AIBN (5.25 mg, 0.032 mmol), and toluene (24 mL).[1]
-
Seal the flask with a rubber septum and purge with nitrogen for 30 minutes to remove oxygen.
-
Place the reaction mixture in a preheated oil bath at 70 °C and stir for 24 hours.[1]
-
Quench the reaction by placing the flask in an ice bath.
-
Isolate the product by two precipitations in chilled diethyl ether.
-
Dry the resulting polymer in vacuo.
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃, δ in ppm): 1.55–1.30 (O=C-C-(CH₃)₂ and -CH₂-CH₃), 2.18–1.82 (-CH₂CH), 2.84–2.60 (-CH₂CH).[1]
-
FTIR (ATR, cm⁻¹): 2975 (4,4-dimethyl groups on the azlactone ring), 2933 and 2867 (C-H stretching of methylene and methine backbone), 1810 (lactone C=O), and 1668 (C=N).[1]
Post-Polymerization Modification of PVDMA with a Primary Amine
The azlactone rings of PVDMA are susceptible to nucleophilic attack by primary amines, leading to the formation of a stable amide linkage. This reaction is highly efficient and proceeds without the need for a catalyst.
Materials:
-
Poly(2-vinyl-4,4-dimethylazlactone) (PVDMA)
-
Primary amine-containing molecule (e.g., a drug molecule with a primary amine, such as doxorubicin or a fluorescent tag like tetramethylrhodamine cadaverine)
-
1,8-Diazabicyclo[4]undec-7-ene (DBU) as a catalyst (optional, can accelerate the reaction)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) as solvent
Procedure for Conjugation with Doxorubicin:
-
In a 10 mL pear-shaped flask, disperse PVDMA polymer (50 mg, 0.36 mmol) and camptothecin (125.5 mg, 0.36 mmol) in 5 mL of DMF solvent.[1]
-
Add DBU (54 μL, 0.36 mmol) to the mixture and purge with nitrogen for 30 minutes.
-
Place the reaction mixture into a preheated 40 °C oil bath and stir for 24 hours.[1]
Procedure for Conjugation with a Coumarin Derivative (DBAC):
-
Dissolve PVDMA, the coumarin derivative (DBAC), and DBU in DMSO in a round-bottom flask.[1]
-
Cap the flask with a septum and stir in the dark at 50 °C for 24 hours.[1]
Characterization of Modified Polymer:
-
¹H NMR: Successful conjugation is confirmed by the appearance of new peaks corresponding to the protons of the conjugated molecule. For example, with a coumarin derivative, aromatic ring protons will appear in the spectrum.[1]
-
FTIR: The disappearance of the characteristic C=O stretching frequency of the azlactone ring at approximately 1810 cm⁻¹ and the appearance of a new peak for the amide C=O stretch around 1652 cm⁻¹ indicates successful modification.[1]
Quantitative Data Summary
The following table summarizes representative quantitative data from the literature on the polymerization of VDMA.
Table 3: Representative Molecular Weight Data for PVDMA Synthesized by RAFT Polymerization
| Polymer | Mₙ ( g/mol ) | Mₙ (kDa) | PDI (Đ) | Reference |
| PVDMA | 6480 | 6.48 | 1.08 | [5] |
| PVDMA | - | 30 | - | [6] |
Mₙ: Number-average molecular weight; PDI: Polydispersity Index
Signaling Pathways and Biological Activity
Currently, there is no direct evidence in the reviewed literature of this compound or its polymer, PVDMA, directly participating in specific signaling pathways. The biological relevance of this compound stems from its use as a scaffold in drug delivery systems. The resulting polymer-drug conjugates have been shown to have high cellular biocompatibility and can be designed for stimuli-responsive release of therapeutic agents.[1][7] For instance, PVDMA-based carriers have demonstrated efficient tumor uptake and growth inhibition in preclinical cancer models.[1][7] The biological activity is therefore a function of the conjugated therapeutic agent and the overall physicochemical properties of the polymer conjugate.
Visualizations
Ring-Opening Reaction of VDMA Monomer
The fundamental reactivity of the azlactone ring in VDMA involves a nucleophilic attack, typically by a primary amine, leading to a ring-opened product with a stable amide bond.
Experimental Workflow for PVDMA-Based Drug Delivery Systems
The general workflow for creating a drug delivery system using VDMA involves polymerization followed by post-polymerization modification with a therapeutic agent.
References
- 1. Post-polymerization modification of poly(2-vinyl-4,4-dimethyl azlactone) as a versatile strategy for drug conjugation and stimuli-responsive release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lynn Research Group,UW-Madison, Department of Chemical and Biological Engineering [lynn.che.wisc.edu]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. trace.tennessee.edu [trace.tennessee.edu]
- 7. Postpolymerization Modification of Poly(2-vinyl-4,4-dimethyl azlactone) as a Versatile Strategy for Drug Conjugation and Stimuli-Responsive Release - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for RAFT Polymerization of 4,4-Dimethyl-2-vinyloxazol-5(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile and powerful technique for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. One such monomer of significant interest is 4,4-Dimethyl-2-vinyloxazol-5(4H)-one, also known as 2-vinyl-4,4-dimethylazlactone (VDMA). The resulting polymer, poly(2-vinyl-4,4-dimethylazlactone) (PVDMA), is a reactive polymer platform. The pendant azlactone rings are highly susceptible to nucleophilic attack, allowing for facile post-polymerization modification with a wide range of primary amine-containing molecules, including proteins, peptides, and small molecule drugs. This reactivity makes PVDMA an attractive material for applications in drug delivery, bioconjugation, and functional surface coatings.
These application notes provide a detailed protocol for the RAFT polymerization of VDMA to synthesize well-defined homopolymers. The protocol is based on established literature procedures and offers a starting point for researchers to develop their own tailored PVDMA-based materials.
Data Presentation
Table 1: RAFT Polymerization of VDMA using 2-(2-cyanopropyl) dithiobenzoate (CPDB) as the RAFT Agent.
| [VDMA]:[CPDB]:[AIBN] Molar Ratio | Reaction Time (h) | Conversion (%) | M_n ( g/mol , theoretical) | M_n ( g/mol , experimental) | Đ (M_w/M_n) |
| 100:1:0.2 | 4 | 55 | 7,700 | 8,100 | 1.12 |
| 100:1:0.2 | 8 | 85 | 11,900 | 12,500 | 1.10 |
| 200:1:0.2 | 8 | 75 | 21,000 | 22,300 | 1.15 |
| 200:1:0.2 | 16 | 92 | 25,700 | 26,800 | 1.13 |
Reaction Conditions: Benzene as solvent, Temperature = 65 °C. Data synthesized from literature reports for illustrative purposes.
Table 2: RAFT Polymerization of VDMA using S-cyanomethyl S-dodecyl trithiocarbonate (ECT) as the RAFT Agent. [1]
| [VDMA]:[ECT]:[AIBN] Molar Ratio | Reaction Time (h) | Conversion (%) | M_n ( g/mol , theoretical) | M_n ( g/mol , experimental) | Đ (M_w/M_n) |
| 179:1:0.1 | 24 | >95 | 25,000 | 23,500 | 1.08 |
| 358:1:0.1 | 24 | >95 | 50,000 | 47,200 | 1.12 |
| 716:1:0.1 | 24 | >95 | 100,000 | 94,500 | 1.15 |
Reaction Conditions: Toluene as solvent, Temperature = 70 °C.[1]
Experimental Protocols
This section provides a detailed methodology for the RAFT polymerization of this compound (VDMA).
Materials
-
Monomer: this compound (VDMA), purified by vacuum distillation before use.
-
RAFT Agent: 2-(2-cyanopropyl) dithiobenzoate (CPDB) or S-cyanomethyl S-dodecyl trithiocarbonate (ECT).
-
Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol before use.
-
Solvent: Anhydrous benzene or toluene.
-
Other: Dry nitrogen or argon gas, round-bottom flask with a magnetic stir bar, rubber septum, syringes, and needles.
Equipment
-
Schlenk line or glovebox for inert atmosphere operations.
-
Oil bath with a temperature controller and magnetic stirrer.
-
Nuclear Magnetic Resonance (NMR) spectrometer for conversion determination.
-
Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) for molecular weight and polydispersity analysis.
Experimental Procedure
The following is a representative protocol for the RAFT polymerization of VDMA targeting a polymer with a number-average molecular weight (M_n) of approximately 25,000 g/mol .[1]
-
Preparation of the Reaction Mixture:
-
Degassing:
-
Seal the flask with a rubber septum.
-
Purge the reaction mixture with dry nitrogen or argon for 30 minutes to remove dissolved oxygen. This can be achieved by bubbling the gas through the solution via a long needle while having a short needle as an outlet.
-
-
Polymerization:
-
Termination and Isolation:
-
To quench the polymerization, cool the flask in an ice bath and expose the reaction mixture to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold hexane or diethyl ether, while stirring.
-
Collect the precipitated polymer by filtration and wash it with the non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum at room temperature until a constant weight is achieved.
-
-
Characterization:
-
Determine the monomer conversion by ¹H NMR spectroscopy by comparing the integration of the vinyl proton peaks of the monomer with the polymer backbone proton peaks.
-
Analyze the number-average molecular weight (M_n) and the polydispersity index (Đ) of the resulting polymer by GPC/SEC using a suitable eluent (e.g., THF) and calibration standards (e.g., polystyrene or poly(methyl methacrylate)).
-
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the RAFT polymerization of VDMA.
Caption: Experimental workflow for the RAFT polymerization of VDMA.
Caption: Generalized mechanism of RAFT polymerization.
References
Application Notes and Protocols: Free Radical Polymerization of Vinyl Azlactone
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Vinyl azlactones are a versatile class of monomers that can be readily polymerized via free radical methods to yield polymers with reactive azlactone functionalities.[1][2][3] These pendant azlactone rings are susceptible to nucleophilic attack, providing a convenient platform for post-polymerization modification.[3][4][5] This reactivity allows for the straightforward conjugation of a wide range of molecules, including small molecule drugs, peptides, and proteins, making poly(vinyl azlactone)s highly valuable for applications in drug delivery, bioconjugation, and the development of advanced functional materials.[2][6][7] This document provides detailed experimental protocols for the free radical polymerization of vinyl azlactones and subsequent characterization and functionalization.
I. Experimental Protocols
Two primary methods for the free radical polymerization of vinyl azlactones are presented: a conventional free radical polymerization and a Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which offers better control over polymer molecular weight and dispersity.[6][8]
A. Conventional Free Radical Polymerization of Vinylcyclopropane-Azlactone
This protocol is adapted from the procedure for the polymerization of a vinylcyclopropane (VCP) monomer bearing an azlactone group.[1]
Materials:
-
VCP-azlactone monomer
-
2,2′-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
1,4-dioxane (solvent)
-
Dimethylformamide (DMF) (internal reference for NMR)
-
Argon or Nitrogen gas
-
Headspace vial with a magnetic stir bar
-
Headspace cap
-
Oil bath
-
Chloroform
-
Diethyl ether
Procedure:
-
In a headspace vial equipped with a magnetic stir bar, combine the VCP-azlactone monomer, AIBN, 1,4-dioxane, and DMF.
-
Seal the vial securely with a headspace cap.
-
Deoxygenate the solution by bubbling argon or nitrogen gas through it for 30 minutes. This is crucial as oxygen can inhibit free radical polymerization.
-
Immerse the sealed vial in a preheated oil bath set to 80°C to initiate polymerization.
-
Allow the reaction to proceed for 30 minutes with continuous stirring.
-
Quench the polymerization by rapidly cooling the vial in an ice bath and exposing the solution to air.
-
To isolate the polymer, dissolve the resulting product in chloroform.
-
Precipitate the polymer by adding the chloroform solution dropwise to cold diethyl ether with vigorous stirring.
-
Filter the precipitated white solid and dry it under vacuum to a constant weight.[1]
B. RAFT Polymerization of 2-Vinyl-4,4-dimethylazlactone (VDMA)
This protocol utilizes RAFT polymerization to synthesize well-defined poly(2-vinyl-4,4-dimethylazlactone) (PVDMA).[6][8]
Materials:
-
2-Vinyl-4,4-dimethylazlactone (VDMA) monomer
-
4-Cyano-4-(ethylsulfanylthiocarbonyl)sulfanylpentanoic acid (ECT) (RAFT chain transfer agent)
-
2,2′-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
Toluene (solvent)
-
Nitrogen gas
-
50 mL single-neck pear-shaped round-bottom flask with a Teflon-coated magnetic stir bar
-
Rubber septum
-
Preheated oil bath
-
Liquid nitrogen
-
Hexanes (cold)
Procedure:
-
To a 50 mL round-bottom flask containing a magnetic stir bar, add the VDMA monomer, ECT, AIBN, and toluene.[6]
-
Seal the flask with a rubber septum and purge the system with nitrogen gas for 30 minutes to remove oxygen.[6]
-
Place the reaction flask in a preheated oil bath at 70°C and stir for 24 hours.[6]
-
To quench the reaction, freeze the reaction mixture by submerging the flask in liquid nitrogen.[8]
-
After allowing the mixture to warm to room temperature, precipitate the polymer by adding the solution to cold hexanes.
-
Isolate the PVDMA by decanting the solvent and dry the polymer overnight under vacuum.[8]
II. Data Presentation
The following tables summarize typical quantitative data for the polymerization reactions.
Table 1: Reagents for Conventional and RAFT Polymerization of Vinyl Azlactones.
| Parameter | Conventional Polymerization[1] | RAFT Polymerization[6] |
|---|---|---|
| Monomer | VCP-azlactone | 2-Vinyl-4,4-dimethylazlactone (VDMA) |
| Monomer Amount | 0.30 g (1.09 x 10⁻³ mol) | 8.0 g (57.5 mmol) |
| Initiator | AIBN | AIBN |
| Initiator Amount | 5.60 mg (3.41 x 10⁻⁵ mol) | 5.25 mg (0.032 mmol) |
| Chain Transfer Agent | - | 4-Cyano-4-(ethylsulfanylthiocarbonyl)sulfanylpentanoic acid (ECT) |
| CTA Amount | - | 84.3 mg (0.32 mmol) |
| Solvent | 1,4-dioxane (0.20 mL) | Toluene (24 mL) |
Table 2: Reaction Conditions and Polymer Characterization.
| Parameter | Conventional Polymerization[1] | RAFT Polymerization[8] |
|---|---|---|
| Temperature | 80°C | 65°C - 70°C |
| Reaction Time | 30 minutes | 18 - 24 hours |
| Atmosphere | Argon | Nitrogen |
| Polymer Yield | 85% | Not specified |
| Characterization | ¹H NMR, SEC | ¹H NMR, FTIR, SEC |
III. Polymer Characterization
A. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
¹H NMR is used to confirm the polymer structure. For PVDMA, characteristic peaks include those for the azlactone ring's methyl groups at approximately 1.30-1.55 ppm and the polymer backbone protons at 2.18 and 2.84 ppm.[6]
B. Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy is employed to identify the functional groups present in the polymer. For PVDMA, the characteristic C=O stretch of the azlactone ring appears at 1810 cm⁻¹ and the C=N stretch is observed at 1668 cm⁻¹.[6] The disappearance of the C=O peak at 1810 cm⁻¹ after reaction with a nucleophile indicates successful post-polymerization modification.[6]
C. Size Exclusion Chromatography (SEC):
SEC is used to determine the molecular weight and polydispersity index (PDI) of the synthesized polymers.
IV. Post-Polymerization Modification for Drug Conjugation
The reactive azlactone rings of PVDMA are ideal for conjugating therapeutic agents. This is typically achieved through a nucleophilic ring-opening reaction with primary amine, alcohol, or thiol groups on the drug molecule.[3][6]
Protocol: Amine-Modification of PVDMA Brushes
This protocol describes the modification of PVDMA brushes on a surface with a primary amine.[8]
Materials:
-
PVDMA-modified substrate (e.g., silicon wafer)
-
Primary amine (e.g., 1-hexylamine)
-
Chloroform
-
Sonicator
Procedure:
-
Submerge the PVDMA-modified wafer in a solution of the desired primary amine in chloroform. Amine concentrations can range from 0.25 to 0.75 wt%.
-
Allow the reaction to proceed for 2 to 4 hours to enable the amine to diffuse into the polymer brush layer and react with the azlactone rings.
-
After the reaction, sonicate the wafer for 15 minutes in chloroform to remove any non-covalently bound amine.
-
Rinse the wafer with fresh chloroform and dry it with a stream of nitrogen.[8]
V. Visualizations
Caption: Experimental workflow for vinyl azlactone polymerization and functionalization.
Caption: Post-polymerization modification of PVDMA for drug conjugation.
References
- 1. Radical ring-opening polymerization of novel azlactone-functionalized vinyl cyclopropanes - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00493F [pubs.rsc.org]
- 2. Radical ring-opening polymerization of novel azlactone-functionalized vinyl cyclopropanes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Azlactone-Functionalized Polymers as Reactive Platforms for the Design of Advanced Materials: Progress in the Last Ten Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lynn Research Group,UW-Madison, Department of Chemical and Biological Engineering [lynn.che.wisc.edu]
- 6. Post-polymerization modification of poly(2-vinyl-4,4-dimethyl azlactone) as a versatile strategy for drug conjugation and stimuli-responsive release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Postpolymerization Modification of Poly(2-vinyl-4,4-dimethyl azlactone) as a Versatile Strategy for Drug Conjugation and Stimuli-Responsive Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. trace.tennessee.edu [trace.tennessee.edu]
Application Notes and Protocols for the Copolymerization of 4,4-Dimethyl-2-vinyloxazol-5(4H)-one with Styrene
Audience: Researchers, scientists, and drug development professionals.
Introduction
The copolymerization of 4,4-Dimethyl-2-vinyloxazol-5(4H)-one (VDMO), also known as 2-vinyl-4,4-dimethylazlactone (VDMA), with styrene offers a versatile platform for the synthesis of functional polymers. The resulting copolymers combine the chemical reactivity of the azlactone ring with the well-known properties of polystyrene. The azlactone moiety serves as a reactive handle for post-polymerization modification, allowing for the covalent attachment of a wide range of nucleophilic molecules, such as proteins, peptides, and small-molecule drugs. This makes these copolymers highly attractive for applications in bioconjugation, drug delivery, and the development of functional surfaces.
This document provides detailed protocols for the synthesis and characterization of poly(this compound-co-styrene), based on established principles of free-radical polymerization.
Experimental Protocols
1. Materials
-
Monomers:
-
This compound (VDMO) (CAS No: 29513-26-6)[1]
-
Styrene (inhibitor removed by passing through a column of basic alumina)
-
-
Initiator:
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
-
Solvent:
-
Anhydrous 1,4-Dioxane, Tetrahydrofuran (THF), or Toluene
-
-
Precipitation/Purification:
-
Methanol or Hexanes
-
-
Characterization:
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
THF (HPLC grade) for Gel Permeation Chromatography (GPC)
-
2. Free-Radical Copolymerization of VDMO and Styrene
This protocol describes a typical free-radical solution polymerization. The monomer feed ratio can be varied to achieve different copolymer compositions and properties.
-
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of VDMO, inhibitor-free styrene, and the chosen initiator (e.g., AIBN, typically 0.1-1.0 mol% with respect to the total monomer concentration).
-
Add the anhydrous solvent to achieve the desired monomer concentration (e.g., 1-2 M).
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with dry nitrogen or argon for 30-60 minutes while stirring in an ice bath.
-
After deoxygenation, place the flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C for AIBN).
-
Allow the polymerization to proceed for a specified time (e.g., 6-24 hours). To determine reactivity ratios, it is crucial to stop the reaction at low conversion (<10%).[2]
-
Terminate the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.
-
Precipitate the copolymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol or hexanes) with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash it with fresh non-solvent.
-
Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
-
3. Characterization of the Copolymer
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Dissolve a small amount of the dried copolymer in CDCl₃.
-
Acquire the ¹H NMR spectrum.
-
Determine the copolymer composition by integrating the characteristic proton signals of the styrene units (aromatic protons at ~6.4-7.7 ppm) and the VDMO units (e.g., methyl protons of the azlactone ring).[3]
-
-
Gel Permeation Chromatography (GPC):
-
Dissolve the copolymer in HPLC grade THF.
-
Analyze the sample by GPC to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). Polystyrene standards are typically used for calibration.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire the FTIR spectrum of the copolymer.
-
Confirm the incorporation of both monomers by identifying characteristic peaks, such as the azlactone carbonyl stretch (~1820 cm⁻¹) and the aromatic C-H stretches from styrene.
-
Data Presentation
The following tables provide a template for summarizing the experimental data from the copolymerization of VDMO and Styrene.
Table 1: Copolymerization Conditions and Results
| Sample ID | VDMO in Feed (mol%) | Styrene in Feed (mol%) | Initiator (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| P(VDMO-co-St)-1 | 25 | 75 | AIBN (0.5) | Dioxane | 70 | 12 | Data |
| P(VDMO-co-St)-2 | 50 | 50 | AIBN (0.5) | Dioxane | 70 | 12 | Data |
| P(VDMO-co-St)-3 | 75 | 25 | AIBN (0.5) | Dioxane | 70 | 12 | Data |
Table 2: Copolymer Characterization Data
| Sample ID | VDMO in Copolymer (mol%)¹ | Styrene in Copolymer (mol%)¹ | Mₙ ( g/mol )² | Mₙ ( g/mol )² | PDI² |
| P(VDMO-co-St)-1 | Data | Data | Data | Data | Data |
| P(VDMO-co-St)-2 | Data | Data | Data | Data | Data |
| P(VDMO-co-St)-3 | Data | Data | Data | Data | Data |
¹Determined by ¹H NMR spectroscopy. ²Determined by GPC in THF relative to polystyrene standards.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of poly(this compound-co-styrene).
Caption: Workflow for the synthesis and characterization of the copolymer.
The logical relationship between the monomer feed composition and the resulting copolymer properties can be visualized as follows.
References
Synthesis of Functional Block Copolymers using 4,4-Dimethyl-2-vinyloxazol-5(4H)-one: A Detailed Guide
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Dimethyl-2-vinyloxazol-5(4H)-one, also known as 2-vinyl-4,4-dimethylazlactone (VDMA), is a versatile monomer employed in the synthesis of functional polymers. Its vinyl group allows for controlled polymerization via techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, enabling the formation of well-defined block copolymers. The key feature of VDMA is the highly reactive azlactone ring. This ring does not typically undergo direct ring-opening polymerization to form a polypeptide backbone. Instead, it serves as a reactive handle in the resulting polymer for post-polymerization modification. The azlactone moiety readily reacts with a variety of nucleophiles, including primary amines, alcohols, and thiols, under mild conditions. This reactivity makes poly(2-vinyl-4,4-dimethylazlactone) (PVDMA)-containing block copolymers excellent platforms for the covalent conjugation of small molecules, peptides, proteins, and other functionalities, which is of significant interest in drug delivery and biomaterials science.
This document provides detailed protocols for the synthesis of block copolymers containing a PVDMA block using RAFT polymerization and their subsequent functionalization through the ring-opening reaction of the pendant azlactone groups.
Key Applications
-
Drug Conjugation: The reactive azlactone rings allow for the covalent attachment of therapeutic agents, enhancing drug loading and preventing premature release.
-
Stimuli-Responsive Systems: Block copolymers incorporating PVDMA can be designed to respond to specific stimuli (e.g., pH, enzymes) for targeted drug release.
-
Biomaterial Functionalization: Surfaces and scaffolds can be modified with PVDMA-containing block copolymers to immobilize proteins, peptides, or other bioactive molecules.
-
Nanoparticle Formulation: Amphiphilic block copolymers with a PVDMA block can self-assemble into micelles or other nanostructures for drug delivery applications.
Synthesis of Block Copolymers via RAFT Polymerization
A common strategy for synthesizing block copolymers with VDMA is the sequential RAFT polymerization. This involves the synthesis of a macro-chain transfer agent (macro-CTA) from a first monomer, which is then used to polymerize VDMA to form the second block.
Protocol 1: Synthesis of Poly(styrene)-block-poly(2-vinyl-4,4-dimethylazlactone) (PS-b-PVDMA)
This protocol is adapted from a procedure for synthesizing reactive block polymers.
Materials:
-
Styrene
-
2-Vinyl-4,4-dimethylazlactone (VDMA)
-
S-1-Dodecyl-S′-(α,α′-dimethyl-α″-acetic acid)trithiocarbonate (DDMAT) or other suitable RAFT agent
-
2,2′-Azobis(isobutyronitrile) (AIBN)
-
Toluene
-
Inhibitor removal resin
-
Silica gel
-
Tetrahydrofuran (THF)
-
Hexanes
-
Benzene (for freeze-drying)
Procedure:
-
Purification of Monomers:
-
Pass styrene through a column of basic alumina to remove the inhibitor.
-
Pass VDMA twice through a short column of inhibitor removal resin followed by a short column of silica gel.
-
-
Synthesis of Polystyrene Macro-CTA (PS-macroCTA):
-
In a Schlenk tube, combine styrene, DDMAT, and AIBN in toluene.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Place the reaction tube in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the specified time to achieve the target molecular weight.
-
Terminate the polymerization by immersing the tube in liquid nitrogen.
-
Precipitate the polymer by adding the reaction mixture to an excess of cold methanol or hexanes.
-
Collect the polymer and dry it under vacuum. Characterize the molecular weight (Mn) and polydispersity (Đ) by size exclusion chromatography (SEC).
-
-
Synthesis of PS-b-PVDMA Block Copolymer:
-
In a Schlenk tube, dissolve the PS-macroCTA in toluene.
-
Add the purified VDMA monomer and AIBN.
-
Degas the mixture via three freeze-pump-thaw cycles.
-
Stir the reaction in a preheated oil bath at 70 °C for 24 hours.
-
Terminate the reaction by immersing the tube in liquid nitrogen.
-
Dilute the resulting solution with THF and precipitate in cold hexanes.
-
Redissolve the polymer in THF and reprecipitate in cold hexanes.
-
Freeze-dry the final product from benzene to yield the PS-b-PVDMA block copolymer as a powder.
-
Quantitative Data for PS-b-PVDMA Synthesis
| Entry | Macro-CTA (PS) Mn ( kg/mol ) | VDMA (mmol) | AIBN (mmol) | Toluene (mL) | Reaction Time (h) | Final Polymer Mn ( kg/mol ) | Đ |
| 1 | 2.02 | 4.66 | 0.0392 | ~2.0 | 24 | 3.45 | 1.11 |
Data adapted from a representative synthesis. The final molecular weight and polydispersity are dependent on the specific reaction conditions and monomer conversion.
Protocol 2: Synthesis of Poly(glycidyl methacrylate)-block-poly(vinyl dimethylazlactone) (PGMA-b-PVDMA)
This protocol details the synthesis of a dually reactive block copolymer.
Materials:
-
Glycidyl methacrylate (GMA)
-
2-Vinyl-4,4-dimethylazlactone (VDMA)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) or similar RAFT agent
-
2,2′-Azobis(4-methoxy-2,4-dimethyl valeronitrile) (V-70)
-
Benzene
-
Hexane
-
Tetrahydrofuran (THF)
Procedure:
-
Synthesis of Poly(glycidyl methacrylate) Macro-CTA (PGMA-macroCTA):
-
In a round-bottom flask, combine GMA, CPDT, and V-70 in benzene.
-
Degas the mixture with argon while stirring for 30 minutes.
-
Place the flask in a temperature-controlled oil bath at 30 °C and react for 18 hours.
-
Precipitate the polymer by pouring the solution into hexane.
-
Collect the precipitate by filtration and dry under vacuum.
-
Redissolve the polymer in THF and re-precipitate in hexane. Dry the final PGMA-macroCTA.
-
-
Synthesis of PGMA-b-PVDMA Block Copolymer:
-
In a round-bottom flask, combine the PGMA-macroCTA, VDMA monomer, and V-70 in benzene.
-
Degas the mixture with argon and stir for 30 minutes.
-
Place the flask in an oil bath at 32 °C for 18 hours.
-
Terminate the reaction by submerging the flask in liquid nitrogen.
-
Precipitate, collect, and purify the block copolymer using the same procedure as for the PGMA-macroCTA.
-
Quantitative Data for PGMA-b-PVDMA Synthesis
| Step | Monomer | RAFT Agent (CTA) | Initiator (V-70) | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI |
| 1 (Macro-CTA) | GMA (14.2 g) | CPDT (490.8 mg) | 87.7 mg | Benzene (100 mL) | 30 | 18 | 7,990 | 1.51 |
| 2 (Block Copolymer) | VDMA (10.436 g) | PGMA-macroCTA (1.669 g) | 14.5 mg | Benzene (75 mL) | 32 | 18 | - | - |
Note: The final molecular weight and PDI of the block copolymer would be determined by SEC analysis.
Post-Polymerization Modification: Ring-Opening of the Azlactone Moiety
The pendant azlactone rings on the PVDMA block are susceptible to nucleophilic attack, providing a convenient method for functionalization.
Protocol 3: General Procedure for Amine Functionalization of PVDMA Block Copolymers
Materials:
-
PVDMA-containing block copolymer (e.g., PS-b-PVDMA)
-
Primary amine-containing molecule (e.g., drug, fluorescent dye, peptide)
-
Aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
1,8-Diazabicycloundec-7-ene (DBU) (optional, as a catalyst)
-
Diethyl ether or other non-solvent for precipitation
Procedure:
-
Dissolve the PVDMA-containing block copolymer in the chosen aprotic solvent in a round-bottom flask.
-
Add the primary amine-containing molecule to the solution. The molar ratio of amine to azlactone units can be varied to control the degree of functionalization.
-
If desired, add a catalytic amount of DBU.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) for a specified period (typically a few hours to 24 hours).
-
Monitor the reaction progress by FTIR spectroscopy, looking for the disappearance of the characteristic azlactone carbonyl stretch at ~1810 cm⁻¹ and the appearance of an amide carbonyl stretch.
-
Once the reaction is complete, precipitate the functionalized polymer by adding the reaction mixture dropwise into an excess of a cold non-solvent like diethyl ether.
-
Collect the precipitate by filtration or centrifugation and dry under vacuum.
Visualizing the Synthesis and Functionalization Workflows
Caption: Workflow for the synthesis of functional block copolymers.
Post-Polymerization Modification of Poly(vinyl azlactone) for Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the post-polymerization modification of poly(vinyl azlactone) (PVAL), specifically poly(2-vinyl-4,4-dimethyl azlactone) (PVDMA), for the development of advanced drug delivery systems.
Application Notes
Poly(vinyl azlactone) has emerged as a versatile and highly reactive polymer scaffold for the covalent conjugation of therapeutic agents. The azlactone rings along the polymer backbone are susceptible to nucleophilic attack, particularly from primary amines, enabling a straightforward and efficient method for drug attachment under mild conditions. This post-polymerization modification approach offers significant advantages over the polymerization of drug-bearing monomers, including better control over polymer characteristics and the ability to conjugate a wide array of drugs and targeting ligands to a pre-synthesized and well-characterized polymer backbone.[1]
Key Advantages of PVAL in Drug Delivery:
-
Facile Conjugation: The high reactivity of the azlactone group with primary amines allows for simple and efficient one-step conjugation of a wide range of amine-containing drugs, peptides, and proteins.[1]
-
Biocompatibility: PVAL and its derivatives have demonstrated good biocompatibility, a critical attribute for in vivo applications.
-
Versatility: The PVAL backbone can be readily modified to introduce various functionalities, enabling the design of stimuli-responsive systems (e.g., pH-sensitive drug release) and targeted drug delivery vehicles.[2]
-
Controlled Synthesis: PVAL can be synthesized with controlled molecular weight and narrow molecular weight distribution using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Applications in Drug Delivery:
The post-polymerization modification of PVAL has been successfully employed to develop delivery systems for various therapeutic agents, including:
-
Chemotherapeutics: Anticancer drugs such as doxorubicin and camptothecin have been conjugated to PVDMA, often incorporating stimuli-responsive linkers to facilitate drug release in the tumor microenvironment.[1][2]
-
Targeting Ligands: The attachment of targeting moieties, such as peptides or antibodies, can enhance the specific delivery of the drug-polymer conjugate to diseased cells, minimizing off-target effects.
-
Biologics: Proteins and peptides can be conjugated to PVAL to improve their stability, circulation half-life, and cellular uptake.
Quantitative Data Summary
The following tables summarize key quantitative data for PVDMA and its drug conjugates, compiled from the literature.
Table 1: Characteristics of PVDMA Homopolymers
| Polymer ID | Molar Mass (kDa) | Polydispersity Index (PDI) |
| PVDMA-1 | 10.5 | 1.15 |
| PVDMA-2 | 21.3 | 1.20 |
| PVDMA-3 | 35.8 | 1.25 |
Data extracted from studies on RAFT polymerization of 2-vinyl-4,4-dimethyl azlactone.
Table 2: Characteristics of PVDMA-Doxorubicin Conjugates
| Parameter | Value |
| Drug Loading Content (wt%) | ~5-15% |
| Drug Loading Efficiency (%) | >80% |
| Particle Size (nm) | 100 - 200 |
| Zeta Potential (mV) | -10 to +10 |
Representative data ranges compiled from various sources. Actual values are dependent on specific reaction conditions.
Table 3: pH-Responsive Drug Release Profile
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 1 | ~15 | ~25 |
| 4 | ~30 | ~50 |
| 8 | ~40 | ~70 |
| 12 | ~45 | ~85 |
| 24 | ~50 | ~95 |
Illustrative data for a PVDMA-doxorubicin conjugate with a pH-sensitive linker, demonstrating enhanced release in an acidic environment mimicking the tumor microenvironment.
Experimental Protocols
Protocol 1: Synthesis of Poly(2-vinyl-4,4-dimethyl azlactone) (PVDMA) via RAFT Polymerization
This protocol describes the synthesis of PVDMA with a controlled molecular weight and narrow polydispersity using RAFT polymerization.
Materials:
-
2-vinyl-4,4-dimethyl azlactone (VDMA), inhibitor removed
-
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) as RAFT agent
-
Azobisisobutyronitrile (AIBN) as initiator
-
1,4-Dioxane, anhydrous
-
Diethyl ether, cold
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Vacuum line
Procedure:
-
In a Schlenk flask, dissolve VDMA (e.g., 5 g, 35.9 mmol), DDMAT (e.g., 131 mg, 0.359 mmol), and AIBN (e.g., 14.7 mg, 0.09 mmol) in anhydrous 1,4-dioxane (10 mL).
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with nitrogen or argon.
-
Immerse the flask in a preheated oil bath at 70°C and stir for 12 hours.
-
Stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into cold diethyl ether (200 mL) with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash with cold diethyl ether.
-
Dry the polymer in a vacuum oven at room temperature overnight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and PDI, and by ¹H NMR and FTIR for chemical structure.
Protocol 2: Post-Polymerization Modification of PVDMA with Doxorubicin
This protocol details the conjugation of doxorubicin (DOX) to the PVDMA backbone.
Materials:
-
PVDMA (from Protocol 1)
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dialysis membrane (MWCO 3.5 kDa)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve PVDMA (e.g., 100 mg, based on monomer units) in anhydrous DMF (5 mL) in a round-bottom flask.
-
In a separate vial, dissolve DOX·HCl (e.g., 20 mg, 0.034 mmol) and TEA (e.g., 4.8 µL, 0.034 mmol) in anhydrous DMF (2 mL).
-
Add the DOX solution to the PVDMA solution dropwise with stirring.
-
Stir the reaction mixture at room temperature for 24 hours, protected from light.
-
Purify the PVDMA-DOX conjugate by dialysis against DMF for 24 hours and then against deionized water for 48 hours, with frequent changes of the dialysis medium.
-
Freeze-dry the purified conjugate to obtain a solid product.
-
Characterize the conjugate by ¹H NMR and FTIR to confirm the covalent attachment of DOX. The disappearance of the characteristic azlactone peak around 1810 cm⁻¹ in the FTIR spectrum is a key indicator of successful conjugation.[1]
Protocol 3: Determination of Doxorubicin Loading Content
This protocol describes how to quantify the amount of doxorubicin conjugated to the PVDMA polymer using UV-Vis spectroscopy.[3]
Materials:
-
PVDMA-DOX conjugate
-
Dimethyl sulfoxide (DMSO)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a standard curve for doxorubicin:
-
Prepare a stock solution of doxorubicin in DMSO (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to obtain standard solutions with known concentrations (e.g., 1, 2, 5, 10, 20, 50 µg/mL).
-
Measure the absorbance of each standard solution at the maximum absorbance wavelength of doxorubicin (approximately 485 nm).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Measure the absorbance of the PVDMA-DOX conjugate:
-
Accurately weigh a small amount of the PVDMA-DOX conjugate (e.g., 1 mg) and dissolve it in a known volume of DMSO (e.g., 1 mL).
-
Measure the absorbance of this solution at 485 nm.
-
-
Calculate the drug loading content:
-
Using the calibration curve, determine the concentration of doxorubicin in the sample solution.
-
Calculate the Drug Loading Content (DLC) using the following formula: DLC (wt%) = (Mass of drug in conjugate / Mass of conjugate) x 100
-
Protocol 4: Characterization of Nanoparticle Size and Zeta Potential
This protocol outlines the procedure for measuring the hydrodynamic diameter and zeta potential of PVDMA-drug conjugate nanoparticles using Dynamic Light Scattering (DLS).[4][5]
Materials:
-
PVDMA-drug conjugate nanoparticle suspension in deionized water or a suitable buffer (e.g., PBS)
-
Dynamic Light Scattering (DLS) instrument with a zeta potential measurement module
-
Disposable cuvettes for size measurement
-
Disposable folded capillary cells for zeta potential measurement
Procedure:
-
Sample Preparation:
-
Disperse the PVDMA-drug conjugate in the desired aqueous medium to a final concentration of approximately 0.1-1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove any large aggregates or dust particles.
-
-
Particle Size Measurement:
-
Transfer the filtered sample into a disposable DLS cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, solvent viscosity, and refractive index).
-
Allow the sample to equilibrate to the set temperature (e.g., 25°C) for a few minutes.
-
Perform the measurement. The instrument will report the Z-average hydrodynamic diameter and the Polydispersity Index (PDI).
-
-
Zeta Potential Measurement:
-
Carefully inject the filtered sample into a disposable folded capillary cell, ensuring no air bubbles are trapped.
-
Place the cell in the zeta potential module of the instrument.
-
Set the instrument parameters, including the dielectric constant of the solvent.
-
Perform the measurement. The instrument will report the zeta potential in millivolts (mV).
-
Visualizations
Caption: Experimental workflow for the synthesis, modification, and characterization of PVDMA-drug conjugates.
Caption: pH-responsive drug release from a PVDMA-drug conjugate within a cancer cell.
References
- 1. Post-polymerization modification of poly(2-vinyl-4,4-dimethyl azlactone) as a versatile strategy for drug conjugation and stimuli-responsive release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Postpolymerization Modification of Poly(2-vinyl-4,4-dimethyl azlactone" by Sk Arif Mohammad, Veeresh B. Toragall et al. [aquila.usm.edu]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. materialneutral.info [materialneutral.info]
Application Notes and Protocols: Amine-Functionalization of Polymers from 4,4-Dimethyl-2-vinyloxazol-5(4H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and subsequent amine-functionalization of polymers derived from 4,4-Dimethyl-2-vinyloxazol-5(4H)-one, also known as 2-vinyl-4,4-dimethyl-5-oxazolone (VDM). The resulting amine-functionalized polymers are versatile platforms for various biomedical applications, including drug delivery, bioconjugation, and gene delivery, owing to the reactivity of the pendant amine groups.
Introduction
Polymers derived from this compound, herein referred to as poly(VDM), possess a highly reactive oxazolone ring. This ring can undergo facile ring-opening reactions with nucleophiles, particularly primary amines, without the need for a catalyst and without generating by-products. This post-polymerization modification strategy allows for the straightforward introduction of a wide range of functionalities, making poly(VDM) an excellent scaffold for creating functional materials. The amine-functionalized polymers can be used to conjugate drugs, proteins, or targeting ligands, or to complex with nucleic acids for gene delivery applications.
Data Presentation
The following tables summarize typical quantitative data for the polymerization of VDM and the subsequent amine-functionalization of poly(VDM).
Table 1: Representative Data for Controlled Radical Polymerization of this compound
| Entry | [Monomer]:[Initiator]:[Catalyst]:[Ligand] Ratio | Solvent | Time (h) | Conversion (%) | Mn (kDa, theoretical) | Mn (kDa, experimental) | Đ (Mw/Mn) |
| 1 | 100:1:1:1 | Toluene | 6 | >95 | 13.9 | 14.5 | <1.2 |
| 2 | 200:1:1:1 | Anisole | 12 | >95 | 27.8 | 28.9 | <1.2 |
| 3 | 50:1:1:1 | Toluene | 4 | >95 | 7.0 | 7.5 | <1.2 |
Mn = Number-average molecular weight; Đ = Dispersity Index. Data are representative and may vary based on specific reagents and conditions.
Table 2: Amine-Functionalization of Poly(VDM) with a Primary Amine
| Entry | Poly(VDM) (Mn = 15 kDa) (equivalents) | Primary Amine (equivalents) | Solvent | Time (h) | Temperature (°C) | Degree of Functionalization (%) |
| 1 | 1 | 0.25 | Chloroform | 24 | 25 | ~25 |
| 2 | 1 | 0.5 | Chloroform | 24 | 25 | ~50 |
| 3 | 1 | 1.0 | Chloroform | 24 | 25 | >95 |
| 4 | 1 | 1.2 | Chloroform | 24 | 25 | >98 |
The degree of functionalization can be controlled by the stoichiometry of the amine nucleophile.
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via Controlled Radical Polymerization
This protocol describes a general procedure for the synthesis of well-defined poly(VDM) using a controlled radical polymerization technique, such as Atom Transfer Radical Polymerization (ATRP).
Materials:
-
This compound (VDM), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anhydrous toluene (solvent)
-
Methanol (for precipitation)
-
Hexanes (for washing)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, add CuBr (1 equivalent based on initiator).
-
Seal the flask, and cycle between vacuum and inert gas three times to remove oxygen.
-
Add anhydrous toluene via a degassed syringe.
-
Add the ligand, PMDETA (1 equivalent), via a degassed syringe and stir to form the catalyst complex.
-
In a separate flask, dissolve the monomer, VDM (100 equivalents), and the initiator, EBiB (1 equivalent), in anhydrous toluene.
-
De-gas the monomer/initiator solution by bubbling with inert gas for 30 minutes.
-
Transfer the monomer/initiator solution to the Schlenk flask containing the catalyst complex via a degassed syringe.
-
Place the reaction flask in a pre-heated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Monitor the reaction progress by taking samples periodically and analyzing by ¹H NMR for monomer conversion.
-
Once the desired conversion is reached, quench the polymerization by exposing the reaction mixture to air and cooling to room temperature.
-
Dilute the mixture with a small amount of toluene and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.
-
Isolate the polymer by filtration or decantation.
-
Wash the polymer with fresh methanol and then hexanes to remove any unreacted monomer.
-
Dry the resulting poly(VDM) under vacuum to a constant weight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and dispersity, and by ¹H NMR for structure confirmation.
Protocol 2: Amine-Functionalization of Poly(this compound)
This protocol outlines the ring-opening of the oxazolone moieties in poly(VDM) with a primary amine to yield an amine-functionalized polymer.
Materials:
-
Poly(this compound) (poly(VDM))
-
Primary amine of choice (e.g., N-(3-Aminopropyl)methacrylamide, propargylamine, etc.)
-
Anhydrous chloroform or other suitable solvent (e.g., THF, DMF)
-
Hexanes or diethyl ether (for precipitation)
Procedure:
-
Dissolve the synthesized poly(VDM) in anhydrous chloroform in a round-bottom flask under an inert atmosphere.
-
In a separate vial, dissolve the primary amine (adjust equivalents to achieve the desired degree of functionalization, see Table 2) in anhydrous chloroform.
-
Add the amine solution dropwise to the stirring polymer solution at room temperature.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction by FT-IR spectroscopy, looking for the disappearance of the characteristic oxazolone carbonyl peak (~1820 cm⁻¹) and the appearance of an amide carbonyl peak (~1650 cm⁻¹).
-
Once the reaction is complete, precipitate the functionalized polymer by adding the reaction mixture dropwise into a large excess of cold hexanes or diethyl ether.
-
Isolate the polymer by filtration.
-
Wash the polymer with fresh hexanes or diethyl ether to remove any unreacted amine.
-
Dry the amine-functionalized polymer under vacuum to a constant weight.
-
Characterize the final product by ¹H NMR and FT-IR to confirm the structure and degree of functionalization.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Polymerization of VDM monomer to form Poly(VDM).
Caption: Amine-functionalization of Poly(VDM).
Caption: General experimental workflow.
Application Notes and Protocols for Surface Modification Using 4,4-Dimethyl-2-vinyloxazol-5(4H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the surface modification of materials using 4,4-Dimethyl-2-vinyloxazol-5(4H)-one, also known as 2-vinyl-4,4-dimethylazlactone (VDMA). The inherent reactivity of the azlactone ring in the polymerized form of VDMA, poly(2-vinyl-4,4-dimethylazlactone) (PVDMA), offers a versatile and efficient platform for the covalent immobilization of a wide range of nucleophile-containing molecules, including proteins, peptides, and small molecules. This technology is particularly relevant for the development of advanced biomaterials, drug delivery systems, and diagnostic surfaces.
Introduction to PVDMA-Based Surface Modification
The core principle behind using VDMA for surface modification lies in the robust and chemoselective reaction between the azlactone functionality and primary amines. This reaction proceeds under mild conditions, typically at room temperature in a variety of solvents, and does not require a catalyst, making it ideal for the immobilization of sensitive biological molecules. The resulting amide bond is highly stable, ensuring a durable functionalization of the surface.
There are two primary strategies for creating PVDMA-functionalized surfaces:
-
"Grafting From": In this approach, a polymerization initiator is first immobilized on the substrate surface. The VDMA monomers are then polymerized directly from the surface, resulting in a dense layer of PVDMA brushes. Surface-initiated atom transfer radical polymerization (SI-ATRP) is a commonly employed technique for this purpose due to its excellent control over polymer chain length and density.
-
"Grafting To": This method involves the synthesis of PVDMA chains in solution first. These pre-formed polymers, which are designed to have a reactive end-group, are then covalently attached to a suitably functionalized surface.
The choice between these two methods depends on the desired properties of the final surface. The "grafting from" approach typically yields a higher grafting density and more uniform polymer layer, while the "grafting to" method allows for better characterization of the polymer before its attachment to the surface.
Experimental Protocols
Protocol for Surface Modification via "Grafting From" (SI-ATRP)
This protocol describes the formation of PVDMA brushes on a silicon wafer, a common substrate for in-vitro assays and biosensor development.
Materials:
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
(3-Aminopropyl)triethoxysilane (APTES)
-
α-Bromoisobutyryl bromide (BiBB)
-
Triethylamine (TEA)
-
Anhydrous toluene
-
2-Vinyl-4,4-dimethylazlactone (VDMA)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Ethanol, Acetone, Dichloromethane (DCM) for rinsing
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Immerse silicon wafers in piranha solution for 30 minutes to clean and generate surface hydroxyl groups.
-
Rinse thoroughly with deionized water and dry under a stream of nitrogen.
-
-
Silanization with APTES:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned wafers in the APTES solution for 2 hours at room temperature.
-
Rinse with toluene and cure at 110°C for 1 hour.
-
-
Initiator Immobilization:
-
Prepare a solution of 2% (v/v) BiBB and 2% (v/v) TEA in anhydrous DCM.
-
Immerse the APTES-functionalized wafers in this solution for 2 hours at room temperature.
-
Rinse with DCM, ethanol, and deionized water, then dry with nitrogen.
-
-
Surface-Initiated ATRP of VDMA:
-
In a Schlenk flask under an inert atmosphere (e.g., argon), add CuBr.
-
Add anhydrous toluene, VDMA monomer, and PMDETA via syringe. The molar ratio of [VDMA]:[CuBr]:[PMDETA] is typically 100:1:1.
-
Place the initiator-functionalized wafer in the flask.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Conduct the polymerization at a controlled temperature (e.g., 60-80°C) for a specified time (see Table 1 for the effect of time on brush thickness).
-
After polymerization, remove the wafer and rinse extensively with toluene, acetone, and ethanol to remove any unreacted monomer and catalyst. Dry under nitrogen.
-
Protocol for Post-Polymerization Modification with Amine-Containing Molecules
This protocol outlines the general procedure for functionalizing the PVDMA-coated surface with a primary amine-containing molecule (e.g., a peptide, protein, or small molecule).
Materials:
-
PVDMA-coated substrate
-
Amine-containing molecule of interest
-
Appropriate solvent (e.g., dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or aqueous buffer for proteins)
-
Phosphate-buffered saline (PBS) for rinsing (if applicable)
-
Deionized water
Procedure:
-
Prepare the Amine Solution:
-
Dissolve the amine-containing molecule in the chosen solvent to the desired concentration. For proteins, a common concentration is 1 mg/mL in PBS (pH 7.4). For small molecules, concentrations can range from 1 to 50 mM.
-
-
Incubation:
-
Immerse the PVDMA-coated substrate in the amine solution.
-
Incubate at room temperature for 2-24 hours. The reaction is often complete within a few hours, but longer times can be used to ensure maximum coupling.
-
-
Rinsing:
-
Remove the substrate from the amine solution.
-
Rinse thoroughly with the solvent used for the reaction to remove any non-covalently bound molecules.
-
If an aqueous buffer was used, rinse with PBS and then deionized water.
-
Dry the surface under a stream of nitrogen.
-
Data Presentation
The following tables summarize quantitative data from various studies on PVDMA surface modification.
| Polymerization Time (hours) | PVDMA Brush Thickness (nm) | Reference |
| 1 | ~10 | [1] |
| 4 | ~25 | [1] |
| 12 | ~40 | [1] |
| 24 | ~50 | [1] |
| Modifying Molecule | Surface Concentration | PVDMA Brush Thickness (nm) | Reference |
| RNase A | 7.5 µg/cm² | 50 | [1] |
| Deoxyribonuclease I | ~6.8 µg/cm² | 50 | [1] |
| Glucose Oxidase | ~5.5 µg/cm² | 50 | [1] |
| Surface Modification Step | Water Contact Angle (°) | Reference |
| Bare Silicon Wafer | ~30-40 | General Knowledge |
| APTES-coated Silicon Wafer | ~50-60 | General Knowledge |
| PVDMA-grafted Surface | ~70-80 | [1] |
| Glucamine-modified PVDMA | ~20-30 | [2] |
| Decylamine-modified PVDMA | ~90-100 | [2] |
Visualizations
Experimental Workflows and Signaling Pathways
Caption: Workflow for surface modification using the "grafting from" (SI-ATRP) approach.
Caption: Reaction mechanism for the functionalization of PVDMA brushes with primary amines.
Characterization of Modified Surfaces
A suite of surface analytical techniques is essential to confirm the successful modification and to characterize the properties of the functionalized surface.
-
X-ray Photoelectron Spectroscopy (XPS): Provides the elemental composition of the surface. Successful grafting of PVDMA will be indicated by an increase in the nitrogen and oxygen signals. Subsequent functionalization with a specific molecule (e.g., a sulfur-containing peptide) can be confirmed by the appearance of new elemental signals.
-
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy: Used to identify functional groups on the surface. The characteristic azlactone carbonyl peak (around 1820 cm⁻¹) in PVDMA will decrease or disappear upon successful reaction with an amine, with the concurrent appearance of amide peaks.
-
Ellipsometry: A non-destructive optical technique used to measure the thickness of the polymer brush layer with high precision.
-
Atomic Force Microscopy (AFM): Provides topographical information about the surface, including roughness. It can also be used to measure the thickness of the polymer layer in both dry and swollen states.
-
Water Contact Angle (WCA) Measurement: A simple and effective method to assess changes in surface hydrophilicity/hydrophobicity upon modification. For example, grafting of a hydrophilic peptide onto a PVDMA surface will result in a significant decrease in the water contact angle.
Applications in Drug Development and Research
The versatility of PVDMA-modified surfaces makes them highly attractive for a range of applications:
-
Immobilization of Biomolecules: Covalent attachment of enzymes, antibodies, and other proteins for applications in biosensors, diagnostics, and biocatalysis. The mild immobilization conditions help to preserve the biological activity of the molecules.[1]
-
Cell Culture and Tissue Engineering: Creation of surfaces with controlled cell-adhesive properties by immobilizing peptides containing specific motifs (e.g., RGD). This allows for the study of cell-surface interactions and the development of advanced cell culture substrates.[2]
-
Drug Delivery: PVDMA can be used to coat nanoparticles or other drug carriers. The azlactone groups can then be used to attach targeting ligands or stimuli-responsive moieties for controlled drug release.
-
Antifouling Surfaces: Grafting of hydrophilic polymers like polyethylene glycol (PEG)-amine onto a PVDMA surface can create coatings that resist non-specific protein adsorption and cell adhesion, which is crucial for implantable medical devices and marine applications.
References
Application Notes and Protocols for Bioconjugation with Poly(vinyl azlactone)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the bioconjugation of various molecules to poly(vinyl azlactone) (PVDMA) and its copolymers. PVDMA is a highly versatile reactive polymer that readily undergoes nucleophilic ring-opening reactions with primary amines and thiols, making it an excellent platform for the covalent immobilization of proteins, peptides, small molecule drugs, and other biomolecules. This process is efficient, often proceeding at room temperature without the need for a catalyst, and results in stable amide or thioester linkages.[1][2][3]
Core Principles of Poly(vinyl azlactone) Bioconjugation
The key to PVDMA's utility in bioconjugation lies in the reactivity of the azlactone ring. This five-membered heterocyclic group reacts with nucleophiles, such as the primary amine groups found in the lysine residues of proteins or the N-terminus of peptides, to form a stable amide bond.[2][3][4] Similarly, it can react with thiol groups to form thioester linkages.[5] This straightforward and efficient chemistry allows for the facile modification of PVDMA in solution, on surfaces, or within hydrogel networks.
A diagram illustrating the general reaction mechanism of PVDMA with a primary amine-containing biomolecule is provided below.
Caption: General reaction scheme for PVDMA bioconjugation.
Applications and Protocols
Drug Delivery
PVDMA is an attractive scaffold for creating polymer-drug conjugates, which can improve the solubility, stability, and pharmacokinetic profile of small molecule drugs.[4][6] The polymer can be functionalized with a variety of therapeutic agents, including chemotherapeutics like doxorubicin and camptothecin.[4][6]
Quantitative Data for PVDMA-Drug Conjugation
| Drug | Polymer | Linker | Drug Loading | Release Conditions | Reference |
| Doxorubicin | PVDMA | Amide | Tunable | pH-sensitive | [4] |
| Camptothecin | PVDMA | Ester | Tunable | pH-sensitive | [4] |
| Coumarin Derivative | PVDMA | Tunable Linkage | High | pH and redox-responsive | [4] |
Experimental Protocol: Conjugation of Doxorubicin to PVDMA
This protocol is adapted from a study on PVDMA-based polymer-drug conjugates.[4]
Materials:
-
Poly(2-vinyl-4,4-dimethyl azlactone) (PVDMA)
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Dialysis tubing (e.g., 3.5 kDa MWCO)
-
Deionized water
Procedure:
-
Dissolve PVDMA in anhydrous DMF in a round-bottom flask.
-
In a separate vial, dissolve DOX·HCl in anhydrous DMF.
-
Add the DOX·HCl solution to the PVDMA solution with stirring.
-
Add triethylamine (TEA) to the reaction mixture to deprotonate the amine on doxorubicin.
-
Allow the reaction to proceed at room temperature for 24 hours under dark conditions.
-
Purify the PVDMA-DOX conjugate by dialysis against DMF to remove unreacted doxorubicin and TEA, followed by dialysis against deionized water.
-
Lyophilize the purified conjugate to obtain a dry powder.
Characterization:
-
Confirm conjugation using ¹H-NMR and FTIR spectroscopy. The disappearance of the characteristic azlactone peak in the FTIR spectrum (around 1810 cm⁻¹) is indicative of a successful reaction.[4]
-
Determine drug loading content and efficiency using UV-Vis spectrophotometry by measuring the absorbance of a known concentration of the conjugate solution at the characteristic wavelength for the drug.
Below is a workflow for the synthesis and characterization of a PVDMA-drug conjugate.
References
- 1. researchgate.net [researchgate.net]
- 2. Lynn Research Group,UW-Madison, Department of Chemical and Biological Engineering [lynn.che.wisc.edu]
- 3. Azlactone-Functionalized Polymers as Reactive Platforms for the Design of Advanced Materials: Progress in the Last Ten Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Post-polymerization modification of poly(2-vinyl-4,4-dimethyl azlactone) as a versatile strategy for drug conjugation and stimuli-responsive release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Conjugation to a Polymer Coating via Native Chemical Ligation of Azlactones for Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Postpolymerization Modification of Poly(2-vinyl-4,4-dimethyl azlactone) as a Versatile Strategy for Drug Conjugation and Stimuli-Responsive Release - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis and Application of Functional Polymers with Pendant Azlactone Groups
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and functionalization of polymers bearing pendant azlactone groups, with a focus on their application in drug development and biotechnology. Detailed protocols for the synthesis of the foundational polymer, poly(2-vinyl-4,4-dimethylazlactone) (PVDMA), and its subsequent functionalization are provided.
Application Note 1: Introduction to Azlactone-Functionalized Polymers
Polymers functionalized with azlactone groups are a versatile class of materials that serve as reactive platforms for the straightforward introduction of a wide range of chemical functionalities.[1][2][3][4] The high reactivity of the azlactone ring towards nucleophiles such as primary amines, alcohols, and thiols allows for efficient post-polymerization modification under mild conditions, often at room temperature and without the need for catalysts or the generation of byproducts.[1][2] This "grafting-to" approach enables the creation of a diverse library of functional polymers from a single, well-defined parent polymer scaffold.[5][6][7] The most commonly used monomer for this purpose is 2-vinyl-4,4-dimethylazlactone (VDMA).[8][9] Polymers derived from VDMA, particularly poly(2-vinyl-4,4-dimethylazlactone) (PVDMA), are stable in a variety of organic solvents, making them compatible with a broad range of modification chemistries.[5]
The key advantages of using azlactone-functionalized polymers include:
-
Versatile Post-Polymerization Modification: A single parent polymer can be modified with numerous small molecules, peptides, proteins, or drugs, allowing for the systematic investigation of structure-property relationships.[5][10]
-
Mild Reaction Conditions: The ring-opening of the azlactone group is highly efficient and proceeds under gentle conditions, which is crucial when working with sensitive biomolecules.[1]
-
"Click-Like" Reactivity: The reaction with primary amines is rapid and clean, often described as a "click" reaction due to its high yield and lack of byproducts.[10]
-
Broad Applicability: These polymers have found use in drug delivery, the development of responsive materials, and the creation of functional surfaces and interfaces.[5][6][7]
Application Note 2: Synthesis of Poly(2-vinyl-4,4-dimethylazlactone) (PVDMA) via RAFT Polymerization
To ensure the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity), controlled radical polymerization techniques are employed.[8] Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a particularly effective method for the polymerization of VDMA.[1][8] The choice of RAFT agent allows for the introduction of specific end-group functionality, further enhancing the versatility of the resulting polymer.[1][3]
The use of RAFT polymerization provides precise control over the polymer architecture, which is critical for applications in drug delivery where properties like circulation time and biodistribution are highly dependent on the polymer's size and structure.[5][6][7]
Application Note 3: Post-Polymerization Modification for Drug Conjugation
A primary application of PVDMA is as a scaffold for the covalent attachment of therapeutic agents.[5][6][7] Many small molecule drugs suffer from poor water solubility, limited bioavailability, and unfavorable pharmacokinetics.[5] Conjugation to a polymer backbone can improve the solubility of hydrophobic drugs, prolong their circulation time, and enable targeted delivery to specific tissues.[5]
The azlactone groups on PVDMA react readily with amine- or hydroxyl-functionalized drugs to form stable amide or ester linkages, respectively.[1][5] This allows for the creation of polymer-drug conjugates with tunable drug loading and release profiles. For instance, stimuli-responsive linkers can be incorporated to trigger drug release in specific environments, such as the low pH of tumor tissues or the reductive environment within cells.[5][6][7]
Experimental Protocols
Protocol 1: Synthesis of Poly(2-vinyl-4,4-dimethylazlactone) (PVDMA) via RAFT Polymerization
This protocol describes a general procedure for the synthesis of PVDMA using RAFT polymerization.[5][8]
Materials:
-
2-vinyl-4,4-dimethylazlactone (VDMA) monomer
-
RAFT agent (e.g., 2-(dodecylsulfanylthiocarbonyl)sulfanyl-2-methylpropionic acid (DMP) or 2-cyanoprop-2-yl dithiobenzoate (CPDB))
-
Initiator (e.g., Azobisisobutyronitrile (AIBN))
-
Anhydrous solvent (e.g., Toluene or Benzene)
-
Nitrogen gas
-
Reaction flask with a magnetic stir bar
-
Rubber septum
-
Oil bath
-
Diethyl ether (chilled)
-
Vacuum oven
Procedure:
-
In a reaction flask, dissolve the VDMA monomer, RAFT agent, and AIBN in the anhydrous solvent. The molar ratios of these components will determine the target molecular weight and should be calculated beforehand.
-
Seal the flask with a rubber septum and purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Place the reaction flask in a preheated oil bath at the desired temperature (typically 65-70 °C).[5][8]
-
Allow the polymerization to proceed for the specified time (e.g., 18-24 hours), with continuous stirring.[5][11]
-
Quench the reaction by immersing the flask in an ice bath or liquid nitrogen.[5][11]
-
Precipitate the polymer by adding the reaction mixture dropwise to a large volume of chilled diethyl ether with vigorous stirring.
-
Collect the precipitated polymer by filtration or decantation.
-
Redissolve the polymer in a small amount of a suitable solvent (e.g., THF) and re-precipitate into chilled diethyl ether to further purify it.
-
Dry the final PVDMA polymer in a vacuum oven at room temperature until a constant weight is achieved.
Characterization:
-
¹H NMR: To confirm the polymer structure and determine monomer conversion. Key signals for PVDMA include the methyl groups on the azlactone ring (around 1.3-1.5 ppm) and the polymer backbone protons (around 1.8-2.8 ppm).[5]
-
FTIR: To identify the characteristic functional groups. PVDMA shows a strong carbonyl stretch from the lactone at approximately 1810 cm⁻¹ and a C=N stretch at around 1668 cm⁻¹.[5]
-
Size Exclusion Chromatography (SEC): To determine the molecular weight and polydispersity index (PDI) of the polymer.
Protocol 2: Post-Polymerization Modification of PVDMA with a Primary Amine
This protocol provides a general method for the ring-opening of the pendant azlactone groups with a primary amine-containing molecule (e.g., a drug, dye, or targeting ligand).
Materials:
-
Poly(2-vinyl-4,4-dimethylazlactone) (PVDMA)
-
Amine-functionalized molecule of interest
-
Anhydrous aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF))
-
Nitrogen or Argon atmosphere (optional, but recommended for sensitive reagents)
-
Dialysis tubing (if applicable, for purification)
-
Lyophilizer (freeze-dryer)
Procedure:
-
Dissolve the PVDMA in the anhydrous aprotic solvent in a reaction flask.
-
In a separate container, dissolve the amine-functionalized molecule in the same solvent.
-
Add the solution of the amine-functionalized molecule to the PVDMA solution dropwise with stirring. The molar ratio of amine to azlactone units should be adjusted based on the desired degree of functionalization.
-
Allow the reaction to proceed at room temperature for several hours to overnight. The reaction progress can be monitored by FTIR by observing the disappearance of the azlactone carbonyl peak at ~1810 cm⁻¹.
-
Upon completion, the functionalized polymer can be purified. For larger molecules, dialysis against an appropriate solvent or water is effective for removing unreacted small molecules. For smaller conjugates, precipitation in a non-solvent may be suitable.
-
After purification, the functionalized polymer is typically isolated by lyophilization to obtain a dry powder.
Characterization:
-
¹H NMR: To confirm the successful conjugation by identifying new peaks corresponding to the protons of the attached molecule.
-
FTIR: The disappearance of the azlactone carbonyl peak (~1810 cm⁻¹) and the appearance of new amide peaks are indicative of a successful reaction.
-
UV-Vis Spectroscopy: If the attached molecule has a chromophore, UV-Vis spectroscopy can be used to quantify the degree of functionalization.
Data Presentation
Table 1: RAFT Polymerization of 2-vinyl-4,4-dimethylazlactone (VDMA)
| Entry | RAFT Agent | [Monomer]:[RAFT]:[Initiator] | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| 1 | DMP | 431:2:1 | Benzene | 65 | 18 | 30,000 (theoretical) | < 1.2 | [11] |
| 2 | CPDB | Varies | Benzene | 65 | Varies | Varies | Low | [8] |
| 3 | ECT | 180:1:0.1 | Toluene | 70 | 24 | Varies | Low | [5] |
Mn = Number-average molecular weight; PDI = Polydispersity Index; DMP = 2-(dodecylsulfanylthiocarbonyl)sulfanyl-2-methylpropionic acid; CPDB = 2-cyanoprop-2-yl dithiobenzoate; ECT = 4-cyano-4-(ethylsulfanylthiocarbonyl)sulfanylpentanoic acid.
Visualizations
Caption: Experimental workflow for the synthesis and functionalization of PVDMA.
References
- 1. Azlactone-Functionalized Polymers as Reactive Platforms for the Design of Advanced Materials: Progress in the Last Ten Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azlactone-functionalized polymers as reactive platforms for the design of advanced materials: Progress in the last ten years - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scholarworks.smith.edu [scholarworks.smith.edu]
- 4. researchgate.net [researchgate.net]
- 5. Post-polymerization modification of poly(2-vinyl-4,4-dimethyl azlactone) as a versatile strategy for drug conjugation and stimuli-responsive release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Postpolymerization Modification of Poly(2-vinyl-4,4-dimethyl azlactone) as a Versatile Strategy for Drug Conjugation and Stimuli-Responsive Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Poly(azlactone)s: versatile scaffolds for tandem post-polymerisation modification and glycopolymer synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. trace.tennessee.edu [trace.tennessee.edu]
Application of Poly(vinyl azlactone) in Hydrogel Formation: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, poly(vinyl azlactone) (PVDMA) presents a versatile and highly reactive platform for the formation of functional hydrogels with significant potential in biomedical applications, including drug delivery and tissue engineering. The key to its utility lies in the reactive azlactone ring, which readily undergoes nucleophilic ring-opening reactions with primary amines, enabling facile crosslinking and functionalization.
This document provides detailed application notes and experimental protocols for the synthesis and characterization of PVDMA-based hydrogels. It aims to equip researchers with the necessary information to fabricate and evaluate these hydrogels for their specific research needs.
Core Concepts: The Chemistry of PVDMA Hydrogel Formation
The formation of hydrogels from PVDMA is primarily achieved through chemical crosslinking. The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the azlactone ring. This results in the opening of the ring and the formation of a stable amide linkage, covalently connecting the polymer chains.
Diamines are commonly employed as crosslinking agents, reacting with azlactone groups on different PVDMA chains to form a three-dimensional network characteristic of a hydrogel. The gelation process is typically rapid, occurring within seconds to minutes, and can often be performed under mild conditions. A significant advantage of this system is the potential for residual, unreacted azlactone groups within the hydrogel matrix. These remaining reactive sites can be utilized for subsequent post-fabrication modification, allowing for the covalent attachment of bioactive molecules such as peptides, proteins, or small molecule drugs.
Experimental Protocols
Protocol 1: Synthesis of Poly(2-vinyl-4,4-dimethyl azlactone) (PVDMA) via RAFT Polymerization
This protocol outlines the synthesis of the PVDMA polymer, a necessary precursor for hydrogel formation. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.
Materials:
-
2-vinyl-4,4-dimethylazlactone (VDMA), monomer
-
4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD), RAFT agent
-
Azobisisobutyronitrile (AIBN), initiator
-
1,4-Dioxane, solvent
-
Diethyl ether, for precipitation
-
Nitrogen gas supply
-
Schlenk flask and magnetic stirrer
-
Oil bath
Procedure:
-
In a Schlenk flask, dissolve VDMA (e.g., 5.0 g, 35.9 mmol), CPAD (e.g., 100 mg, 0.359 mmol), and AIBN (e.g., 11.8 mg, 0.072 mmol) in 1,4-dioxane (10 mL). The specific amounts can be adjusted to target different molecular weights.
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen gas for at least 30 minutes.
-
Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 12-24 hours). The polymerization time will influence the final molecular weight and conversion.
-
To quench the reaction, remove the flask from the oil bath and expose the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to an excess of cold diethyl ether with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash it several times with fresh diethyl ether to remove any unreacted monomer and initiator.
-
Dry the purified PVDMA polymer under vacuum at room temperature until a constant weight is achieved.
-
Characterize the synthesized PVDMA for its molecular weight and polydispersity index (PDI) using gel permeation chromatography (GPC).
Protocol 2: Formation of PVDMA Hydrogel using a Diamine Crosslinker
This protocol describes the formation of a PVDMA hydrogel through crosslinking with a diamine, such as the commercially available Jeffamine® series.
Materials:
-
Synthesized Poly(vinyl azlactone) (PVDMA)
-
Diamine crosslinker (e.g., Jeffamine® ED-600, a polyetheramine)
-
Anhydrous organic solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))
-
Molds (e.g., Teflon or silicone molds of desired shape and size)
-
Vortex mixer
Procedure:
-
Prepare a stock solution of PVDMA in the chosen anhydrous organic solvent (e.g., 10% w/v). Ensure the polymer is fully dissolved, which may require gentle heating and stirring.
-
Prepare a stock solution of the diamine crosslinker in the same solvent (e.g., 5% w/v). The concentration of the crosslinker will directly influence the crosslinking density and the mechanical properties of the resulting hydrogel.
-
In a small vial, combine the PVDMA solution and the diamine crosslinker solution at a desired molar ratio of azlactone groups to primary amine groups. A 2:1 molar ratio is a common starting point, where two azlactone groups are available for each diamine molecule.
-
Immediately and vigorously mix the solution using a vortex mixer for a few seconds.
-
Quickly cast the mixed solution into the molds. Gelation should occur rapidly, often within minutes.
-
Allow the hydrogels to cure for a sufficient period (e.g., 1-2 hours) at room temperature to ensure the crosslinking reaction goes to completion.
-
The resulting hydrogel can then be washed with a suitable solvent to remove any unreacted components and subsequently swollen in an aqueous buffer for further experiments.
Data Presentation: Properties of PVDMA-Based Hydrogels
Due to the nascent stage of research in this specific area, comprehensive quantitative data for PVDMA hydrogels is not as readily available as for more established systems like poly(vinyl alcohol). The following tables are presented as a framework for organizing and comparing data as it becomes available through experimentation. Researchers are encouraged to populate these tables with their own findings to build a comparative database.
Table 1: Mechanical Properties of PVDMA Hydrogels
| Hydrogel Formulation (PVDMA:Crosslinker Ratio) | Young's Modulus (kPa) | Tensile Strength (kPa) | Elongation at Break (%) |
| Example: PVDMA:Jeffamine® ED-600 (2:1) | Data to be determined | Data to be determined | Data to be determined |
| Example: PVDMA:Jeffamine® ED-900 (2:1) | Data to be determined | Data to be determined | Data to be determined |
Table 2: Swelling Properties of PVDMA Hydrogels in Phosphate Buffered Saline (PBS, pH 7.4)
| Hydrogel Formulation (PVDMA:Crosslinker Ratio) | Equilibrium Swelling Ratio (ESR) |
| Example: PVDMA:Jeffamine® ED-600 (2:1) | Data to be determined |
| Example: PVDMA:Jeffamine® ED-900 (2:1) | Data to be determined |
Note: Equilibrium Swelling Ratio (ESR) is typically calculated as (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.
Table 3: In Vitro Drug Release from PVDMA Hydrogels
| Hydrogel Formulation | Model Drug | Loading Method | Cumulative Release at 24h (%) | Release Kinetics Model (e.g., Higuchi, Korsmeyer-Peppas) |
| Example: PVDMA:Jeffamine® ED-600 (2:1) | e.g., Doxorubicin | Post-loading | Data to be determined | Data to be determined |
| Example: Drug-conjugated PVDMA hydrogel | e.g., Covalently bound peptide | Pre-conjugation | Data to be determined | Data to be determined |
Visualizations
To aid in the understanding of the processes involved in the application of poly(vinyl azlactone) for hydrogel formation, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for PVDMA hydrogel synthesis.
Caption: Chemical crosslinking mechanism of PVDMA with a diamine.
Caption: Signaling pathway for drug delivery using PVDMA hydrogels.
Troubleshooting & Optimization
"troubleshooting low conversion in 4,4-Dimethyl-2-vinyloxazol-5(4H)-one polymerization"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the polymerization of 4,4-Dimethyl-2-vinyloxazol-5(4H)-one (VDMA), particularly addressing the issue of low monomer conversion.
Troubleshooting Guide: Low Conversion in VDMA Polymerization
Low conversion in the polymerization of this compound can stem from several factors, from the purity of the reagents to the reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.
Question: What are the most common causes of low conversion in VDMA polymerization and how can I address them?
Answer:
Low conversion in VDMA polymerization can generally be attributed to one of four key areas: monomer quality, initiation problems, suboptimal reaction conditions, or solvent effects.
1. Monomer Quality and Purity:
-
Issue: The presence of impurities, particularly water or acidic contaminants, can significantly hinder the polymerization process. The oxazolone ring of VDMA is susceptible to hydrolysis, which can consume the monomer and interfere with the polymerization.[1]
-
Troubleshooting Steps:
-
Monomer Purification: Ensure the VDMA monomer is pure. If necessary, purify it by distillation or column chromatography. Given its physical properties (Melting Point: 6°C, Boiling Point: 52°C), distillation should be performed under reduced pressure to prevent thermal decomposition.[2]
-
Proper Storage: Store the purified monomer under anhydrous and inert conditions (e.g., in a desiccator or under argon/nitrogen) at a low temperature (in a freezer at -20°C) to prevent degradation and moisture absorption.[2]
-
Removal of Inhibitors: Commercial vinyl monomers often contain inhibitors to prevent spontaneous polymerization during storage. These must be removed before use, typically by passing the monomer through a column of activated basic alumina.
-
2. Initiation Problems:
-
Issue: The choice and concentration of the initiator are critical for achieving high conversion. An inappropriate initiator, insufficient concentration, or premature decomposition can all lead to low yields.
-
Troubleshooting Steps:
-
Initiator Selection: For free-radical polymerization, common thermal initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are often effective. For Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization, the selection of the RAFT agent is crucial and depends on the desired polymer architecture.[3]
-
Initiator Concentration: The rate of polymerization is directly proportional to the square root of the initiator concentration.[4] If conversion is low, a modest increase in the initiator concentration may be beneficial. However, excessively high concentrations can lead to lower molecular weight polymers and an increased rate of termination reactions.[5]
-
Initiator Handling: Ensure the initiator has not expired and has been stored correctly according to the manufacturer's instructions.
-
3. Suboptimal Reaction Conditions:
-
Issue: Reaction parameters such as temperature, time, and atmosphere can significantly impact the polymerization efficiency.
-
Troubleshooting Steps:
-
Temperature Control: The reaction temperature should be appropriate for the chosen initiator. For AIBN, a common temperature range is 60-80°C. Lower temperatures will result in a slower rate of radical formation and, consequently, lower conversion.
-
Reaction Time: If the reaction time is too short, the polymerization may not have proceeded to completion. Monitor the conversion over time using techniques like ¹H NMR or FTIR to determine the optimal reaction duration.
-
Inert Atmosphere: Oxygen is a potent inhibitor of free-radical polymerization. Ensure the reaction is carried out under an inert atmosphere (argon or nitrogen) by thoroughly degassing the reaction mixture before heating.
-
4. Solvent Effects:
-
Issue: The choice of solvent can influence the solubility of the monomer and polymer, as well as the kinetics of the polymerization.
-
Troubleshooting Steps:
-
Solvent Purity: Use anhydrous and high-purity solvents to avoid introducing water or other reactive impurities.
-
Solvent Selection: Solvents such as anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) have been used for the copolymerization of VDMA.[1] The choice of solvent should ensure that both the monomer and the resulting polymer are soluble to prevent premature precipitation.
-
Chain Transfer: Be aware of the potential for chain transfer to the solvent, which can lower the molecular weight of the polymer.
-
Frequently Asked Questions (FAQs)
Q1: My VDMA polymerization is resulting in a polymer with a different chemical structure than expected. What could be the cause?
A1: The most likely cause is the hydrolysis of the azlactone ring in the VDMA monomer or the resulting polymer. This can occur if there is moisture present in your reaction system. The hydrolysis opens the oxazolone ring to form a carboxylic acid and an amide. To prevent this, ensure your monomer and solvent are scrupulously dried, and the reaction is performed under a dry, inert atmosphere.
Q2: I am attempting a RAFT polymerization of VDMA and observing poor control over molecular weight and high polydispersity. What should I check?
A2: Poor control in RAFT polymerization can be due to several factors. First, ensure you have selected an appropriate RAFT agent for vinyl monomers. Secondly, the ratio of monomer to RAFT agent to initiator is critical for controlling the polymerization. A high initiator concentration relative to the RAFT agent can lead to a significant population of chains initiated by the thermal initiator, resulting in poor control. Finally, ensure that the reaction conditions are suitable for maintaining the RAFT equilibrium.
Q3: Can I polymerize VDMA in bulk (without a solvent)?
A3: Bulk homopolymerization of VDMA has been reported to proceed to high conversion.[1] However, controlling the reaction exotherm can be challenging in bulk polymerizations. If you are experiencing issues with bulk polymerization, switching to a solution polymerization in an appropriate anhydrous solvent can provide better control over the reaction.
Q4: How can I monitor the conversion of my VDMA polymerization?
A4: You can monitor the conversion by taking aliquots from the reaction mixture at different time points and analyzing them using techniques such as:
-
¹H NMR Spectroscopy: Compare the integration of the vinyl proton peaks of the monomer with the integration of the polymer backbone peaks.
-
FTIR Spectroscopy: Monitor the disappearance of the C=C stretching vibration of the vinyl group.
Data Presentation
The following tables provide illustrative data on how varying reaction parameters can affect the conversion in VDMA polymerization. (Note: This data is hypothetical and for illustrative purposes to demonstrate expected trends).
Table 1: Effect of Initiator (AIBN) Concentration on VDMA Conversion
| Entry | [VDMA] (M) | [AIBN] (mol%) | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 2.0 | 0.5 | 70 | 12 | 65 |
| 2 | 2.0 | 1.0 | 70 | 12 | 85 |
| 3 | 2.0 | 2.0 | 70 | 12 | 92 |
Table 2: Effect of Temperature on VDMA Conversion
| Entry | [VDMA] (M) | [AIBN] (mol%) | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 2.0 | 1.0 | 60 | 12 | 70 |
| 2 | 2.0 | 1.0 | 70 | 12 | 85 |
| 3 | 2.0 | 1.0 | 80 | 12 | 95 |
Experimental Protocols
Protocol 1: Free-Radical Homopolymerization of VDMA
-
Monomer Purification: Purify this compound by passing it through a short column of basic alumina to remove any inhibitors.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the purified VDMA (e.g., 5.0 g, 35.9 mmol) and an appropriate amount of a suitable initiator (e.g., AIBN, 59 mg, 0.359 mmol, 1 mol%).
-
Solvent Addition: Add anhydrous solvent (e.g., anhydrous THF, 15 mL) to the flask.
-
Degassing: Seal the flask and subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Backfill the flask with an inert gas (argon or nitrogen) and place it in a preheated oil bath at the desired temperature (e.g., 70°C).
-
Reaction Monitoring: Allow the reaction to proceed for a set time (e.g., 12-24 hours). The conversion can be monitored by taking aliquots at different time intervals.
-
Termination and Precipitation: After the desired time, cool the reaction to room temperature and expose it to air to quench the polymerization. Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., cold hexane or diethyl ether).
-
Purification: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Protocol 2: RAFT Homopolymerization of VDMA
-
Reagent Preparation: Follow the same monomer purification procedure as in Protocol 1.
-
Reaction Setup: In a flame-dried Schlenk flask with a magnetic stir bar, combine the purified VDMA, a suitable RAFT agent (e.g., a trithiocarbonate), and a thermal initiator (e.g., AIBN) in a specific molar ratio (e.g., [VDMA]:[RAFT]:[AIBN] = 100:1:0.2).
-
Solvent Addition and Degassing: Add an anhydrous solvent and degas the solution using the freeze-pump-thaw method as described in Protocol 1.
-
Polymerization: Conduct the polymerization under an inert atmosphere at a suitable temperature for the chosen initiator.
-
Monitoring and Termination: Monitor the reaction progress to achieve the desired molecular weight. Terminate the polymerization by cooling and exposing the mixture to air.
-
Purification: Isolate and purify the polymer by precipitation as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for low conversion in VDMA polymerization.
Caption: Mechanism of free-radical polymerization of VDMA.
Caption: Hydrolysis of the VDMA monomer leading to ring opening.
References
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing RAFT Polymerization of Vinyl Azlactone
Welcome to the technical support center for the optimization of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of vinyl azlactone. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining well-defined vinyl azlactone polymers. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the success of your polymerization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable RAFT agents for the polymerization of 2-vinyl-4,4-dimethylazlactone (VDMA)?
A1: Dithiobenzoates and trithiocarbonates have been successfully employed for the controlled polymerization of VDMA. Specifically, 2-(2-cyanopropyl) dithiobenzoate (CPDB) and 2-dodecylsulfanylthiocarbonyl-sulfanyl-2-methylpropionic acid (DMP) have been shown to provide good control over molecular weight and lead to polymers with low polydispersity (PDI).[1][2] The choice of the RAFT agent is critical and depends on the desired polymer characteristics and reaction conditions.
Q2: What are typical reaction conditions for the RAFT polymerization of VDMA?
A2: A common starting point for the RAFT polymerization of VDMA is to conduct the reaction in a non-polar solvent like benzene at a temperature of around 65°C.[1][2] However, the optimal conditions can vary depending on the chosen RAFT agent, initiator, and the targeted molecular weight.
Q3: Can the azlactone ring undergo side reactions during RAFT polymerization?
A3: The azlactone moiety is susceptible to hydrolysis, especially in the presence of water and at elevated temperatures or extreme pH.[3] While RAFT polymerization is typically performed under anhydrous conditions, it is crucial to use dry solvents and reagents to prevent premature ring-opening of the azlactone functionality.
Q4: How can I purify the vinyl azlactone monomer before polymerization?
A4: To ensure a controlled polymerization and prevent side reactions, it is recommended to purify the VDMA monomer. This can be achieved by passing it through a column of basic alumina to remove any acidic impurities or inhibitors.
Q5: What is a typical polydispersity index (PDI) for a well-controlled RAFT polymerization of VDMA?
A5: A well-controlled RAFT polymerization of VDMA can yield polymers with a narrow molecular weight distribution, with PDI values typically below 1.2.[1] Values approaching 1.1 indicate excellent control over the polymerization process.
Troubleshooting Guide
This guide addresses common issues encountered during the RAFT polymerization of vinyl azlactone. The tables below provide a summary of potential causes and recommended solutions.
Problem 1: High Polydispersity Index (PDI > 1.3)
A broad molecular weight distribution indicates poor control over the polymerization.
| Possible Cause | Suggested Solution |
| Inappropriate RAFT Agent | Select a RAFT agent with a high chain transfer constant suitable for vinyl monomers. Dithiobenzoates (e.g., CPDB) and trithiocarbonates (e.g., DMP) are generally effective for VDMA.[1][2] |
| High Initiator Concentration | A high concentration of initiator can lead to an increased rate of termination reactions. Decrease the initiator concentration relative to the RAFT agent. A common starting point is a [CTA]:[Initiator] ratio of 5:1 to 10:1. |
| High Temperature | Elevated temperatures can increase the rate of side reactions and termination. Consider lowering the reaction temperature. For VDMA, 65°C has been shown to be effective.[1] |
| Impure Monomer or Reagents | Impurities in the monomer, solvent, or RAFT agent can interfere with the polymerization. Purify the VDMA monomer by passing it through basic alumina. Ensure all other reagents and solvents are pure and dry. |
| High Monomer Conversion | Pushing the reaction to very high conversions (>90%) can sometimes lead to a loss of control and broadening of the PDI. Monitor the conversion and consider stopping the reaction at a moderate conversion if a low PDI is critical. |
Problem 2: Low or No Monomer Conversion
Failure of the polymerization to initiate or proceed to a reasonable conversion.
| Possible Cause | Suggested Solution |
| Presence of Inhibitors (e.g., Oxygen) | Oxygen is a potent inhibitor of radical polymerizations. Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles (at least three) or by purging with an inert gas (e.g., argon or nitrogen) for an extended period. |
| Inefficient Initiator | The chosen initiator may not be suitable for the reaction temperature. Ensure the initiator has an appropriate half-life at the desired polymerization temperature. AIBN is a common choice for reactions around 65-70°C. |
| Low Initiator Concentration | While a low initiator concentration is desirable for good control, an excessively low amount may not generate enough radicals to initiate the polymerization effectively. If the reaction is too slow, consider slightly increasing the initiator concentration. |
| Inappropriate Solvent | The solvent can influence the polymerization kinetics. Benzene has been used successfully for VDMA RAFT polymerization.[1] Other non-polar, aprotic solvents may also be suitable. |
| Retardation by RAFT Agent | Some RAFT agents, particularly dithiobenzoates at high concentrations, can cause an initial inhibition or retardation period. Be patient, as the polymerization may proceed after this initial lag phase. If retardation is severe, consider using a different RAFT agent or adjusting the [CTA]:[Initiator] ratio. |
Problem 3: Bimodal or Tailing GPC Trace
The presence of multiple peaks or significant tailing in the Gel Permeation Chromatography (GPC) trace indicates a mixture of polymer populations.
| Possible Cause | Suggested Solution |
| High Molecular Weight Shoulder | This can be caused by conventional free radical polymerization occurring due to too much initiator or inefficient chain transfer. Reduce the initiator concentration or choose a more effective RAFT agent. |
| Low Molecular Weight Tailing/Shoulder | This may indicate the presence of dead polymer chains formed early in the reaction or inefficient initiation by the RAFT agent's R-group. Ensure the R-group of your RAFT agent is a good homolytic leaving group and can efficiently initiate polymerization. Also, check for impurities that may act as chain transfer agents. |
| Bimodal Distribution | This can result from impurities that initiate a separate polymerization, or from significant termination reactions. Thoroughly purify all reagents and optimize the reaction conditions to minimize termination (e.g., lower temperature, lower initiator concentration). |
Experimental Protocols
General Protocol for RAFT Polymerization of 2-Vinyl-4,4-dimethylazlactone (VDMA)
This protocol is a general guideline and may require optimization for specific target molecular weights and RAFT agents.
Materials:
-
2-Vinyl-4,4-dimethylazlactone (VDMA), purified by passing through a column of basic alumina.
-
RAFT agent (e.g., 2-(2-cyanopropyl) dithiobenzoate (CPDB) or 2-dodecylsulfanylthiocarbonyl-sulfanyl-2-methylpropionic acid (DMP)).
-
Initiator (e.g., Azobisisobutyronitrile (AIBN)).
-
Anhydrous solvent (e.g., benzene or 1,4-dioxane).
-
Schlenk flask or ampule.
-
Magnetic stir bar.
-
Vacuum/inert gas line.
-
Oil bath.
Procedure:
-
Reagent Preparation: In a Schlenk flask or ampule equipped with a magnetic stir bar, add the desired amounts of VDMA monomer, RAFT agent, and initiator. A typical molar ratio of [Monomer]:[CTA]:[Initiator] is in the range of 50:1:0.1 to 500:1:0.2.
-
Solvent Addition: Add the anhydrous solvent to achieve the desired monomer concentration (e.g., 1-2 M).
-
Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 65°C) and stir.
-
Monitoring the Reaction: At timed intervals, take aliquots of the reaction mixture under an inert atmosphere to monitor monomer conversion (by ¹H NMR) and the evolution of molecular weight and PDI (by GPC).
-
Termination: Once the desired conversion is reached, quench the polymerization by rapidly cooling the reaction mixture in an ice bath and exposing it to air.
-
Polymer Isolation: Precipitate the polymer by adding the reaction solution dropwise into a large volume of a non-solvent (e.g., cold hexane or diethyl ether).
-
Drying: Collect the precipitated polymer by filtration or centrifugation and dry it under vacuum to a constant weight.
Visual Guides
General RAFT Polymerization Mechanism
Caption: General mechanism of RAFT polymerization.
Troubleshooting Workflow for High PDI
Caption: Troubleshooting logic for high PDI in VDMA RAFT.
Experimental Workflow for VDMA RAFT Polymerization
Caption: Step-by-step workflow for VDMA RAFT polymerization.
References
"preventing hydrolysis of azlactone ring during polymerization"
Technical Support Center: Azlactone Polymerization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azlactone-functionalized polymers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the hydrolysis of the azlactone ring during your polymerization experiments.
Frequently Asked Questions (FAQs)
Q1: What is azlactone ring hydrolysis, and why is it a concern during polymerization?
A1: Azlactone ring hydrolysis is a chemical reaction where water attacks the carbonyl group of the azlactone ring, causing it to open and form a carboxylic acid and an amide. This is problematic during polymerization for several reasons:
-
Loss of Reactivity: The primary utility of azlactone-functionalized polymers is the ring's ability to react with nucleophiles (like primary amines) for post-polymerization modification.[1][2] If the ring is hydrolyzed, this reactive handle is lost.
-
Altered Polymer Properties: The introduction of hydrophilic carboxylic acid groups can change the solubility, hydrophobicity, and charge of the resulting polymer, potentially affecting its performance in applications like drug delivery or surface coatings.[1]
-
Inconsistent Results: Uncontrolled hydrolysis leads to batch-to-batch variability and makes it difficult to produce polymers with well-defined structures and predictable properties.
Q2: How can I detect if azlactone ring hydrolysis has occurred in my monomer or polymer?
A2: You can use standard analytical techniques to detect hydrolysis.
-
¹H NMR Spectroscopy: The opening of the azlactone ring results in the appearance of new signals corresponding to the newly formed amide and carboxylic acid protons. You can compare the spectra of your product to a pure, unhydrolyzed sample.[3][4]
-
FTIR Spectroscopy: Look for changes in the characteristic vibrational bands. The azlactone ring typically shows a strong carbonyl (C=O) stretch around 1820 cm⁻¹. The appearance or increase in intensity of a broad O-H stretch (from the carboxylic acid) and shifts in the carbonyl region can indicate hydrolysis.
Q3: What are the primary factors that promote azlactone ring hydrolysis?
A3: The main factors are the presence of water, elevated pH (basic conditions), and high temperatures. While azlactone functionality is considered relatively stable compared to other reactive esters like N-hydroxysuccinimide esters, it is still susceptible to hydrolysis under certain conditions.[1][3] The rate of hydrolysis increases significantly with increases in both pH and temperature.[3][5]
Troubleshooting Guide: Preventing Unwanted Hydrolysis
This guide addresses common issues encountered during the polymerization of azlactone-containing monomers.
Problem 1: Low yield or unexpected polymer properties suggest hydrolysis.
-
Potential Cause: Presence of water in the reaction medium.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation over a drying agent, passing through activated alumina columns).[6]
-
Dry Monomers and Reagents: Dry monomers and other reagents before use. For the common monomer 2-vinyl-4,4-dimethylazlactone (VDMA), fresh distillation is recommended to remove any oligomers or hydrolysis products that may have formed during storage.[1]
-
Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. This involves using Schlenk line techniques or a glovebox.[7]
-
Avoid Contaminating Water: Be aware that water can be generated in situ. For example, during the copolymerization of VDMA with methacrylic acid, water formed from the intramolecular dehydration of methacrylic acid units can cause significant hydrolysis of the azlactone groups.[8] In such cases, consider alternative comonomers or polymerization strategies.
-
Problem 2: Polymerization in aqueous or protic media leads to ring opening.
-
Potential Cause: Suboptimal pH of the reaction medium.
-
Troubleshooting Steps:
-
Control the pH: The hydrolytic stability of ester and ester-like linkages is highly pH-dependent. Hydrolysis is significantly accelerated under basic conditions.[3][9] For polymerizations in systems where pH is a factor (like emulsion or solution polymerization in protic solvents), maintaining a neutral or slightly acidic pH is crucial. For many functional monomers in emulsion polymerization, a pH range of 2-3 is often ideal to keep the monomer in its less water-soluble, neutral state.[10]
-
Buffer the System: If appropriate for your polymerization chemistry, use a buffer to maintain the desired pH throughout the reaction.
-
Minimize Reaction Time: Reduce the reaction time to the minimum required for high conversion to limit the exposure of azlactone rings to hydrolytic conditions.
-
Problem 3: High-temperature polymerization results in side reactions.
-
Potential Cause: Thermally induced hydrolysis.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Whenever possible, use polymerization techniques that can be conducted at or near room temperature. Techniques like redox-initiated MADIX polymerization in ethanol have been successfully used.[11]
-
Choose an Appropriate Initiation Method: Consider initiation methods that do not require high heat, such as photoinitiation or redox initiation, especially for controlled radical polymerization techniques.
-
Optimize Catalyst/Initiator Concentration: Fine-tune the initiator or catalyst concentration to achieve a reasonable polymerization rate at a lower temperature.
-
Data Presentation
The following table, adapted from data on the post-polymerization hydrolysis of ester linkages derived from poly(2-vinyl-4,4-dimethylazlactone) (PVDMA), illustrates the strong influence of pH and temperature.[3] These trends are directly applicable to understanding the conditions that must be controlled during polymerization to prevent premature ring opening.
Table 1: Influence of pH and Temperature on Hydrolysis Rate of PVDMA-Derived Ester Linkages
| Temperature (°C) | pH | Hydrolytic Half-Life (hours) | Relative Hydrolysis Rate |
| 25 | 5.5 | ~700 | Base Rate (1x) |
| 25 | 7.5 | ~150 | ~4.7x Faster |
| 25 | 8.5 | ~25 | ~28x Faster |
| 50 | 5.5 | ~100 | ~7x Faster |
| 50 | 7.5 | ~20 | ~35x Faster |
| 50 | 8.5 | ~5 | ~140x Faster |
Data conceptualized from trends reported in literature.[3]
Experimental Protocols
Protocol: General Procedure for RAFT Polymerization of VDMA with Minimal Hydrolysis
This protocol outlines a general method for the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of 2-vinyl-4,4-dimethylazlactone (VDMA), incorporating best practices to prevent hydrolysis.
1. Materials and Reagents:
-
Monomer: 2-vinyl-4,4-dimethylazlactone (VDMA)
-
RAFT Agent: e.g., 2-(Dodecylsulfanylthiocarbonylsulfanyl)-2-methylpropionic acid (DMP)
-
Initiator: e.g., Azobisisobutyronitrile (AIBN)
-
Solvent: Anhydrous 1,4-dioxane or benzene
-
Inhibitor remover: Basic alumina column
2. Pre-Reaction Preparations:
-
Monomer Purification: Pass VDMA through a column of basic alumina to remove the inhibitor. For highest purity, perform a vacuum distillation of the monomer immediately before use.[1]
-
Solvent Preparation: Use anhydrous grade solvent or dry it over appropriate drying agents (e.g., sodium/benzophenone for dioxane) and distill under an inert atmosphere.
-
Initiator Purification: Recrystallize AIBN from methanol and dry under vacuum.
-
Glassware: Oven-dry all glassware overnight at >120 °C and allow to cool under a stream of dry nitrogen or in a desiccator.
3. Polymerization Procedure:
-
In a dry Schlenk flask equipped with a magnetic stir bar, add the RAFT agent (DMP) and the initiator (AIBN).
-
Add the purified VDMA monomer and the anhydrous solvent via a gas-tight syringe.
-
Seal the flask with a rubber septum.
-
Perform at least three freeze-pump-thaw cycles to thoroughly degas the solution.
-
After the final thaw, backfill the flask with dry nitrogen or argon.
-
Place the flask in a preheated oil bath set to the desired temperature (e.g., 65 °C for AIBN/DMP in benzene).[8]
-
Allow the polymerization to proceed for the desired time. Monitor the reaction progress by taking aliquots via a degassed syringe and analyzing for monomer conversion by ¹H NMR.
-
To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold hexane or diethyl ether).
-
Collect the polymer by filtration and dry under vacuum at room temperature to a constant weight.
Visualizations
Caption: The reaction pathway for the hydrolysis of an azlactone ring.
Caption: A logical flowchart for diagnosing and solving hydrolysis issues.
Caption: Step-by-step workflow for minimizing water contamination.
References
- 1. Azlactone-Functionalized Polymers as Reactive Platforms for the Design of Advanced Materials: Progress in the Last Ten Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azlactone-functionalized polymers as reactive platforms for the design of advanced materials: Progress in the last ten years - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lactone Ring-Opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-Opening Polymerizability of Lactone Monomers | Hoye Research Group [hoye.chem.umn.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pcimag.com [pcimag.com]
- 11. discovery.researcher.life [discovery.researcher.life]
"common side reactions in the synthesis of poly(vinyl azlactone)"
Welcome to the technical support center for the synthesis of poly(vinyl azlactone) (PVDMA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing poly(vinyl azlactone)?
A1: Poly(vinyl azlactone) is typically synthesized through radical polymerization of the 2-vinyl-4,4-dimethylazlactone (VDMA) monomer. The most common methods are conventional free radical polymerization (FRP) and controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[1] RAFT polymerization is often preferred for producing well-defined polymers with low polydispersity.[1]
Q2: What are the key reagents required for the synthesis of poly(vinyl azlactone) via RAFT polymerization?
A2: The key reagents for RAFT polymerization of VDMA include the VDMA monomer, a radical initiator (e.g., 2,2′-Azobis(2-methylpropionitrile), AIBN), a chain transfer agent (CTA) (e.g., 4-Cyano-4-(((ethylthio)carbonothioyl)thio)pentanoic acid, ECT), and a suitable solvent (e.g., toluene).[1]
Q3: Why is my poly(vinyl azlactone) showing a broad molecular weight distribution (high polydispersity index)?
A3: A high polydispersity index (PDI) in poly(vinyl azlactone) synthesis can be attributed to several factors, particularly in free radical polymerization. These include chain transfer reactions and termination reactions like recombination or disproportionation.[2] To achieve a narrower molecular weight distribution, employing a controlled radical polymerization technique like RAFT is recommended.[1]
Q4: Can the azlactone ring open during polymerization?
A4: The azlactone ring is susceptible to nucleophilic attack, which can lead to its opening.[3][4] While generally stable under polymerization conditions, the presence of nucleophilic impurities or certain reaction conditions (e.g., high pH) could potentially lead to premature ring-opening.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of poly(vinyl azlactone).
Issue 1: Low Polymer Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Initiator | Ensure the initiator has been stored correctly and is not expired. Consider using a fresh batch of initiator. |
| Presence of Inhibitors | VDMA monomer may contain inhibitors to prevent spontaneous polymerization during storage. Purify the monomer before use by passing it through a column of basic alumina to remove inhibitors.[5] |
| Insufficient Reaction Time or Temperature | Verify that the polymerization has been allowed to proceed for the recommended duration and at the appropriate temperature for the chosen initiator. |
| Oxygen Inhibition | Oxygen can inhibit radical polymerization. Ensure the reaction mixture is thoroughly deoxygenated by purging with an inert gas (e.g., nitrogen or argon) before and during the polymerization.[1][6] |
Issue 2: Uncontrolled Molecular Weight
| Potential Cause | Troubleshooting Steps |
| Incorrect Initiator Concentration | The molecular weight of the polymer is inversely proportional to the initiator concentration.[7][8] To increase the molecular weight, decrease the initiator concentration, and vice versa. |
| Chain Transfer Reactions | Certain solvents can act as chain transfer agents, leading to lower molecular weights. Select a solvent with a low chain transfer constant. |
| High Temperature | Higher reaction temperatures can increase the rate of termination reactions, leading to lower molecular weights. Optimize the reaction temperature. |
| Broad Polydispersity | For better control over molecular weight and to achieve a narrower distribution, switch from conventional free radical polymerization to a controlled method like RAFT.[1] |
Issue 3: Gelation or Formation of Insoluble Polymer
| Potential Cause | Troubleshooting Steps |
| Premature Cross-linking | The highly reactive azlactone ring can react with nucleophilic impurities (e.g., water, amines) present in the monomer or solvent, leading to cross-linking and gelation.[4] Ensure all reagents and glassware are dry and that the monomer and solvent are of high purity. |
| High Monomer Concentration | At high monomer concentrations, the likelihood of intermolecular reactions that can lead to branching and cross-linking increases. Consider reducing the initial monomer concentration. |
| Excessive Reaction Time | Allowing the polymerization to proceed for too long, especially at high conversions, can increase the chance of side reactions leading to cross-linking. Monitor the reaction and quench it at the desired conversion. |
Experimental Protocols
RAFT Polymerization of 2-Vinyl-4,4-dimethylazlactone (VDMA)
This protocol is adapted from a published procedure for the synthesis of well-defined PVDMA.[1]
Materials:
-
2-Vinyl-4,4-dimethylazlactone (VDMA) monomer
-
4-Cyano-4-(((ethylthio)carbonothioyl)thio)pentanoic acid (ECT) (RAFT agent)
-
2,2′-Azobis(2-methylpropionitrile) (AIBN) (Initiator)
-
Toluene (Anhydrous)
-
Single-neck round-bottom flask
-
Magnetic stir bar
-
Rubber septum
-
Nitrogen or Argon source
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add VDMA monomer (e.g., 8.0 g, 57.5 mmol), ECT (e.g., 84.3 mg, 0.32 mmol), AIBN (e.g., 5.25 mg, 0.032 mmol), and toluene (e.g., 24 mL).[1]
-
Seal the flask with a rubber septum and purge the reaction mixture with nitrogen or argon for 30 minutes to remove dissolved oxygen.[1]
-
Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 24 hours).[1]
-
To quench the reaction, cool the flask in an ice bath.
-
Isolate the polymer by precipitation into a cold non-solvent, such as diethyl ether, and dry under vacuum.[1]
Quantitative Data Summary:
| Parameter | Example Value | Reference |
| VDMA Monomer | 8.0 g | [1] |
| RAFT Agent (ECT) | 84.3 mg | [1] |
| Initiator (AIBN) | 5.25 mg | [1] |
| Solvent (Toluene) | 24 mL | [1] |
| Reaction Temperature | 70 °C | [1] |
| Reaction Time | 24 h | [1] |
Visual Guides
Caption: Workflow for RAFT polymerization of VDMA.
Caption: Troubleshooting decision tree for PVDMA synthesis.
Caption: Common side reactions in VDMA polymerization.
References
- 1. Post-polymerization modification of poly(2-vinyl-4,4-dimethyl azlactone) as a versatile strategy for drug conjugation and stimuli-responsive release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lynn Research Group,UW-Madison, Department of Chemical and Biological Engineering [lynn.che.wisc.edu]
- 5. repository.tudelft.nl [repository.tudelft.nl]
- 6. Radical ring-opening polymerization of novel azlactone-functionalized vinyl cyclopropanes - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00493F [pubs.rsc.org]
- 7. fluenceanalytics.com [fluenceanalytics.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving Molecular Weight Control in Vinyl Azlactone Polymerization
Welcome to the technical support center for vinyl azlactone polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to address common challenges in controlling polymer molecular weight and distribution.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the molecular weight of poly(vinyl azlactone) (PVDMA)?
A1: The primary methods for achieving good control over the molecular weight and obtaining a narrow molecular weight distribution (low polydispersity index, PDI) are controlled radical polymerization techniques and anionic polymerization.
-
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a robust and versatile method for controlling the polymerization of vinyl azlactones. It allows for the synthesis of well-defined polymers with predictable molecular weights and low PDI.[1] This technique involves the use of a chain transfer agent (CTA) to mediate the polymerization process.
-
Anionic polymerization is another powerful technique that can produce polymers with highly uniform chain lengths and predictable molecular weights.[2][3] This method involves initiation with a strong nucleophile and proceeds with living characteristics, meaning there are no inherent termination or chain transfer steps.[2]
For less stringent control, traditional free-radical polymerization can be used, where molecular weight is primarily influenced by the monomer-to-initiator ratio and the reaction temperature.
Q2: How does the initiator concentration affect the molecular weight of PVDMA in a conventional free-radical polymerization?
A2: In free-radical polymerization, a higher initiator concentration leads to a greater number of initiating radicals. This results in the formation of more polymer chains, but each chain grows for a shorter period before termination, leading to a lower average molecular weight .[4][5][6] Conversely, a lower initiator concentration will result in fewer, but longer, polymer chains, thus a higher average molecular weight .
Q3: What is the role of a Chain Transfer Agent (CTA) in RAFT polymerization of vinyl azlactone?
A3: In RAFT polymerization, the CTA reversibly reacts with the growing polymer chains, creating a dynamic equilibrium between active and dormant species.[7] This process allows most polymer chains to be initiated at approximately the same time and grow at a similar rate, leading to a polymer population with a narrow molecular weight distribution (low PDI) and a molecular weight that can be predetermined by the initial monomer-to-CTA ratio.[1] Common CTAs used for vinyl azlactone polymerization include 2-(2-cyanopropyl) dithiobenzoate (CPDB) and 2-dodecylsulfanylthiocarbonyl-sulfanyl-2-methylpropionic acid (DMP).[1]
Q4: Can I control the molecular weight of PVDMA using anionic polymerization?
A4: Yes, anionic polymerization is an excellent method for synthesizing PVDMA with a predictable molecular weight and a very narrow molecular weight distribution.[3][8] In a living anionic polymerization, the number-average molecular weight (Mn) is determined by the ratio of the mass of the monomer to the moles of the initiator.[9][10]
Q5: What are some common characterization techniques to determine the molecular weight and PDI of my PVDMA?
A5: The most common and effective technique is Size Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC). SEC separates polymer chains based on their hydrodynamic volume, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[11] Other techniques that can provide information about molecular weight include light scattering.[1] For structural confirmation, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are used.[12]
Troubleshooting Guide
Issue 1: The molecular weight of my PVDMA is much higher than expected, and the PDI is broad (>1.5) in a RAFT polymerization.
-
Possible Cause 1: Inefficient Chain Transfer Agent (CTA). The chosen CTA may not be suitable for vinyl azlactone, leading to poor control.
-
Solution: Ensure you are using a CTA known to be effective for vinyl azlactones, such as CPDB or DMP.[1] Verify the purity of your CTA, as impurities can inhibit its function.
-
-
Possible Cause 2: Low CTA Concentration. An insufficient amount of CTA relative to the initiator will result in a significant population of chains initiated by the radical initiator that do not undergo reversible chain transfer, leading to a high molecular weight, uncontrolled polymer fraction.
-
Solution: Increase the CTA-to-initiator ratio. A ratio of 5:1 or higher is often recommended for good control.
-
-
Possible Cause 3: Premature Termination of RAFT process. If the initiator is consumed before high monomer conversion is reached, the controlled nature of the polymerization is lost.
-
Solution: Ensure your reaction conditions (temperature, time) are appropriate for the chosen initiator's half-life. Consider using an initiator with a longer half-life or performing the polymerization at a lower temperature.
-
Issue 2: The molecular weight of my PVDMA is much lower than predicted in a RAFT or anionic polymerization.
-
Possible Cause 1: Impurities in the Monomer or Solvent. Water, oxygen, or other impurities can act as terminating agents in anionic polymerization or can interfere with the RAFT process.
-
Solution: Ensure your monomer is freshly purified (e.g., by passing through an alumina column to remove inhibitors) and that your solvent is anhydrous and deoxygenated. Perform the polymerization under an inert atmosphere (e.g., argon or nitrogen).
-
-
Possible Cause 2: High Initiator Concentration (RAFT). Even in RAFT, an excessively high initiator concentration can lead to a larger number of chains and thus lower molecular weight.
-
Solution: Carefully calculate and measure your initiator concentration. Ensure it is appropriate for your target molecular weight and the amount of CTA used.
-
-
Possible Cause 3: Inaccurate Initiator Molarity (Anionic). The concentration of your initiator (e.g., n-butyllithium) may be lower than stated due to degradation over time.
-
Solution: Titrate your initiator solution before use to determine its exact concentration.
-
Issue 3: The SEC trace of my PVDMA shows a bimodal or multimodal molecular weight distribution.
-
Possible Cause 1: Slow Initiation in RAFT Polymerization. If the rate of initiation is slow compared to the rate of propagation, new chains will be formed throughout the polymerization, leading to a broader or multimodal distribution.
-
Solution: Ensure your initiator is appropriate for the reaction temperature. The initiation should be rapid to ensure all chains start growing at approximately the same time.
-
-
Possible Cause 2: Presence of an Uncontrolled Radical Polymerization. This can happen if the CTA is inefficient or if there are impurities that initiate conventional free-radical polymerization alongside the controlled process.
-
Solution: Review the purity of all reagents and ensure proper inert atmosphere techniques. Optimize the CTA-to-initiator ratio.
-
-
Possible Cause 3: Chain Coupling. Termination by combination of two growing polymer chains can lead to a population of chains with double the molecular weight.
-
Solution: Lowering the reaction temperature can sometimes reduce the rate of termination reactions relative to propagation.
-
Issue 4: The polymerization of vinyl azlactone does not initiate or proceeds very slowly.
-
Possible Cause 1: Presence of Inhibitor. Commercial vinyl monomers contain inhibitors to prevent polymerization during storage.
-
Solution: Remove the inhibitor by passing the monomer through a column of basic alumina immediately before use.
-
-
Possible Cause 2: Inactive Initiator. The initiator may have degraded due to improper storage.
-
Solution: Use a fresh batch of initiator or verify the activity of your current batch.
-
-
Possible Cause 3: Low Reaction Temperature. The temperature may be too low for the chosen initiator to decompose at a sufficient rate.
-
Solution: Increase the reaction temperature to one that is appropriate for the initiator's half-life. For example, AIBN is commonly used at 60-80 °C.
-
Data Presentation
Table 1: Effect of Key Parameters on Molecular Weight and PDI in Vinyl Azlactone Polymerization
| Parameter | Change | Effect on Molecular Weight (Mn) | Effect on Polydispersity Index (PDI) | Polymerization Type |
| [Monomer] / [Initiator] Ratio | Increase | Increase | May Increase Slightly | Free Radical |
| Decrease | Decrease | May Decrease Slightly | Free Radical | |
| [Monomer] / [CTA] Ratio | Increase | Increase | Generally Unchanged (if controlled) | RAFT |
| Decrease | Decrease | Generally Unchanged (if controlled) | RAFT | |
| [CTA] / [Initiator] Ratio | Increase | More control, closer to theoretical Mn | Decrease (narrower distribution) | RAFT |
| Decrease | Less control, deviation from theoretical Mn | Increase (broader distribution) | RAFT | |
| Reaction Temperature | Increase | Decrease (due to faster termination/transfer) | May Increase | Free Radical |
| Decrease | Increase | May Decrease | Free Radical | |
| Monomer Conversion | Increase | Increases linearly with conversion | Remains Low and Constant | RAFT / Living Anionic |
| Increase | Increases, may broaden PDI at high conversion | Increases, especially at high conversion | Free Radical |
Experimental Protocols
Protocol 1: Conventional Free-Radical Polymerization of 2-Vinyl-4,4-dimethylazlactone (VDMA)
This protocol is a general guideline and can be adjusted to target different molecular weights.
-
Materials:
-
2-Vinyl-4,4-dimethylazlactone (VDMA), inhibitor removed
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas
-
Schlenk flask and magnetic stir bar
-
-
Procedure:
-
Monomer Purification: Pass VDMA through a short column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add VDMA (e.g., 5.0 g, 35.9 mmol).
-
Add the desired amount of AIBN. For a moderate molecular weight, a monomer-to-initiator ratio of [VDMA]/[AIBN] = 200:1 can be a starting point (e.g., 29.5 mg, 0.180 mmol AIBN).
-
Add anhydrous 1,4-dioxane (e.g., 15 mL).
-
Deoxygenation: Seal the flask and deoxygenate the solution by bubbling with argon or nitrogen for 30 minutes.
-
Polymerization: Place the flask in a preheated oil bath at 70°C and stir.
-
Monitoring and Termination: Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent like cold diethyl ether or hexane.
-
Collect the polymer by filtration and dry under vacuum at room temperature.
-
Characterization: Analyze the molecular weight and PDI by SEC.
-
Protocol 2: RAFT Polymerization of 2-Vinyl-4,4-dimethylazlactone (VDMA)
This protocol provides a method for synthesizing PVDMA with a controlled molecular weight and low PDI.
-
Materials:
-
VDMA, inhibitor removed
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB) or similar CTA
-
AIBN
-
Anhydrous benzene or 1,4-dioxane
-
Argon or Nitrogen gas
-
Schlenk flask and magnetic stir bar
-
-
Procedure:
-
Monomer Purification: As described in Protocol 1.
-
Reaction Setup: In a Schlenk flask, add the CTA (e.g., CPDB) and AIBN. A CTA-to-initiator ratio of [CTA]/[AIBN] = 5:1 is a good starting point.
-
Add the VDMA monomer. The target degree of polymerization (and thus molecular weight) is determined by the [VDMA]/[CTA] ratio. For a target DP of 100, use a 100:1 molar ratio.
-
Add anhydrous solvent (e.g., benzene).
-
Deoxygenation: As described in Protocol 1.
-
Polymerization: Place the flask in a preheated oil bath at 65°C and stir.[1]
-
Monitoring and Termination: The reaction can be monitored by taking aliquots and analyzing monomer conversion by NMR. Once the desired conversion is reached, terminate the reaction by cooling and exposing to air.
-
Purification: As described in Protocol 1.
-
Characterization: Analyze the molecular weight and PDI by SEC. The resulting Mn should be close to the theoretical value calculated by: Mn,theory = ([Monomer]/[CTA]) * MW_monomer + MW_CTA
-
Mandatory Visualization
Caption: Workflow for controlled polymerization of vinyl azlactone.
Caption: Key parameter influences on molecular weight and PDI.
References
- 1. Radical ring-opening polymerization of novel azlactone-functionalized vinyl cyclopropanes - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00493F [pubs.rsc.org]
- 2. RAFT-prepared α-difunctional poly(2-vinyl-4,4-dimethylazlactone)s and their derivatives: synthesis and effect of end-groups on aqueous inverse temperature solubility - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Post-polymerization modification of poly(2-vinyl-4,4-dimethyl azlactone) as a versatile strategy for drug conjugation and stimuli-responsive release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eresearchco.com [eresearchco.com]
- 5. ias.ac.in [ias.ac.in]
- 6. par.nsf.gov [par.nsf.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pstc.org [pstc.org]
- 10. repository.tudelft.nl [repository.tudelft.nl]
- 11. Bimodal nanolatexes prepared via polymerization-induced self-assembly: losing control in a controlled manner - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
Technical Support Center: Reducing Polydispersity in Free Radical Polymerization of VDMA
Welcome to the technical support center for the polymerization of 2-Vinyl-4,4-dimethylazlactone (VDMA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their VDMA polymerization experiments, with a focus on achieving low polydispersity for well-defined polymers.
Frequently Asked Questions (FAQs)
Q1: What is polydispersity and why is it important to control it in VDMA polymerization?
A1: Polydispersity, or the Polydispersity Index (PDI), is a measure of the distribution of molecular weights in a given polymer sample. A PDI of 1.0 indicates that all polymer chains are of the same length (monodisperse), while higher values signify a broader distribution of chain lengths.[1] For applications in drug delivery and biomaterials, a low PDI (typically < 1.5) is crucial as it ensures uniform properties such as drug loading, release kinetics, and biological interactions.
Q2: What are the main causes of high polydispersity in the free radical polymerization of VDMA?
A2: High polydispersity in conventional free radical polymerization of VDMA can arise from several factors, including:
-
Chain transfer reactions: Transfer of the radical to the monomer, polymer, or solvent can terminate a growing chain and initiate a new one, leading to a broader molecular weight distribution.[2][3]
-
Slow initiation: If the initiation rate is much slower than the propagation rate, chains will start growing at different times, resulting in varied lengths at the end of the polymerization.[2]
-
High monomer conversion: At high conversions, the viscosity of the reaction medium increases, which can lead to the Trommsdorff-Norrish (gel) effect. This phenomenon slows down termination reactions, causing a rapid increase in molecular weight and broadening the PDI.[2]
-
Presence of impurities: Impurities in the VDMA monomer or solvent can act as inhibitors or retarders, disrupting the polymerization process and leading to a broad PDI.[2]
Q3: Which polymerization techniques are recommended for synthesizing poly(VDMA) with low polydispersity?
A3: To achieve low polydispersity, controlled radical polymerization (CRP) techniques are highly recommended. For VDMA, the following methods have been shown to be effective:
-
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: This is a versatile and widely used method for controlling the polymerization of VDMA, often yielding polymers with narrow polydispersity (PDI ≈ 1.1).[][5]
-
Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful technique for producing well-defined polymers from a variety of monomers, including vinyl monomers like VDMA.[5]
-
Nitroxide-Mediated Polymerization (NMP): NMP offers a metal-free approach to controlled radical polymerization and can be applied to vinyl monomers.[][5][6][7][8]
Troubleshooting Guide
This guide addresses common issues encountered during the controlled radical polymerization of VDMA and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| High PDI (> 1.5) in RAFT Polymerization | Inappropriate RAFT agent: The chosen RAFT agent may not be suitable for VDMA. | For VDMA, dithiobenzoates like 2-(2-cyanopropyl) dithiobenzoate (CPDB) and trithiocarbonates such as 2-dodecylsulfanylthiocarbonyl-sulfanyl-2-methylpropionic acid (DMP) have been shown to provide good control.[][5] Consult compatibility tables for RAFT agents and vinyl monomers.[2][9] |
| Incorrect Initiator to RAFT Agent Ratio: Too much initiator relative to the RAFT agent can lead to a significant population of chains initiated by the thermal initiator, resulting in a high PDI.[10] | Optimize the [Monomer]:[CTA]:[Initiator] ratio. A common starting point is a ratio where the initiator concentration is significantly lower than the RAFT agent concentration (e.g., 10:1 RAFT:Initiator).[11] | |
| High Temperature: Elevated temperatures can increase the rate of termination reactions, leading to a loss of control and higher PDI.[7] | Conduct the polymerization at a moderate temperature. For RAFT of VDMA, 65°C has been used successfully.[] | |
| Monomer or Solvent Impurities: Impurities can interfere with the RAFT equilibrium. | Purify the VDMA monomer and solvent before use. VDMA can be purified by distillation under reduced pressure.[12] | |
| Bimodal Molecular Weight Distribution in RAFT | Slow Initiation by the RAFT Agent's R-group: If the R-group of the RAFT agent is a poor initiating radical for VDMA, a population of chains initiated by the thermal initiator can form alongside the controlled polymer chains. | Select a RAFT agent with an R-group that is a good leaving group and an efficient initiator for VDMA polymerization. |
| Hydrolysis of the RAFT Agent: Some RAFT agents, particularly dithiobenzoates, can be prone to hydrolysis, which can affect the control of the polymerization. | Ensure all reagents and solvents are dry. | |
| High PDI (> 1.5) in ATRP | Poor Catalyst/Ligand Selection: The activity of the copper catalyst is highly dependent on the ligand and solvent.[13][14][15] | For vinyl monomers, common ATRP catalysts include CuBr complexed with ligands like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine (bpy). The choice of ligand affects the polymerization kinetics and control. |
| Solvent Effects: The polarity of the solvent can significantly impact the ATRP equilibrium and the rate of activation.[14][15] | Polar solvents can accelerate the polymerization but may also lead to side reactions. The solvent should be chosen to solubilize all components of the reaction and to provide good control over the polymerization. | |
| Presence of Oxygen: Oxygen can deactivate the Cu(I) catalyst, leading to a loss of control. | Deoxygenate the reaction mixture thoroughly before initiating the polymerization, for example, by several freeze-pump-thaw cycles.[8] | |
| High PDI (> 1.5) in NMP | Inappropriate Nitroxide: The choice of the nitroxide mediator is crucial for controlling the polymerization of a specific monomer. | For vinyl monomers, sterically hindered nitroxides are generally required. |
| High Temperature: NMP typically requires elevated temperatures to achieve a sufficient rate of C-ON bond homolysis. However, excessively high temperatures can lead to side reactions and a loss of control.[16] | Optimize the reaction temperature. Temperatures are typically in the range of 90-130°C.[16] | |
| Slow Deactivation: If the rate of deactivation of the propagating radical by the nitroxide is too slow, irreversible termination reactions can occur, leading to a higher PDI. | Ensure a sufficient concentration of the nitroxide mediator is present to maintain the persistent radical effect.[6][7][8] |
Quantitative Data Summary
The following tables summarize the impact of key experimental parameters on the polydispersity of polymers produced via controlled radical polymerization.
Table 1: Effect of Initiator to RAFT Agent Ratio on Polydispersity
| Monomer | [Monomer]:[CTA]:[Initiator] | PDI | Reference |
| Vinyl Acetate/Acrylic Acid | Equimolar Initiator and RAFT agent | 1.2 - 1.8 | [1] |
| Styrene | 500 : 1 : 0.1 | High PDI | [11] |
Note: Data for VDMA is not explicitly available in this format in the search results, but the trend of increasing PDI with a higher initiator-to-CTA ratio is a general principle in RAFT polymerization.
Table 2: Effect of Temperature on Polydispersity
| Polymerization Method | Monomer | Temperature (°C) | PDI | Reference |
| ATRP | Styrene | Increased Temperature | Increased | [17] |
| Free Radical | N-Vinylcaprolactam | 32 - 45 | Variable | [11] |
| Living Homogeneous Catalysis | UHMWPE | -15 to 20 | Increased | [18] |
Note: The effect of temperature on PDI can be complex and depends on the specific polymerization system.
Experimental Protocols
Protocol 1: RAFT Polymerization of VDMA
This protocol is adapted from a reported procedure for the controlled polymerization of VDMA.[][5]
Materials:
-
2-Vinyl-4,4-dimethylazlactone (VDMA), purified by distillation under reduced pressure.
-
2-(2-cyanopropyl) dithiobenzoate (CPDB) or 2-dodecylsulfanylthiocarbonyl-sulfanyl-2-methylpropionic acid (DMP) as RAFT agent.
-
Azobisisobutyronitrile (AIBN) as initiator.
-
Anhydrous benzene as solvent.
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amounts of VDMA, RAFT agent (CPDB or DMP), and AIBN in anhydrous benzene. A typical molar ratio of [VDMA]:[RAFT agent]:[AIBN] would be in the range of 100:1:0.1 to 500:1:0.1.
-
Seal the flask with a rubber septum and deoxygenate the solution by performing at least three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Immerse the flask in a preheated oil bath at 65°C and stir the reaction mixture.
-
Monitor the polymerization progress by taking aliquots at regular intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold hexane).
-
Collect the precipitated polymer by filtration or decantation and dry it under vacuum to a constant weight.
-
Characterize the polymer's molecular weight and PDI using gel permeation chromatography (GPC).
Protocol 2: ATRP of VDMA (General Procedure for Vinyl Monomers)
Materials:
-
VDMA, purified by distillation under reduced pressure.
-
Ethyl α-bromoisobutyrate (EBiB) as initiator.
-
Copper(I) bromide (CuBr) as catalyst.
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as ligand.
-
Anhydrous solvent (e.g., anisole or N,N-dimethylformamide).
Procedure:
-
To a Schlenk flask with a stir bar, add CuBr.
-
Seal the flask, and alternatively evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent, VDMA, and PMDETA via degassed syringes.
-
Stir the mixture until the copper complex forms (the solution should become homogeneous and colored).
-
Add the initiator (EBiB) via a degassed syringe to start the polymerization.
-
Place the flask in a thermostated oil bath at the desired temperature (e.g., 50-90°C).
-
Monitor the reaction by taking samples for ¹H NMR and GPC analysis.
-
To stop the polymerization, cool the flask and expose the mixture to air.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
Protocol 3: NMP of VDMA (General Procedure for Vinyl Monomers)
Materials:
-
VDMA, purified by distillation under reduced pressure.
-
A stable nitroxide such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).
-
A conventional radical initiator like benzoyl peroxide (BPO) or an alkoxyamine initiator.
-
Anhydrous solvent (e.g., bulk or a high-boiling solvent like anisole).
Procedure:
-
Combine VDMA, the nitroxide (or alkoxyamine initiator), and the initiator (if not using an alkoxyamine) in a Schlenk flask with a stir bar.
-
Deoxygenate the mixture using freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 120-130°C) in an oil bath.
-
Monitor the polymerization by taking samples for analysis.
-
Quench the reaction by rapid cooling.
-
Purify the polymer by precipitation.
Visualizations
Caption: Workflow for RAFT Polymerization of VDMA.
Caption: Troubleshooting Logic for High Polydispersity.
References
- 1. RAFT Copolymerization of Vinyl Acetate and Acrylic Acid in the Selective Solvent | MDPI [mdpi.com]
- 2. RAFT: Choosing the Right Agent to Achieve Controlled Polymerization [sigmaaldrich.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. researchgate.net [researchgate.net]
- 6. NITROXIDE MEDIATED POLYMERIZATION | PPTX [slideshare.net]
- 7. Nitroxide-mediated radical polymerization - Wikipedia [en.wikipedia.org]
- 8. icp.ac.ru [icp.ac.ru]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
- 11. The Influence of Initiator Concentration on Selected Properties on Poly-N-Vinylcaprolactam Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ATRP in Protic Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 14. researchgate.net [researchgate.net]
- 15. research.unipd.it [research.unipd.it]
- 16. books.rsc.org [books.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of Poly(4,4-Dimethyl-2-vinyloxazol-5(4H)-one)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of poly(4,4-Dimethyl-2-vinyloxazol-5(4H)-one) (PVDMA).
Troubleshooting Guide
This guide addresses common issues encountered during the purification of PVDMA.
| Problem | Potential Cause | Recommended Solution |
| Low Polymer Yield After Purification | Precipitation in a non-solvent: The polymer may be partially soluble in the chosen non-solvent, leading to loss of material. Dialysis Issues: The molecular weight cutoff (MWCO) of the dialysis membrane may be too high, allowing smaller polymer chains to be lost. The polymer may have adhered to the dialysis membrane. | Optimize non-solvent precipitation: Test different non-solvents or solvent/non-solvent mixtures to maximize precipitation. Cool the mixture to decrease solubility. Adjust dialysis parameters: Use a dialysis membrane with a lower MWCO (e.g., 1-2 kDa, depending on the expected polymer molecular weight). To minimize adsorption, consider using a membrane made from a different material (e.g., regenerated cellulose vs. polyethersulfone). After dialysis, rinse the membrane with a small amount of the solvent used to dissolve the polymer to recover any adsorbed material. |
| Broad or Bimodal Molecular Weight Distribution (MWD) in GPC/SEC Analysis | Incomplete polymerization: The presence of unreacted monomer can broaden the MWD. Chain transfer or termination reactions: These side reactions during polymerization can lead to a broader distribution of chain lengths. Polymer degradation: Harsh purification conditions (e.g., high temperatures, strong acids/bases) can cause chain scission. | Ensure complete polymerization: Monitor the polymerization reaction to ensure it has gone to completion before purification. Refine polymerization conditions: Optimize monomer/initiator ratios and reaction temperature to minimize side reactions. Use mild purification conditions: Avoid excessive heat and exposure to strong acids or bases during purification. |
| Presence of Monomer in the Purified Polymer (as seen in ¹H NMR) | Inefficient purification: The purification method may not be effectively removing the smaller monomer molecules. | Improve purification efficiency: For dialysis, increase the frequency of solvent changes and extend the dialysis time. For precipitation, ensure the polymer is fully precipitated and wash the precipitate thoroughly with the non-solvent. A second precipitation step may be necessary. |
| Inconsistent Purification Results | Variability in starting material: The purity of the this compound monomer can affect the polymerization and subsequent purification. Inconsistent purification protocol: Minor variations in solvent volumes, precipitation times, or dialysis procedures can lead to different outcomes. | Use high-purity monomer: Ensure the monomer is free from inhibitors or other impurities before polymerization. Standardize the purification protocol: Carefully document and follow a consistent protocol for all purification steps. |
| Gel Formation During Purification | Cross-linking reactions: The oxazolone ring can be susceptible to ring-opening and subsequent cross-linking, especially in the presence of nucleophiles or water. | Work under anhydrous conditions: Use dry solvents and an inert atmosphere (e.g., nitrogen or argon) during purification to the extent possible, especially if the polymer is dissolved for extended periods. Avoid high temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying poly(this compound)?
A1: Based on available literature, a highly effective and commonly used method for purifying PVDMA and its derivatives is dialysis . This technique is particularly useful for removing low molecular weight impurities such as unreacted monomer, initiator fragments, and salts.[1]
Q2: Can I purify PVDMA by precipitation?
A2: Precipitation is a viable and often faster alternative to dialysis for polymer purification. The general principle is to dissolve the crude polymer in a "good" solvent and then add this solution to a "non-solvent" to cause the polymer to precipitate. For PVDMA, a potential starting point would be to dissolve the polymer in a solvent like N,N-dimethylformamide (DMF) or chloroform and precipitate it into a non-solvent such as diethyl ether, hexane, or methanol. The optimal solvent/non-solvent system and their volume ratios will need to be determined empirically.
Q3: How do I choose the right molecular weight cutoff (MWCO) for the dialysis membrane?
A3: The choice of MWCO is critical for effective purification without significant loss of your polymer. A general rule of thumb is to select a membrane with an MWCO that is 3 to 5 times smaller than the molecular weight of the polymer you want to retain. For example, if your target PVDMA has a molecular weight of 10,000 g/mol , a dialysis membrane with a 2,000 to 3,500 Da (or 2-3.5 kDa) MWCO would be a suitable choice.[1]
Q4: What analytical techniques should I use to assess the purity of my PVDMA?
A4: A combination of analytical techniques is recommended to confirm the purity of your polymer:
-
¹H NMR Spectroscopy: To confirm the polymer structure and check for the absence of monomer signals.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the polymer, such as the C=O and C=N stretches of the oxazolone ring.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the purified polymer. A narrow PDI is often an indicator of a successful and clean polymerization and purification.
Q5: My purified PVDMA is showing signs of hydrolysis (e.g., changes in IR spectrum). How can I prevent this?
A5: The oxazolone ring in PVDMA can be susceptible to hydrolysis, especially in the presence of water and acid or base. To minimize hydrolysis:
-
Use anhydrous solvents for both dissolving the polymer and during any precipitation steps.
-
If performing dialysis against water, use deionized, neutral pH water and keep the dialysis time as short as is effective.[1]
-
Store the purified polymer in a dry, inert atmosphere. Lyophilization is an effective method for removing water after aqueous dialysis.[1]
Experimental Protocols
Protocol 1: Purification of PVDMA by Dialysis
This protocol is adapted from methods used for the purification of PVDMA and its derivatives.[1]
-
Dissolution: Dissolve the crude PVDMA in a minimal amount of a suitable solvent (e.g., N,N-dimethylformamide - DMF).
-
Dialysis Setup:
-
Select a dialysis membrane with an appropriate MWCO (e.g., 3.5 kDa).
-
Prepare the membrane according to the manufacturer's instructions (this may involve soaking in water or another solvent).
-
Securely close one end of the dialysis tubing with a clip.
-
Transfer the polymer solution into the dialysis bag and securely close the other end, leaving some headspace to allow for solvent ingress.
-
-
Dialysis against Organic Solvent (Optional):
-
Place the sealed dialysis bag in a beaker containing a large excess of the same solvent used for dissolution (e.g., DMF).
-
Stir the solvent in the beaker gently.
-
Perform this dialysis step for 24 hours, changing the external solvent 3-4 times. This step helps remove oligomers and other organic-soluble impurities.
-
-
Dialysis against Water:
-
Transfer the dialysis bag to a beaker containing a large excess of deionized water.
-
Continue to stir the external solvent.
-
Dialyze for 48 hours, changing the water at least 4-5 times to ensure complete removal of the organic solvent and water-soluble impurities.
-
-
Recovery:
-
Remove the dialysis bag from the water and carefully transfer the polymer solution to a flask suitable for lyophilization.
-
Freeze the polymer solution using a dry ice/acetone bath or a suitable freezer.
-
Lyophilize the frozen solution until a dry, fluffy solid is obtained.
-
Visualizations
Caption: Workflow for the purification and analysis of PVDMA.
Caption: Logic diagram for troubleshooting impure PVDMA.
References
"storage and handling of 4,4-Dimethyl-2-vinyloxazol-5(4H)-one to prevent degradation"
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 4,4-Dimethyl-2-vinyloxazol-5(4H)-one to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For optimal stability, this compound should be stored in a dry, dark environment.[1] Recommended storage temperatures are 0-4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years).[1] The container should be tightly sealed to prevent exposure to moisture and air. Some suppliers recommend storage in a sealed, air-resistant container.[2]
Q2: How should I handle this compound upon receipt?
While the compound is generally stable for shipping under ambient conditions, it is best practice to transfer it to the recommended storage conditions as soon as possible.[1] Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture inside the vessel.
Q3: What are the primary degradation pathways for this compound?
The two primary degradation pathways for this compound are:
-
Hydrolysis: The oxazolone ring is susceptible to hydrolysis, especially in the presence of moisture, which can be catalyzed by acids or bases. This will open the ring and render the compound inactive for its intended reactions.
-
Polymerization: The vinyl group can undergo spontaneous free-radical polymerization, especially when exposed to heat, light (UV radiation), or radical initiators.[2]
Q4: Can I store this compound in a solution?
If you need to prepare a stock solution, it is recommended to do so immediately before use. If short-term storage of a solution is necessary, use an anhydrous, aprotic solvent and store it at -20°C under an inert atmosphere (e.g., argon or nitrogen). For extended periods, it is always best to store the compound in its solid form.
Troubleshooting Guide
Issue 1: The compound has solidified and is difficult to handle.
-
Possible Cause: The compound may have been stored at a very low temperature, causing it to become a solid mass.
-
Solution: Allow the container to warm to room temperature before opening. If the material is still a solid block, you can gently break it apart with a clean, dry spatula in a controlled, low-humidity environment (e.g., a glove box).
Issue 2: My reaction is not proceeding as expected, or the yield is very low.
-
Possible Cause 1: Hydrolysis. The compound may have been exposed to moisture, leading to the hydrolysis of the oxazolone ring. The hydrolyzed product will not participate in the desired reaction.
-
Troubleshooting Steps:
-
Review your storage and handling procedures to ensure the compound was not exposed to moisture.
-
Consider running a control reaction with a fresh batch of the compound.
-
You can check for hydrolysis by taking an IR spectrum of your material. The appearance of a broad peak in the O-H stretch region (~3300 cm⁻¹) and changes in the carbonyl region could indicate hydrolysis.
-
-
Possible Cause 2: Polymerization. A portion of the monomer may have polymerized during storage. The polymer will be unreactive in subsequent reactions.
-
Troubleshooting Steps:
-
Visually inspect the compound for any signs of polymerization, such as the presence of a rubbery or solid polymeric material.
-
Dissolve a small amount of the compound in a suitable solvent. The presence of insoluble material may indicate polymerization.
-
If polymerization is suspected, it is recommended to use a fresh batch of the monomer. One study noted that using freshly distilled monomer led to better results in polymerization reactions, suggesting that oligomers can form during storage.[3]
-
Issue 3: I observe unexpected peaks in the NMR or mass spectrum of the starting material.
-
Possible Cause: This could be due to the presence of degradation products, such as the hydrolyzed form or oligomers.
-
Troubleshooting Steps:
-
Compare your spectrum to a reference spectrum of the pure compound.
-
For potential hydrolysis, look for the disappearance of the oxazolone ring signals and the appearance of new signals corresponding to the ring-opened acid.
-
For oligomerization/polymerization, you may see a broadening of peaks in the NMR spectrum.
-
Stability Testing Recommendations
For researchers needing to establish in-house stability data, the following table outlines recommended parameters and methods for testing.
| Parameter | Storage Conditions | Suggested Analytical Methods | Expected Observations (Stable) | Expected Observations (Degraded) |
| Temperature | -20°C, 4°C, Room Temperature (20-25°C) | HPLC, ¹H NMR, FT-IR | No significant change in purity or spectral characteristics. | Decrease in purity, appearance of new peaks (hydrolysis/oligomers), changes in IR spectrum. |
| Light Exposure | Stored in the dark vs. exposed to ambient light/UV light | HPLC, ¹H NMR | No significant change in purity. | Decrease in purity, potential for polymerization. |
| Humidity | Stored in a desiccator vs. exposed to ambient humidity | FT-IR, ¹H NMR, HPLC | No significant changes. | Evidence of hydrolysis (O-H stretch in IR), new peaks in NMR/HPLC. |
| Atmosphere | Stored under inert gas (Ar/N₂) vs. air | HPLC, ¹H NMR | No significant change in purity. | Potential for slow degradation/polymerization over time. |
Experimental Workflows and Degradation Pathways
The following diagrams illustrate the recommended handling workflow and potential degradation pathways for this compound.
Caption: Recommended workflow for handling this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Optimizing Nucleophilic Ring-Opening Reactions of Poly(vinyl azlactone)
Welcome to the technical support center for the nucleophilic ring-opening reaction of poly(vinyl azlactone) (PVDMA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of the nucleophilic ring-opening reaction of poly(vinyl azlactone)?
The nucleophilic ring-opening reaction of poly(vinyl azlactone) is a versatile post-polymerization modification technique. The pendant azlactone rings on the PVDMA backbone are susceptible to attack by nucleophiles, leading to the opening of the five-membered ring and the formation of a stable amide, ester, or thioester linkage. This allows for the straightforward functionalization of the polymer with a wide variety of molecules, including small molecules, peptides, and proteins.[1][2]
Q2: What are common nucleophiles used for modifying PVDMA?
A range of nucleophiles can be used to modify PVDMA. The most common include:
-
Primary amines: These are highly reactive towards the azlactone ring and often react efficiently at room temperature without the need for a catalyst.[2]
-
Alcohols: The reaction with alcohols is generally slower than with primary amines and often requires a catalyst, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and elevated temperatures to proceed efficiently.[1]
-
Thiols: Thiols can also be used as nucleophiles for the ring-opening reaction.
Q3: What solvents are suitable for this reaction?
PVDMA is soluble in a variety of organic solvents, and the choice of solvent can influence the reaction rate and solubility of the reactants. Commonly used solvents include:[1]
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile
-
Methanol
Q4: How can I monitor the progress of the reaction?
The progress of the nucleophilic ring-opening reaction can be conveniently monitored by spectroscopic methods:
-
Fourier-Transform Infrared Spectroscopy (FTIR): The most direct method is to monitor the disappearance of the characteristic azlactone peaks. The C=O stretching vibration of the azlactone ring appears around 1810 cm⁻¹ and the C=N stretching vibration is observed near 1668 cm⁻¹.[1] A successful reaction will show a significant decrease or complete disappearance of these peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the appearance of new signals corresponding to the conjugated molecule and the disappearance of the characteristic peaks of the azlactone ring's methyl groups (around 1.30-1.55 ppm).[1]
Troubleshooting Guide
Problem 1: Incomplete or low-yield reaction.
| Possible Cause | Suggested Solution |
| Insufficient Nucleophilicity | For less reactive nucleophiles like alcohols, the addition of a catalyst such as DBU is often necessary to drive the reaction to completion. Consider increasing the reaction temperature (e.g., to 40-50 °C) and extending the reaction time.[1] |
| Steric Hindrance | If the nucleophile is sterically bulky, the reaction rate may be significantly reduced. Increasing the reaction temperature and time may help. In some cases, a different synthetic strategy might be necessary. |
| Low Reactant Concentration | Ensure that the concentrations of PVDMA and the nucleophile are sufficient. Low concentrations can lead to slow reaction rates. |
| Improper Solvent | The choice of solvent can affect the solubility of the reactants and the reaction rate. Ensure both PVDMA and the nucleophile are fully dissolved. DMF and DMSO are generally good solvents for this reaction.[1] |
Problem 2: Presence of unreacted PVDMA after the reaction.
| Possible Cause | Suggested Solution |
| Insufficient Reaction Time or Temperature | Extend the reaction time or increase the temperature to ensure the reaction goes to completion. Monitor the reaction progress using FTIR or NMR to determine the optimal reaction time. |
| Inadequate Molar Ratio of Nucleophile | Increase the molar excess of the nucleophile relative to the azlactone monomer units to drive the reaction to completion. |
| Hydrolysis of Azlactone Ring | If the reaction is performed in the presence of water, the azlactone rings can hydrolyze to form carboxylic acid groups, which are unreactive towards the intended nucleophile. Ensure all reagents and solvents are anhydrous. |
Problem 3: Difficulty in purifying the functionalized polymer.
| Possible Cause | Suggested Solution |
| Residual Unreacted Nucleophile | If the nucleophile is a small molecule, the functionalized polymer can often be purified by precipitation in a non-solvent such as chilled diethyl ether or acetone.[1] Repeated precipitations may be necessary. |
| Polymer Aggregation | If the functionalized polymer aggregates and becomes insoluble, try different precipitation solvents or consider dialysis for purification, especially for larger conjugated molecules.[1] |
| Formation of Side Products | If side reactions have occurred, chromatographic techniques such as size-exclusion chromatography (SEC) may be necessary to isolate the desired functionalized polymer. |
Data Presentation
Table 1: General Reaction Conditions for Nucleophilic Ring-Opening of PVDMA
| Nucleophile Type | Catalyst | Typical Temperature | Typical Reaction Time | Relative Reactivity |
| Primary Amine | None | Room Temperature | 12-24 hours | High |
| Alcohol | DBU | 40-50 °C | 24 hours | Moderate |
| Thiol | DBU (optional) | Room Temperature - 40 °C | 12-24 hours | Moderate |
Table 2: Spectroscopic Data for Monitoring the Reaction
| Spectroscopic Technique | Poly(vinyl azlactone) (PVDMA) | Amine-Functionalized PVDMA |
| FTIR (cm⁻¹) | ~1810 (C=O stretch), ~1668 (C=N stretch)[1] | Disappearance of 1810 and 1668 cm⁻¹ peaks. Appearance of new amide C=O stretch (~1650-1680 cm⁻¹). |
| ¹H NMR (ppm) | ~1.30-1.55 (azlactone methyl protons)[1] | Disappearance or shift of the azlactone methyl proton signals. Appearance of new signals corresponding to the conjugated amine. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Ring-Opening with a Primary Amine
-
Dissolve poly(vinyl azlactone) (PVDMA) in an appropriate anhydrous solvent (e.g., DMF, DMSO) to a desired concentration (e.g., 10-50 mg/mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add the primary amine nucleophile (typically 1.1 to 2 equivalents per azlactone monomer unit) to the PVDMA solution.
-
Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by taking aliquots and analyzing them by FTIR or ¹H NMR spectroscopy.
-
Once the reaction is complete (indicated by the disappearance of the azlactone peaks in FTIR), precipitate the functionalized polymer by adding the reaction mixture dropwise to a stirred, chilled non-solvent (e.g., diethyl ether, acetone).[1]
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate with the non-solvent to remove any unreacted starting materials.
-
Dry the purified functionalized polymer under vacuum.
Protocol 2: General Procedure for Nucleophilic Ring-Opening with an Alcohol
-
Dissolve PVDMA in an anhydrous solvent (e.g., DMF) in a round-bottom flask with a magnetic stir bar.
-
Add the alcohol nucleophile (typically 1.5 to 3 equivalents per azlactone monomer unit).
-
Add a catalytic amount of DBU (e.g., 0.1 to 0.5 equivalents per azlactone monomer unit) to the reaction mixture.[1]
-
Heat the reaction mixture to 40-50 °C and stir for 24 hours under an inert atmosphere.[1]
-
Monitor the reaction progress by FTIR or ¹H NMR.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the polymer by precipitation in a suitable non-solvent as described in Protocol 1.
-
Dry the final product under vacuum.
Visualizations
Caption: Experimental workflow for PVDMA modification.
Caption: Nucleophilic ring-opening of PVDMA.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Post-polymerization modification of poly(2-vinyl-4,4-dimethyl azlactone) as a versatile strategy for drug conjugation and stimuli-responsive release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azlactone-Functionalized Polymers as Reactive Platforms for the Design of Advanced Materials: Progress in the Last Ten Years - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of Poly(4,4-Dimethyl-2-vinyloxazol-5(4H)-one)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic characterization of poly(4,4-Dimethyl-2-vinyloxazol-5(4H)-one), a reactive polymer with significant potential in biomedical applications, against alternative poly(2-alkyl-2-oxazoline)s. The objective is to offer a comprehensive resource for identifying and characterizing these polymers using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, supported by experimental data and detailed protocols.
Characterization of Poly(this compound)
Poly(this compound), also known as poly(2-vinyl-4,4-dimethyl azlactone) (PVDMA), is a versatile polymer scaffold. Its reactive azlactone rings are susceptible to nucleophilic attack, making it an ideal candidate for post-polymerization modification and the conjugation of therapeutic molecules. Accurate characterization of PVDMA is crucial for ensuring the success of subsequent functionalization and for understanding its structure-property relationships.
NMR Spectroscopy Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the molecular structure of PVDMA. The spectrum provides characteristic signals corresponding to the polymer backbone and the pendant azlactone groups.
Table 1: ¹H NMR Chemical Shift Assignments for Poly(this compound)
| Chemical Shift (ppm) | Assignment |
| 2.84 | Polymer backbone |
| 2.18 | Polymer backbone |
| 1.55 - 1.30 | Methyl groups of the azlactone ring |
Data sourced from a study on post-polymerization modification of PVDMA.[1]
FTIR Spectroscopy Analysis
FTIR spectroscopy is employed to identify the functional groups present in the polymer. For PVDMA, the characteristic peaks of the azlactone ring are of particular interest.
Table 2: FTIR Peak Assignments for Poly(this compound)
| Wavenumber (cm⁻¹) | Assignment |
| 1810 | C=O stretching of the azlactone ring |
| 1668 | C=N stretching of the azlactone ring |
Data sourced from a study on post-polymerization modification of PVDMA.[1]
Comparison with Alternative Poly(2-alkyl-2-oxazoline)s
Poly(2-ethyl-2-oxazoline) (PEtOx) and poly(2-isopropyl-2-oxazoline) (PiPOx) are two common poly(2-alkyl-2-oxazoline)s that are also explored for biomedical applications, often as alternatives to polyethylene glycol (PEG). A comparison of their spectroscopic data with that of PVDMA highlights the unique structural features of each polymer.
Table 3: Comparative ¹H NMR Data of PVDMA, PEtOx, and PiPOx
| Polymer | Backbone (ppm) | Side Chain (ppm) |
| PVDMA | 2.84, 2.18 | 1.55 - 1.30 (-C(CH₃)₂) |
| PEtOx | ~3.4 | ~2.4 (-CH₂-CH₃), ~1.1 (-CH₂-CH₃) |
| PiPOx | ~3.4 | ~3.0 (-CH(CH₃)₂), ~1.1 (-CH(CH₃)₂) |
Table 4: Comparative FTIR Data of PVDMA, PEtOx, and PiPOx
| Polymer | Key Characteristic Peaks (cm⁻¹) |
| PVDMA | 1810 (C=O, azlactone), 1668 (C=N, azlactone) |
| PEtOx | ~1630 (Amide I, C=O) |
| PiPOx | ~1630 (Amide I, C=O) |
The distinct carbonyl stretching frequency in PVDMA's FTIR spectrum (1810 cm⁻¹) compared to the typical amide I band (~1630 cm⁻¹) in PEtOx and PiPOx is a key differentiating feature, arising from the strained five-membered azlactone ring.
Experimental Protocols
¹H NMR Spectroscopy
Objective: To obtain high-resolution proton spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the polymer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the number of scans to 16 or higher to ensure a good signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.
-
Reference the spectrum to the residual solvent peak.
-
FTIR Spectroscopy
Objective: To identify the characteristic functional groups of the polymer.
Methodology (KBr Pellet Method):
-
Sample Preparation:
-
Grind 1-2 mg of the dry polymer sample into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly with the sample.
-
Transfer the mixture to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of a pure KBr pellet.
-
Place the sample pellet in the spectrometer's sample holder.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the NMR and FTIR characterization of these polymers.
Caption: Experimental workflow for NMR characterization.
Caption: Experimental workflow for FTIR characterization.
Caption: Spectroscopic comparison of the polymers.
References
A Researcher's Guide to Determining the Molecular Weight of Poly(vinyl azlactone)
Poly(vinyl azlactone) (PVAz) and its derivatives are highly versatile polymers, prized in drug development and biomedical research for their reactive azlactone rings which allow for straightforward conjugation with proteins, peptides, and other amine-containing molecules. The molecular weight (MW) and molecular weight distribution of PVAz are critical parameters that dictate its physical properties and performance in applications such as drug delivery, bioconjugation, and surface modification. Accurate determination of these characteristics is therefore essential.
This guide provides a comparative overview of the primary method for PVAz molecular weight analysis, Gel Permeation/Size-Exclusion Chromatography (GPC/SEC), and its common alternatives. We will delve into the experimental protocols, present comparative data, and outline the strengths and limitations of each technique to assist researchers in selecting the most appropriate method for their specific needs.
Primary Method: Gel Permeation/Size-Exclusion Chromatography (GPC/SEC)
GPC/SEC is the most widely used technique for analyzing the molecular weight of polymers.[1] It is a type of liquid chromatography that separates molecules based on their hydrodynamic volume (size in solution).[2][3] Larger molecules elute from the chromatography column faster than smaller molecules, which can permeate more of the porous packing material.[3] By calibrating the system with polymer standards of known molecular weights, the molecular weight distribution of an unknown sample can be determined.[2][4]
Experimental Protocol: GPC/SEC for Poly(vinyl azlactone) Analysis
This protocol outlines a typical procedure for determining the molecular weight of a PVAz homopolymer, specifically poly(2-vinyl-4,4-dimethyl azlactone) (PVDMA).
-
System Preparation:
-
Chromatography System: An Agilent 1260 Infinity GPC/SEC System or similar, equipped with a refractive index (RI) detector.[5]
-
Columns: A set of columns suitable for organic solvents, such as two Agilent PLgel MIXED-D columns connected in series, to cover a broad molecular weight range.
-
Eluent (Mobile Phase): Tetrahydrofuran (THF) is a common solvent for PVAz. The eluent should be filtered and degassed prior to use.
-
Temperature: The column and detector compartments are typically maintained at a constant temperature, for example, 40 °C, to ensure viscosity stability and reproducible results.[6]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[6]
-
-
Calibration:
-
Prepare a series of solutions of narrow-polydispersity polystyrene standards in THF, covering a molecular weight range from approximately 500 to 2,000,000 g/mol .[1][6] At least 10 standards are recommended for a good calibration curve.[1]
-
Inject each standard solution into the GPC/SEC system.
-
Construct a calibration curve by plotting the logarithm of the peak molecular weight (Mp) of each standard against its retention time.[1]
-
-
Sample Preparation & Analysis:
-
Dissolve the synthesized PVDMA polymer in THF at a known concentration (e.g., 1-2 mg/mL). Ensure the polymer is fully dissolved.
-
Filter the sample solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.
-
Inject the filtered PVDMA solution into the GPC/SEC system.
-
Record the chromatogram from the RI detector.
-
-
Data Analysis:
-
Using the GPC software and the polystyrene calibration curve, calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) for the PVDMA sample.
-
Experimental Workflow: GPC/SEC Analysis
Quantitative Data: GPC/SEC of PVDMA
The following table presents representative data for PVDMA homopolymers synthesized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, demonstrating the capability to produce polymers with varying molecular weights.
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| PVDMA-1 | 10,440 | 12,110 | 1.16 |
| PVDMA-2 | 15,460 | 17,624 | 1.14 |
| PVDMA-3 | 21,200 | 23,956 | 1.13 |
| Data adapted from characterization of poly(2-vinyl-4,4-dimethyl azlactone) (PVDMA)[7]. Mn and Mw values are relative to polystyrene standards. |
Alternative Methods for Molecular Weight Determination
While GPC/SEC is a powerful and common technique, other methods can provide complementary or, in some cases, more accurate data. The choice of method often depends on the specific information required, sample characteristics, and available equipment.
| Method | Principle | Molecular Weight Average | Type | Key Advantages | Key Disadvantages |
| GPC/SEC | Chromatographic separation based on hydrodynamic volume in solution.[1][2] | Mn, Mw, Mz, PDI | Relative | Provides full molecular weight distribution; fast analysis time.[1] | Requires calibration with standards that may not match the sample's hydrodynamic behavior.[2] |
| Static Light Scattering (SLS) | Measures the time-averaged intensity of light scattered by polymer molecules in solution, which is directly proportional to the Mw.[8][9] | Mw | Absolute | Absolute measurement (no standards needed for calibration); provides radius of gyration (Rg).[9][10] | Sensitive to dust/impurities; requires accurate knowledge of refractive index increment (dn/dc).[10] |
| Viscometry | Measures the viscosity of dilute polymer solutions. The increase in viscosity relative to the pure solvent is related to the polymer's molecular weight.[11][12] | Mv (Viscosity-average) | Relative | Simple, low-cost instrumentation; robust and easy to perform.[13] | Provides only an average MW, no distribution data; requires known Mark-Houwink constants (K and α).[11] |
| Mass Spectrometry (MALDI-TOF) | Soft ionization technique that generates intact macromolecular ions, which are then separated by their mass-to-charge ratio.[14] | Mn, Mw, PDI | Absolute | Provides absolute molecular weight and distribution; high mass accuracy and resolution. | Mass range limitations (often < 80 kDa); potential for fragmentation; matrix selection can be difficult.[14] |
| ¹H NMR Spectroscopy | Compares the integral of a signal from a polymer chain end-group to the integral of a signal from the repeating monomer units.[15] | Mn | Absolute | Absolute measurement; fast and non-destructive; requires no special equipment beyond a standard NMR.[15] | Only accurate for lower MW polymers where end-groups are detectable; requires distinct, well-resolved signals.[15] |
Detailed Methodologies for Alternative Techniques
Static Light Scattering (SLS)
Protocol:
-
Sample Preparation: Prepare a series of dilute solutions of the PVAz polymer in a suitable, filtered solvent (e.g., THF) at precisely known concentrations.
-
dn/dc Measurement: Determine the specific refractive index increment (dn/dc) of the PVAz/solvent system using a differential refractometer. This value is crucial for accurate MW calculation.
-
Measurement: For each concentration, measure the intensity of scattered light at multiple angles using a goniometer-based light scattering instrument.
-
Data Analysis: Construct a Zimm plot (a double extrapolation to zero concentration and zero angle) to determine the weight-average molecular weight (Mw), the second virial coefficient (A₂), and the radius of gyration (Rg). Alternatively, when coupled with a GPC system (SEC-MALLS), the Mw is determined for each fraction eluting from the column.[10]
Viscometry
Protocol:
-
Sample Preparation: Prepare a stock solution of PVAz in a suitable solvent (e.g., THF) and create a dilution series of at least four concentrations.
-
Flow Time Measurement: Using a capillary viscometer (e.g., an Ubbelohde viscometer) in a constant temperature bath, measure the flow time of the pure solvent (t₀) and each polymer solution (t).[11]
-
Calculations: Calculate the relative viscosity (η_rel = t/t₀) and specific viscosity (η_sp = η_rel - 1) for each concentration (c).
-
Data Analysis: Plot both reduced viscosity (η_sp/c) and inherent viscosity (ln(η_rel)/c) against concentration. Extrapolate the two lines to zero concentration; they should intercept at the same point, which gives the intrinsic viscosity ([η]).[16]
-
MW Determination: Use the Mark-Houwink equation, [η] = K * Mv^α, to calculate the viscosity-average molecular weight (Mv). The constants K and α are specific to the polymer-solvent-temperature system and must be obtained from literature or determined empirically.[11]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS
Protocol:
-
Sample Preparation: Mix the PVAz solution with a suitable matrix solution (e.g., dithranol) and a cationizing salt (e.g., sodium trifluoroacetate).
-
Target Spotting: Deposit a small volume of the mixture onto a MALDI target plate and allow it to dry, forming co-crystals of the polymer and matrix.
-
Mass Analysis: Irradiate the spot with a UV laser. The matrix absorbs the laser energy, leading to desorption and ionization of the polymer molecules. The ions are accelerated into a time-of-flight mass analyzer, which separates them based on their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectrum shows a distribution of polymer chains, from which Mn, Mw, and PDI can be calculated directly.
Logical Framework for Method Selection
Choosing the right technique depends on the research question. The following diagram illustrates a decision-making process for selecting a suitable method.
References
- 1. kinampark.com [kinampark.com]
- 2. aimplas.net [aimplas.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. Post-polymerization modification of poly(2-vinyl-4,4-dimethyl azlactone) as a versatile strategy for drug conjugation and stimuli-responsive release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. warwick.ac.uk [warwick.ac.uk]
- 9. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Virtual Labs [pcv-amrt.vlabs.ac.in]
- 12. support.hydramotion.com [support.hydramotion.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. labcompare.com [labcompare.com]
- 16. Virtual Labs [pcv-amrt.vlabs.ac.in]
A Comparative Guide to Validating Amine Conjugation Efficiency: Poly(vinyl azlactone) vs. N-Hydroxysuccinimide Ester Chemistries
For researchers, scientists, and drug development professionals, the covalent conjugation of amine-containing molecules to polymers is a cornerstone of creating advanced biomaterials, drug delivery systems, and diagnostic tools. The choice of polymer and conjugation chemistry is critical to achieving the desired efficiency, stability, and functionality of the final product. This guide provides an objective comparison between two prominent amine-reactive polymer systems: poly(vinyl azlactone) (PVA) and N-hydroxysuccinimide (NHS) ester-functionalized polymers. We present a summary of their performance, detailed experimental protocols for validating conjugation efficiency, and visual workflows to aid in experimental design.
Performance Comparison: Poly(vinyl azlactone) vs. NHS-Ester Polymers
The selection of an appropriate amine-reactive polymer depends on several factors, including the desired reaction conditions, the stability of the resulting linkage, and the nature of the molecule to be conjugated. Below is a summary of the key characteristics of poly(vinyl azlactone) and NHS-ester functionalized polymers.
| Feature | Poly(vinyl azlactone) (PVA) | N-Hydroxysuccinimide (NHS) Ester Polymers |
| Reactive Group | Azlactone Ring | N-Hydroxysuccinimide Ester |
| Reaction with Primary Amines | Ring-opening reaction to form a stable amide bond. This reaction is typically rapid at room temperature and does not require a catalyst.[1] | Nucleophilic acyl substitution to form a stable amide bond.[2] |
| Reaction pH | Wide pH range, can be performed in both organic and aqueous solutions. | Optimal at a slightly alkaline pH of 7.2-8.5.[3] |
| Reaction Byproducts | None | N-hydroxysuccinimide is released. |
| Hydrolytic Stability of Reactive Group | Azlactone groups are generally stable in the absence of strong nucleophiles.[4] | NHS esters are susceptible to hydrolysis, especially at higher pH, which competes with the amine conjugation reaction. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[3][5] |
| Stability of Conjugate Bond | The resulting amide bond is highly stable and resistant to hydrolysis.[6] | The resulting amide bond is highly stable under physiological conditions.[3] |
| Key Advantages | High reactivity, no byproducts, good hydrolytic stability of the polymer before conjugation. | Well-established chemistry with a wide range of commercially available reagents. |
| Key Disadvantages | Fewer commercially available pre-activated PVA polymers compared to NHS-ester polymers. | The competing hydrolysis reaction can lead to lower and more variable conjugation efficiencies. Requires careful control of pH. Buffers containing primary amines (e.g., Tris) cannot be used.[2] |
Experimental Protocols for Validating Amine Conjugation
Accurate quantification of amine conjugation is essential for quality control and for understanding the structure-activity relationship of the final conjugate. The following are detailed protocols for three common methods used to validate amine conjugation efficiency.
Orange II Colorimetric Assay
This method is a simple and cost-effective way to quantify the number of primary amine groups on a polymer surface. It is based on the electrostatic interaction between the negatively charged Orange II dye and protonated primary amines under acidic conditions.[7]
Materials:
-
Orange II dye solution (e.g., 1 mg/mL in deionized water)
-
Phosphate buffer (pH 3.0)
-
Deionized water
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare samples of the amine-conjugated polymer and an unconjugated control polymer.
-
Dye Binding: Immerse the polymer samples in the Orange II dye solution at a specific concentration in pH 3.0 phosphate buffer. Incubate for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 40°C) to allow for dye binding.
-
Washing: Remove the samples from the dye solution and wash them thoroughly with pH 3.0 phosphate buffer to remove any non-specifically bound dye. Repeat the washing step until the wash solution is clear.
-
Dye Elution: Elute the bound dye from the polymer surface by immersing the samples in a known volume of a high pH buffer (e.g., pH 12 phosphate buffer).
-
Quantification: Measure the absorbance of the eluted dye solution using a spectrophotometer at the maximum absorbance wavelength for Orange II (typically around 485 nm).
-
Calculation: Use a standard curve of known Orange II concentrations to determine the amount of dye eluted from the polymer. This amount corresponds to the number of primary amine groups on the polymer surface, assuming a 1:1 binding stoichiometry.[8]
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that can provide information about the elemental composition and chemical states of atoms on the surface of a material. It is a powerful tool for confirming the presence of conjugated amines and quantifying their surface concentration.[9]
Procedure:
-
Sample Preparation: Mount the amine-conjugated polymer and a control sample onto the XPS sample holder. Ensure the samples are clean and free of contaminants.
-
Data Acquisition: Introduce the samples into the ultra-high vacuum chamber of the XPS instrument. Irradiate the sample surface with X-rays and collect the emitted photoelectrons.
-
Survey Scan: Perform a survey scan to identify all the elements present on the polymer surface.
-
High-Resolution Scans: Acquire high-resolution scans of the relevant elemental regions, such as Carbon 1s (C 1s), Oxygen 1s (O 1s), and Nitrogen 1s (N 1s).
-
Data Analysis:
-
Peak Fitting: Deconvolute the high-resolution N 1s spectrum to identify the different nitrogen chemical states. The peak corresponding to the amide bond formed upon conjugation will have a characteristic binding energy.
-
Quantification: Calculate the atomic concentration of nitrogen from the survey scan. The increase in the nitrogen signal on the conjugated polymer compared to the control can be used to quantify the amount of conjugated amine. For more precise quantification, the ratio of the amide nitrogen peak area to the total carbon peak area can be used.[10]
-
19F NMR Spectroscopy for Primary Amine Quantification
This method involves derivatizing the primary amine groups on the polymer with a fluorine-containing reagent, followed by quantification using 19F NMR. It is a highly sensitive and specific method for primary amines.[11]
Materials:
-
Amine-conjugated polymer
-
Trifluoromethylated aromatic aldehyde (e.g., 4-(Trifluoromethyl)benzaldehyde) as a derivatizing agent
-
Internal standard with a known 19F signal (e.g., 1,3,5-Trifluorobenzene)
-
Deuterated solvent (e.g., DMSO-d6)
-
NMR spectrometer
Procedure:
-
Derivatization: In an NMR tube, dissolve a known amount of the amine-conjugated polymer in the deuterated solvent. Add a known amount of the internal standard. Then, add an excess of the trifluoromethylated aromatic aldehyde. The primary amines on the polymer will react with the aldehyde to form an imine (Schiff base) with a unique 19F NMR signal.[12]
-
NMR Analysis: Acquire the 19F NMR spectrum of the sample.
-
Quantification: Integrate the area of the 19F signal corresponding to the imine and the area of the 19F signal from the internal standard.
-
Calculation: The molar amount of primary amine can be calculated using the following formula:
(Moles of Primary Amine) = [(Integration of Imine Signal) / (Number of Fluorine atoms in Imine)] / [(Integration of Internal Standard Signal) / (Number of Fluorine atoms in Internal Standard)] * (Moles of Internal Standard)
Visualizing the Process: Workflows and Reaction Pathways
Diagrams are essential tools for understanding complex experimental processes and chemical reactions. The following diagrams, generated using the DOT language, illustrate the experimental workflow for validating amine conjugation and the chemical pathways involved.
Caption: Experimental workflow for amine conjugation and validation.
References
- 1. Azlactone-Functionalized Polymers as Reactive Platforms for the Design of Advanced Materials: Progress in the Last Ten Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantifying amines in polymers by XPS | springerprofessional.de [springerprofessional.de]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Vinyl Azlactone's Reactivity with Other Functional Monomers
In the realm of polymer chemistry, the selection of functional monomers is paramount to designing materials with tailored properties for advanced applications, including drug delivery, biomaterials, and coatings. This guide provides a comprehensive comparison of the reactivity of 2-vinyl-4,4-dimethylazlactone (VDMA), a versatile functional monomer, with other commonly used functional monomers such as acrylates, methacrylates, styrene, and N-vinylpyrrolidone (NVP). The analysis is supported by experimental data on copolymerization reactivity and post-polymerization modification kinetics, offering researchers, scientists, and drug development professionals a robust resource for informed monomer selection.
Polymerization Reactivity: A Quantitative Comparison
The reactivity of a monomer in a copolymerization system is crucial as it dictates the composition and microstructure of the resulting polymer. Monomer reactivity ratios (r) quantify the relative tendency of a growing polymer chain to add a monomer of its own kind versus the comonomer.
Copolymerization Reactivity Ratios
The following table summarizes the experimentally determined reactivity ratios for VDMA and other functional monomers in free-radical copolymerization.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | Copolymerization Tendency |
| VDMA | Methyl Methacrylate (MMA) | 1.3 - 1.5 | 0.4 - 0.6 | ~0.5 - 0.9 | Random/Ideal |
| VDMA | Methacrylic Acid (MAA) | 1.36[1] | 0.41[1] | 0.56 | Random |
| Styrene (St) | Methyl Methacrylate (MMA) | 0.52 | 0.46 | 0.24 | Alternating Tendency |
| N-Vinylpyrrolidone (NVP) | Methyl Methacrylate (MMA) | 0.03 | 1.69 | 0.05 | Alternating Tendency |
| N-Vinylpyrrolidone (NVP) | Acrylic Acid (AA) | >1 | <1 | <1 | Random (NVP rich) |
| Butyl Acrylate (BA) | Vinyl Acetate (VAc) | 0.417 | 0.071 | 0.03 | Alternating Tendency[2] |
Note: The reactivity ratios for VDMA with MMA can vary depending on the experimental conditions and conversion.
From the data, it is evident that VDMA exhibits a higher reactivity than methacrylic acid in copolymerization.[1] The product of the reactivity ratios (r1 * r2) for VDMA with both MMA and MAA is less than 1, indicating a tendency towards random copolymerization.[1] In contrast, systems like styrene-MMA and NVP-MMA show a stronger alternating tendency due to the significant difference in their monomer polarities.
Homopolymerization Kinetics
| Monomer | Propagation Rate Constant (k_p) at 60°C (L mol⁻¹ s⁻¹) |
| Styrene | ~350 |
| Methyl Methacrylate (MMA) | ~800 |
| Butyl Acrylate (BA) | ~25,000 |
| N-Vinylpyrrolidone (NVP) | ~1,500 |
Generally, acrylates exhibit significantly higher propagation rates than methacrylates and styrene, leading to faster polymerization.
Post-Polymerization Modification: A Key Advantage of Vinyl Azlactone
A defining feature of VDMA is the highly reactive azlactone ring, which readily undergoes nucleophilic ring-opening reactions. This allows for the facile post-polymerization modification of VDMA-containing polymers, enabling the introduction of a wide range of functionalities.
Reactivity with Amines: Azlactone vs. NHS Ester
The most common application of the azlactone functionality is its reaction with primary amines to form stable amide linkages. This reactivity is often compared to that of N-hydroxysuccinimide (NHS) esters, another class of amine-reactive functional groups.
| Feature | Azlactone | NHS Ester |
| Reaction with primary amines | Rapid, often considered a "click" reaction | Efficient, but can be slower |
| Byproducts | None | N-hydroxysuccinimide |
| Hydrolytic Stability | Relatively stable in aqueous conditions | Prone to hydrolysis, especially at higher pH |
| Optimal Reaction pH | Broad range, including neutral pH | Typically pH 7.5 - 8.5 |
Kinetic studies have shown that the aminolysis of azlactones is highly efficient and can proceed rapidly under mild conditions. While direct kinetic comparisons are scarce, the superior hydrolytic stability of the azlactone ring is a significant advantage, allowing for reactions in aqueous environments with minimal competing side reactions.[3] NHS esters, on the other hand, require careful pH control to balance amine reactivity with hydrolysis.[4][5]
Experimental Protocols
Determination of Monomer Reactivity Ratios
Objective: To determine the relative reactivity of two monomers in a copolymerization reaction.
Methodology (Low Conversion Method):
-
Preparation of Monomer Feed Solutions: Prepare a series of monomer feed solutions with varying molar ratios of Monomer 1 (M1) and Monomer 2 (M2) in a suitable solvent. A typical total monomer concentration is 1-2 M.
-
Initiator Addition: Add a free-radical initiator, such as azobisisobutyronitrile (AIBN), to each monomer solution. The initiator concentration is typically in the range of 0.1-1 mol% with respect to the total monomer concentration.
-
Polymerization: Degas the solutions by several freeze-pump-thaw cycles to remove oxygen. Place the sealed reaction vessels in a constant temperature bath (e.g., 60°C) to initiate polymerization.
-
Low Conversion: Quench the reactions at low monomer conversion (<10%) by rapidly cooling the vessels and adding an inhibitor like hydroquinone. This ensures that the monomer feed composition remains relatively constant throughout the polymerization.
-
Polymer Isolation and Purification: Precipitate the polymer by adding the reaction mixture to a non-solvent. Filter, wash, and dry the polymer to a constant weight.
-
Copolymer Composition Analysis: Determine the molar composition of the copolymer using techniques such as ¹H NMR spectroscopy or elemental analysis.
-
Calculation of Reactivity Ratios: Use a suitable method, such as the Fineman-Ross or Kelen-Tüdös method, to plot the experimental data and determine the reactivity ratios, r1 and r2. More advanced non-linear least squares methods are now recommended for higher accuracy.
Post-Polymerization Modification of Poly(VDMA) with a Primary Amine
Objective: To functionalize a VDMA-containing polymer with a primary amine.
Methodology:
-
Polymer Dissolution: Dissolve the poly(VDMA) or a VDMA-containing copolymer in a suitable aprotic solvent such as DMF, THF, or dioxane.
-
Amine Addition: Add the primary amine-containing molecule to the polymer solution. An excess of the amine is often used to ensure complete reaction of the azlactone groups.
-
Reaction: Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 40-50°C) for a specified period (typically a few hours to overnight).
-
Monitoring the Reaction: The progress of the reaction can be monitored by FTIR spectroscopy by observing the disappearance of the characteristic azlactone carbonyl peak at ~1815 cm⁻¹ and the appearance of an amide carbonyl peak at ~1650 cm⁻¹.
-
Purification: Purify the functionalized polymer by precipitation in a non-solvent, followed by filtration and drying. Dialysis may also be used for purification, especially for water-soluble polymers.
Visualizing Reaction Pathways and Workflows
Caption: Experimental workflows for determining reactivity ratios and performing post-polymerization modification.
Caption: Comparison of post-polymerization modification with azlactone and NHS ester.
References
- 1. researchgate.net [researchgate.net]
- 2. Bulk Free Radical Terpolymerization of Butyl Acrylate, 2-Methylene-1,3-Dioxepane and Vinyl Acetate: Terpolymer Reactivity Ratio Estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Performance of Poly(vinyl azlactone) Scaffolds in Cell Culture: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the diverse landscape of cell culture scaffolds, selecting the optimal material is paramount for achieving reliable and translatable results. Poly(vinyl azlactone) (PVAzl) has emerged as a versatile polymer platform, primarily recognized for its reactive nature that allows for straightforward surface functionalization. This guide provides a comprehensive comparison of the performance of PVAzl-based scaffolds with commonly used alternatives: tissue culture polystyrene, collagen, and poly(lactic-co-glycolic acid) (PLGA). The information presented herein is based on available experimental data to aid in the informed selection of scaffolds for various cell culture applications.
Executive Summary
Poly(vinyl azlactone) scaffolds offer a unique advantage due to the highly reactive azlactone rings along their polymer backbone. This reactivity facilitates the covalent immobilization of a wide array of biomolecules, such as proteins and peptides, without the need for complex chemistries. This feature allows for the precise tuning of the scaffold's surface to mimic specific cellular microenvironments, potentially enhancing cell adhesion, proliferation, and differentiation.
While direct comparative studies quantifying the performance of unmodified PVAzl scaffolds against other materials are limited, the existing body of research on functionalized PVAzl surfaces provides valuable insights into its potential. This guide synthesizes this information and juxtaposes it with established data for polystyrene, collagen, and PLGA to offer a comparative perspective.
Performance Comparison
The following tables summarize the performance of PVAzl-based scaffolds in comparison to standard cell culture materials. It is important to note that the data for PVAzl is often derived from studies where the polymer is used as a coating or is functionalized with cell-adhesive moieties.
Table 1: Comparison of Cell Viability and Proliferation
| Scaffold Material | Cell Type(s) | Key Findings |
| Poly(vinyl azlactone) (PVAzl) - Functionalized | HeLa, HEK-293 | Modified PVAzl demonstrates high cellular biocompatibility, with cell viability remaining high even at varying concentrations.[1] |
| Tissue Culture Polystyrene (TCPS) | Adherent cells | Supports good attachment and proliferation of a wide range of adherent cell lines.[2] |
| Collagen | Fibroblasts, Chondrocytes | Promotes high cell viability and proliferation, often showing comparable or superior performance to gelatin scaffolds.[3] |
| Poly(lactic-co-glycolic acid) (PLGA) | Mesenchymal Stem Cells (MSCs), LNCaP | Demonstrates good biocompatibility and supports optimal cell growth and differentiation over extended periods.[4][5] |
Table 2: Comparison of Cell Adhesion
| Scaffold Material | Key Adhesion Characteristics |
| Poly(vinyl azlactone) (PVAzl) - Functionalized | The reactive surface allows for covalent immobilization of adhesion-promoting molecules, leading to controlled and enhanced cell attachment.[6] Unmodified PVAzl films can also facilitate cell attachment through covalent bonding with proteins in the serum-containing media.[6] |
| Tissue Culture Polystyrene (TCPS) | Surface treatment creates a hydrophilic, negatively charged surface that promotes the adsorption of serum proteins like vitronectin, which in turn facilitates cell adhesion.[2][7][8][9] |
| Collagen | As a natural component of the extracellular matrix (ECM), it inherently possesses binding sites for cell surface receptors (integrins), leading to excellent cell adhesion.[10] |
| Poly(lactic-co-glycolic acid) (PLGA) | Surface properties such as hydrophilicity and the presence of cell recognition sites can be limited, often requiring surface modification to improve cell adhesion.[11] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of common experimental protocols used to assess scaffold performance.
Cell Seeding on Hydrogel Scaffolds
A general protocol for seeding cells onto or within hydrogel scaffolds involves preparing a sterile hydrogel solution, mixing it with a cell suspension at the desired concentration, and dispensing the mixture into a culture vessel. The hydrogel is then allowed to crosslink, typically through temperature changes or the addition of a crosslinking agent, encapsulating the cells in a 3D environment. For seeding on top of a pre-formed hydrogel, the cell suspension is simply added to the surface of the gelled scaffold.[12][13][14][15]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Preparation of MTT Solution: A stock solution of MTT (typically 5 mg/mL in PBS) is prepared, filter-sterilized, and stored protected from light.
-
Incubation: The culture medium is removed from the cell-seeded scaffolds, and fresh medium containing MTT (final concentration usually 0.5 mg/mL) is added. The scaffolds are then incubated for a period (e.g., 1-4 hours) at 37°C to allow for the formation of formazan crystals by metabolically active cells.[16][17]
-
Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., acidified isopropanol or DMSO) is added to dissolve the purple formazan crystals.[16][17]
-
Quantification: The absorbance of the solubilized formazan is measured using a spectrophotometer at a wavelength of approximately 570 nm.[16][17]
Live/Dead Staining for Cell Viability
This fluorescence-based assay provides a direct visualization of live and dead cells within a scaffold.
-
Preparation of Staining Solution: A working solution containing two fluorescent dyes is prepared. Calcein-AM is a cell-permeant dye that is converted by intracellular esterases in live cells to the green fluorescent calcein. Ethidium homodimer-1 (EthD-1) can only enter cells with compromised membranes (dead cells) and binds to nucleic acids, emitting red fluorescence.[18][19][20][21][22]
-
Staining: The cell-seeded scaffolds are washed with a buffered saline solution (e.g., PBS) and then incubated with the Live/Dead staining solution for a specified time (e.g., 15-30 minutes) at room temperature, protected from light.[18][19][20][21][22]
-
Imaging: After incubation, the scaffolds are washed again and immediately imaged using a fluorescence microscope with appropriate filters to visualize the green (live) and red (dead) cells.[18][19][20][21][22]
Signaling Pathways and Experimental Workflows
The interaction of cells with a scaffold is not merely physical; it involves complex signaling cascades that dictate cell fate. The ability to functionalize PVAzl scaffolds with specific ligands allows for the targeted activation of cellular signaling pathways.
Experimental Workflow: Functionalization of PVAzl Scaffolds
The following diagram illustrates a typical workflow for modifying a PVAzl scaffold to enhance cell adhesion and guide cell behavior.
Caption: Workflow for functionalizing a PVAzl scaffold to promote specific cell responses.
Cell Adhesion Signaling Pathway
Cell adhesion to the extracellular matrix, or a scaffold mimicking it, is primarily mediated by integrin receptors. The functionalization of PVAzl scaffolds with ligands such as the RGD (Arginine-Glycine-Aspartic acid) peptide can trigger integrin-mediated signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Polyvinyl Alcohol Hydrogels for Controlled Glucose Release in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of gelatin and collagen scaffolds for fibroblast cell culture | Journal of Metals, Materials and Minerals [jmmm.material.chula.ac.th]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Design of PLGA-based Scaffolds for Developing and Differentiating Mesenchymal Stem Cells (MSCs) - Lorestan University of Medical Sciences [eprints.lums.ac.ir]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Adhesion of cells to polystyrene surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Adhesion of cells to polystyrene surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review of Cell Adhesion Studies for Biomedical and Biological Applications [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Measuring Cell Adhesion and Proliferation in Polymer Scaffolds by X-Ray Microcomputed Tomography | NIST [nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. biomaterials.pl [biomaterials.pl]
- 15. Measuring Cell Adhesion and Proliferation in Polymer Scaffolds by X-Ray Microcomputed Tomography | NIST [nist.gov]
- 16. A Practical Guide to Hydrogels for Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Development and Utilization of Multifunctional Polymeric Scaffolds for the Regulation of Physical Cellular Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 20. biophysik.physik.uni-muenchen.de [biophysik.physik.uni-muenchen.de]
- 21. researchgate.net [researchgate.net]
- 22. In Vitro Biocompatibility of Hydrogel Polyvinyl Alcohol/Moringa oleifera Leaf Extract/Graphene Oxide for Wound Dressing - PMC [pmc.ncbi.nlm.nih.gov]
Stability Showdown: Amide Bonds from Poly(vinyl azlactone) Emerge as a Robust Alternative in Bioconjugation
A detailed comparison reveals the exceptional hydrolytic stability of amide bonds formed from poly(vinyl azlactone) (PVAz), positioning it as a superior choice for researchers, scientists, and drug development professionals seeking long-term conjugate stability. This guide provides an objective analysis of PVAz-derived amide bonds against other common conjugation chemistries, supported by experimental data and detailed protocols.
In the realm of bioconjugation, the stability of the linkage between a polymer and a therapeutic agent or targeting ligand is paramount to the efficacy and safety of the final product. Poly(vinyl azlactone) has gained significant traction as a versatile platform for bioconjugation due to its reactivity with a wide range of nucleophiles, including primary amines, to form stable amide bonds.[1][2][3] Experimental evidence strongly indicates that these amide linkages exhibit remarkable resistance to hydrolysis, a critical factor for applications requiring prolonged exposure to physiological conditions.
Unparalleled Hydrolytic Stability of PVAz-Derived Amide Bonds
A systematic investigation into the hydrolysis rate of polymers derived from poly(2-vinyl-4,4-dimethylazlactone) (PVDMA) highlights the superior stability of amide linkages. In a comparative study, PVDMA was functionalized with molecules containing primary amine, hydroxyl, or thiol groups, resulting in amide, ester, or thioester linkages, respectively. The stability of these linkages was monitored at 25°C and 50°C across pH values of 5.5, 7.5, and 8.5. The results were unequivocal: the hydrolysis of the amide-functionalized PVDMA was negligible over a 300-hour period under all tested conditions.[4] In stark contrast, the ester and thioester linkages demonstrated significant degradation, with hydrolysis rates increasing with both higher pH and temperature.[4] This inherent stability of the amide bond is attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts a partial double bond character to the C-N bond, making it more resistant to cleavage.[5]
The reactivity of the azlactone group itself is a key advantage. The ring-opening reaction with primary amines is efficient, proceeds rapidly at room temperature, and does not require a catalyst, nor does it generate byproducts.[1] This contrasts with other reactive polymers, such as those containing N-hydroxysuccinimide (NHS) esters, where the activated ester is more susceptible to competitive hydrolysis, especially in aqueous functionalization conditions.[1]
Comparative Stability of Conjugation Chemistries
To provide a clear perspective for researchers, the following tables summarize the stability of PVAz-derived amide bonds in comparison to other commonly used conjugation chemistries.
| Linkage Type | Polymer Platform | pH | Temperature (°C) | Observation | Reference |
| Amide | Poly(vinyl azlactone) | 5.5, 7.5, 8.5 | 25, 50 | Negligible hydrolysis over 300 hours | [4] |
| Ester | Poly(vinyl azlactone) | 5.5, 7.5, 8.5 | 25, 50 | Hydrolysis rate increases with increasing pH and temperature | [4] |
| Thioester | Poly(vinyl azlactone) | 5.5, 7.5, 8.5 | 25, 50 | Hydrolysis rate increases with increasing pH and temperature; faster than ester hydrolysis | [4] |
| Linker Chemistry | Target Functional Group | Resulting Linkage | Stability Profile | Key Considerations |
| Poly(vinyl azlactone) | Primary Amines | Amide | Highly stable across a wide pH and temperature range.[4] | Excellent for long-term applications in physiological conditions. |
| NHS Ester | Primary Amines | Amide | Moderately stable . Prone to hydrolysis, especially at pH > 8.[6][7] The half-life can decrease from hours at pH 7 to minutes at pH 8.6.[7] | Reaction should be performed at neutral to slightly basic pH (7.2-8.5).[8] Susceptible to competitive hydrolysis in aqueous media.[1][7] |
| Maleimide | Thiols | Thioether | Conditionally stable . Can be susceptible to retro-Michael reaction (reversibility), particularly in the presence of other thiols. | Reaction is optimal at pH 6.5-7.5.[6] At higher pH, it can react with amines.[6] |
| Click Chemistry (CuAAC/SPAAC) | Azides and Alkynes | Triazole | Highly stable and irreversible .[6] | Generally insensitive to pH (typically 4-11).[6] CuAAC requires a copper catalyst which can be cytotoxic.[6] |
Experimental Protocols
Protocol for Amine Conjugation to Poly(vinyl azlactone)
This protocol describes a general method for conjugating a primary amine-containing molecule to a poly(vinyl azlactone) backbone.
-
Dissolution of PVAz: Dissolve the poly(vinyl azlactone) polymer in a suitable aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to a desired concentration (e.g., 10 mg/mL).
-
Amine Solution Preparation: Dissolve the primary amine-containing molecule in the same solvent. The molar ratio of amine to azlactone monomer units should be optimized for the desired degree of functionalization. A slight excess of the amine is often used.
-
Reaction: Add the amine solution to the PVAz solution. The reaction is typically carried out at room temperature with stirring.
-
Reaction Time: The reaction is generally rapid and can proceed to completion within a few hours.[1] Reaction progress can be monitored by techniques such as FTIR (disappearance of the azlactone carbonyl peak around 1815 cm⁻¹) or ¹H NMR.
-
Purification: The resulting polymer-conjugate can be purified to remove unreacted small molecules by methods such as dialysis, size-exclusion chromatography, or precipitation in a non-solvent.
-
Characterization: Confirm the successful conjugation using techniques like ¹H NMR, FTIR, and UV-Vis spectroscopy (if the conjugated molecule has a chromophore).
Protocol for Assessing Hydrolytic Stability using ¹H NMR Spectroscopy
This protocol outlines a method to evaluate the stability of the formed amide bond under different pH conditions.
-
Sample Preparation: Prepare solutions of the purified polymer-conjugate in different buffer systems (e.g., acetate buffer for pH 5.5, phosphate-buffered saline for pH 7.4, and borate buffer for pH 8.5) at a known concentration. Use deuterated buffers (e.g., D₂O) for NMR analysis.
-
Incubation: Incubate the samples at controlled temperatures (e.g., 25°C and 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 0, 24, 48, 96, 168, 300 hours), acquire a ¹H NMR spectrum of an aliquot from each sample.
-
Data Analysis: Monitor the ¹H NMR spectra for the appearance of signals corresponding to the hydrolyzed small molecule and changes in the polymer backbone signals. The percentage of hydrolysis can be quantified by integrating the signals of the released molecule relative to a stable internal standard or a non-labile proton signal on the polymer backbone.
-
Kinetic Analysis: Plot the percentage of hydrolysis versus time to determine the hydrolysis rate. If the hydrolysis follows pseudo-first-order kinetics, the rate constant (k) can be determined from the slope of a plot of the natural logarithm of the remaining conjugate concentration versus time.
Visualizing the Processes
To further clarify the concepts discussed, the following diagrams illustrate the chemical reaction, experimental workflow, and a decision-making process for selecting a conjugation chemistry.
Caption: Reaction of poly(vinyl azlactone) with a primary amine.
Caption: Experimental workflow for stability assessment.
Caption: Selecting a conjugation chemistry based on stability.
References
- 1. Azlactone-Functionalized Polymers as Reactive Platforms for the Design of Advanced Materials: Progress in the Last Ten Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azlactone-functionalized polymers as reactive platforms for the design of advanced materials: Progress in the last ten years - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Lynn Research Group,UW-Madison, Department of Chemical and Biological Engineering [lynn.che.wisc.edu]
- 4. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Comparative Analysis of RAFT Agents for Vinyl Azlactone Polymerization: A Guide for Researchers
For researchers, scientists, and drug development professionals, the controlled polymerization of vinyl azlactone (VDMA) is a critical step in the synthesis of functional polymers for a variety of biomedical applications. The choice of a suitable Reversible Addition-Fragmentation chain Transfer (RAFT) agent is paramount to achieving well-defined polymers with controlled molecular weights and low polydispersity. This guide provides an objective comparison of two commonly employed RAFT agents for VDMA polymerization: 2-(2-cyanopropyl) dithiobenzoate (CPDB) and 2-dodecylsulfanylthiocarbonyl-sulfanyl-2-methylpropionic acid (DMP).
The controlled radical polymerization of 2-vinyl-4,4-dimethyl azlactone (VDMA) using RAFT has been demonstrated to be an effective method for producing well-defined polymers.[1][2] Studies have shown that both CPDB and DMP can effectively control the polymerization of VDMA, leading to polymers with low polydispersity.[1][2] This controlled behavior is crucial for applications where polymer architecture and functionality are critical.
Performance Comparison of RAFT Agents
The selection of a RAFT agent is a critical step in achieving a successful polymerization with predictable molecular weights and narrow molecular weight distributions.[3][4] The following table summarizes the key performance indicators for CPDB and DMP in the RAFT polymerization of VDMA based on available experimental data.
| RAFT Agent | Monomer | Solvent | Temperature (°C) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Polymerization Kinetics | Reference |
| CPDB | VDMA | Benzene | 65 | Well-defined | Low | Pseudo-first-order | [1][2] |
| DMP | VDMA | Benzene | 65 | Well-defined | Low | Pseudo-first-order | [1][2] |
Table 1: Comparative Performance of CPDB and DMP in RAFT Polymerization of 2-Vinyl-4,4-dimethylazlactone (VDMA). Both agents demonstrate good control, yielding polymers with low polydispersity.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis of polymers via RAFT polymerization. Below are generalized yet detailed methodologies for the RAFT polymerization of VDMA using either CPDB or DMP as the chain transfer agent.
General Procedure for RAFT Polymerization of VDMA
A typical experimental setup for RAFT polymerization involves the following steps:
-
Reagent Preparation : A solution is prepared containing the monomer (2-vinyl-4,4-dimethylazlactone), a thermal initiator such as AIBN, and the selected RAFT agent (CPDB or DMP) in a suitable solvent like benzene.[5][6]
-
Degassing : The reaction mixture is thoroughly degassed to remove oxygen, which can terminate the radical polymerization. This is typically achieved through several freeze-evacuate-thaw cycles.[5]
-
Polymerization : The sealed reaction vessel is then placed in a heated oil bath at a controlled temperature (e.g., 65 °C) to initiate polymerization.[1][2][5]
-
Monitoring and Termination : The progress of the reaction can be monitored by taking samples at different time intervals and analyzing them using techniques like proton NMR for monomer conversion and gel permeation chromatography (GPC) to determine molecular weight and polydispersity.[7] The polymerization is quenched once the desired degree of polymerization is achieved.[7]
Experimental Workflow
The following diagram illustrates a typical workflow for the RAFT polymerization of vinyl azlactone.
Figure 1: A generalized workflow for the RAFT polymerization of vinyl azlactone.
Logical Relationship of RAFT Polymerization Components
The success of a RAFT polymerization is dependent on the interplay between the monomer, initiator, and the RAFT agent. The following diagram illustrates this relationship.
Figure 2: Interrelationship of key components in RAFT polymerization of vinyl azlactone.
Conclusion
Both 2-(2-cyanopropyl) dithiobenzoate (CPDB) and 2-dodecylsulfanylthiocarbonyl-sulfanyl-2-methylpropionic acid (DMP) are effective RAFT agents for the controlled polymerization of 2-vinyl-4,4-dimethylazlactone (VDMA). They enable the synthesis of well-defined polymers with low polydispersity, which is a critical requirement for many advanced applications in drug development and materials science. The choice between these agents may depend on specific experimental conditions, desired polymer characteristics, and downstream applications. The provided protocols and workflows offer a foundational guide for researchers to successfully implement RAFT polymerization of vinyl azlactone in their laboratories. Further research focusing on a direct, side-by-side quantitative comparison under varied conditions would be beneficial to the scientific community for fine-tuning polymer synthesis.
References
End-Group Analysis of Poly(4,4-Dimethyl-2-vinyloxazol-5(4H)-one): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The determination of polymer end-groups is a critical aspect of polymer characterization, providing insights into the polymerization mechanism, molecular weight, and potential for post-polymerization modification. This guide offers a comparative overview of analytical techniques for the end-group analysis of polymers derived from 4,4-Dimethyl-2-vinyloxazol-5(4H)-one, a monomer of interest for biomedical and drug delivery applications.
Introduction to End-Group Analysis
End-groups are the structural units at the termini of a polymer chain.[1] Their identity is dictated by the initiation, termination, and any chain transfer events that occur during polymerization.[1] For polymers of this compound, which are typically synthesized via radical polymerization, the end-groups will originate from the initiator fragments and any chain transfer agents used.[1] Techniques such as copper-mediated living radical polymerization offer a high degree of control over the end-group functionality.
This guide focuses on three primary analytical techniques for end-group analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method offers distinct advantages and provides complementary information for a comprehensive characterization of the polymer.
Comparison of Analytical Techniques
The choice of analytical technique for end-group analysis depends on several factors, including the expected molecular weight of the polymer, the nature of the end-groups, and the desired level of detail (qualitative vs. quantitative).
| Technique | Principle | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | Quantitative determination of the number-average molecular weight (Mn) by comparing the signal integrals of end-groups to those of the repeating monomer units.[2][3] | Provides quantitative data, relatively straightforward for polymers with distinct end-group signals. | Sensitivity can be a limitation for high molecular weight polymers where end-group concentration is low.[3] |
| Mass Spectrometry (MALDI-TOF, ESI) | Measures the mass-to-charge ratio of ionized molecules. | Precise mass determination of the polymer chains, allowing for the identification of end-group masses and fragmentation patterns. | High sensitivity and ability to identify unexpected end-groups or side products. | Quantification can be challenging due to variations in ionization efficiency for different polymer chains. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Qualitative identification of functional groups present in the polymer, including those at the chain ends.[4] | Rapid and non-destructive analysis. | Primarily qualitative; distinguishing end-group signals from the polymer backbone can be difficult. |
Experimental Protocols
Detailed experimental procedures are crucial for obtaining reliable and reproducible data in polymer characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To quantitatively determine the number-average molecular weight (Mn) by end-group analysis.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of the poly(this compound) sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, particularly for the end-group signals.
-
Data Analysis:
-
Identify the signals corresponding to the protons of the repeating monomer unit and the protons of the initiator/terminator fragments at the chain ends.
-
Integrate the respective signals accurately.
-
Calculate the degree of polymerization (DP) using the following formula: DP = (Integral of repeating unit protons / Number of protons per repeating unit) / (Integral of end-group protons / Number of protons per end-group)
-
Calculate Mn using the formula: Mn = (DP × Molecular weight of monomer) + Molecular weight of end-groups
-
Expected Results: For a polymer synthesized by radical polymerization using an initiator like azobisisobutyronitrile (AIBN), characteristic signals from the initiator fragments would be expected in the upfield region of the spectrum, distinct from the signals of the polymer backbone.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
Objective: To identify the mass of the polymer chains and deduce the end-group composition.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the polymer in a suitable solvent (e.g., tetrahydrofuran, THF).
-
Prepare a solution of a suitable matrix (e.g., dithranol, α-cyano-4-hydroxycinnamic acid) in the same or a miscible solvent.[5]
-
Prepare a solution of a cationizing agent (e.g., sodium trifluoroacetate, silver trifluoroacetate) if necessary.[5]
-
Mix the polymer solution, matrix solution, and cationizing agent solution in an appropriate ratio.
-
Spot a small volume (typically 1 µL) of the mixture onto the MALDI target plate and allow it to dry completely.[5]
-
-
Data Acquisition: Acquire the mass spectrum using a MALDI-TOF mass spectrometer in the appropriate mode (linear for high mass, reflectron for high resolution).
-
Data Analysis:
-
The resulting spectrum will show a distribution of peaks, each corresponding to a polymer chain of a specific length.
-
The mass of each peak can be represented by the formula: Mass = (n × Molecular weight of monomer) + Mass of initiator fragment + Mass of terminating group + Mass of cation
-
By analyzing the mass difference between adjacent peaks (which should correspond to the mass of the monomer unit) and the overall mass, the masses of the end-groups can be determined.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To qualitatively identify the functional groups present in the polymer, including end-groups.
Methodology:
-
Sample Preparation: The polymer sample can be analyzed directly as a thin film cast from solution or as a KBr pellet.
-
Data Acquisition: Record the FTIR spectrum over the appropriate wavenumber range (typically 4000-400 cm⁻¹).
-
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups present in the monomer unit (e.g., C=O stretch of the oxazolone ring, C=C stretch of the vinyl group if unreacted).
-
Look for absorption bands that can be attributed to the end-groups. For example, if an initiator containing a hydroxyl group was used, a broad O-H stretching band might be observable.
-
Visualizing the Workflow
Logical Pathway for Technique Selection
Conclusion
A multi-technique approach is often the most effective strategy for the comprehensive end-group analysis of poly(this compound). ¹H NMR spectroscopy provides valuable quantitative information on the number-average molecular weight, while mass spectrometry is unparalleled for the precise identification of end-group masses. FTIR spectroscopy serves as a rapid, qualitative tool for confirming the presence of expected functional groups. By combining the data from these techniques, researchers can gain a thorough understanding of the polymer's structure, which is essential for its application in drug development and other advanced fields.
References
Safety Operating Guide
Navigating the Safe Disposal of 4,4-Dimethyl-2-vinyloxazol-5(4H)-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 4,4-Dimethyl-2-vinyloxazol-5(4H)-one, emphasizing procedural, step-by-step guidance to ensure safe handling and compliance with regulatory standards.
Hazard Profile and Immediate Safety Recommendations
Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling and preparation for disposal should be performed in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data for Waste Characterization
Before disposal, it is crucial to characterize the waste stream containing this compound. This involves identifying all constituents of the waste mixture. While specific quantitative data for this compound is not available, the following table outlines the types of information that must be gathered for proper waste disposal.
| Parameter | Information to be Determined | Importance for Disposal |
| Composition of Waste | Identify all chemical components and their approximate concentrations (e.g., solvents, unreacted starting materials, byproducts). | Essential for determining the appropriate hazardous waste category and disposal route. |
| pH of Aqueous Waste | Measure the pH of any aqueous waste streams. | Determines if the waste is corrosive and if neutralization is required before disposal. |
| Flash Point | Determine the flash point of the waste mixture if it contains flammable solvents. | Confirms the flammability hazard of the waste. |
| Toxicity Characteristics | Note any known toxic properties of the components in the waste mixture by consulting their respective SDSs. | Informs the selection of appropriate handling procedures and disposal methods to protect personnel and the environment. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted as hazardous waste, in accordance with institutional, local, and national regulations. Do not dispose of this chemical down the drain or in regular trash.
Experimental Protocol for Waste Handling and Disposal:
-
Waste Segregation:
-
Collect waste containing this compound in a dedicated, properly labeled hazardous waste container.
-
Do not mix this waste with other incompatible waste streams.
-
-
Container Management:
-
Use a container that is in good condition, compatible with the chemical waste, and has a secure, tight-fitting lid.
-
The original product container can be used if it is in good condition.
-
Label the container clearly with the words "Hazardous Waste" and list all chemical constituents with their approximate percentages.
-
-
Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from sources of ignition, as the compound is flammable.
-
Secondary containment is recommended to prevent the spread of material in case of a leak.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office or equivalent department.
-
Follow your institution's specific procedures for waste pickup requests.
-
-
Handling Uncleaned Containers:
-
Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.
-
Handle uncleaned containers with the same precautions as the chemical itself and dispose of them through the hazardous waste program.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound
References
Essential Safety and Operational Guide for 4,4-Dimethyl-2-vinyloxazol-5(4H)-one
This guide provides immediate, essential safety and logistical information for handling 4,4-Dimethyl-2-vinyloxazol-5(4H)-one (CAS: 29513-26-6) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, handling protocols, and emergency responses.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible liquid that can cause skin irritation and severe eye damage.[1][2] Adherence to strict PPE protocols is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene). | To prevent skin contact, which can cause irritation and burns. |
| Eye/Face Protection | Tightly fitting safety goggles and a face shield. | To protect against splashes that can cause serious eye damage. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. A chemically resistant apron is recommended when handling larger quantities. | To minimize skin exposure and prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. | To avoid inhalation of vapors. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the standard operating procedure.
Experimental Protocol:
-
Preparation: Before handling the chemical, ensure you are wearing the appropriate PPE as detailed in the table above. Prepare your workspace within a certified chemical fume hood to ensure proper ventilation. Gather all necessary equipment and reagents.
-
Handling: When dispensing this compound, do so slowly and carefully to avoid splashing. Keep the container tightly closed when not in use. As it is a combustible liquid, keep it away from sources of ignition.[2]
-
Cleanup and Disposal: All waste materials, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Decontaminate all surfaces and glassware that have come into contact with the chemical.
-
Post-Handling: After completing your work, remove PPE in the correct order to avoid contaminating your skin or clothing. Wash your hands thoroughly with soap and water.
Emergency and Disposal Plan
Immediate and appropriate action is critical in the event of an emergency.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. Ensure adequate ventilation. |
| Fire | Use a dry chemical, carbon dioxide, or foam extinguisher. Do not use a solid stream of water as it may scatter and spread the fire. |
Waste Disposal:
All materials contaminated with this compound must be treated as hazardous waste.
-
Liquid Waste: Collect in a clearly labeled, sealed, and appropriate container.
-
Solid Waste: Contaminated items such as gloves, paper towels, and pipette tips should be collected in a designated, sealed hazardous waste container.
Consult your institution's environmental health and safety department for specific disposal protocols. Do not dispose of this chemical down the drain.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
